molecular formula C10H7NO3 B1584761 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid CAS No. 7509-13-9

1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid

Cat. No.: B1584761
CAS No.: 7509-13-9
M. Wt: 189.17 g/mol
InChI Key: KYWCUACNBIYDNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C10H7NO3 and its molecular weight is 189.17 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 407253. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-oxo-2H-isoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-9-7-4-2-1-3-6(7)5-8(11-9)10(13)14/h1-5H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYWCUACNBIYDNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(NC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00299558
Record name 1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00299558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7509-13-9
Record name 1,2-Dihydro-1-oxo-3-isoquinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7509-13-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 407253
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007509139
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7509-13-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407253
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7509-13-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131339
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00299558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic Acid: Chemical Properties & Therapeutic Applications Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid (CAS: 7509-13-9), often referred to as isocarbostyril-3-carboxylic acid , represents a privileged scaffold in medicinal chemistry. Its structural significance lies in its ability to mimic 2-oxoglutarate (2-OG) , a requisite cofactor for Fe(II)-dependent dioxygenases. Consequently, this moiety has become a cornerstone in the development of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors , used to treat anemia in chronic kidney disease (CKD).

This guide dissects the physicochemical behavior, synthetic pathways, and "warhead" reactivity of this molecule, moving beyond basic properties to explore its utility as a pharmacophore for metalloenzyme inhibition.

Structural Dynamics & Physicochemical Profile

1.1 Tautomerism: The Lactam Dominance

The reactivity of this molecule is governed by the equilibrium between the lactam (1-oxo) and lactim (1-hydroxy) forms. In both solid-state and polar solvents (DMSO, H₂O), the equilibrium heavily favors the lactam tautomer due to the resonance stabilization of the amide bond.

  • Lactam Form (Dominant): Features a secondary amide (NH-C=O). This creates a hydrogen bond donor (NH) and acceptor (C=O) pair, critical for solubility and crystal packing.

  • Lactim Form (Minor): Features an aromatic pyridine-like ring with a hydroxyl group. This form becomes relevant only under specific catalytic conditions or O-alkylation attempts.

1.2 Acid-Base Properties (pKa)

The molecule possesses two distinct ionizable centers, creating a complex pH-dependent solubility profile:

  • Carboxylic Acid (C3-COOH): pKa ≈ 3.5 – 4.0. At physiological pH (7.4), this group is deprotonated (

    
    ), facilitating electrostatic interactions with arginine residues in enzyme active sites.
    
  • Lactam Nitrogen (N2-H): pKa ≈ 10.5 – 11.0. This proton is weakly acidic. Deprotonation requires a strong base (e.g., NaH, KOtBu), generating an anion that can act as a nucleophile.

1.3 Metal Chelation (The "Pharmacophore")

The core utility of this molecule is its bidentate chelation capability. The carbonyl oxygen at C1 and the carboxylate oxygen at C3 form a planar "pincer" that binds divalent metals (Fe²⁺, Zn²⁺, Cu²⁺). This mimics the binding mode of 2-oxoglutarate in the active site of HIF prolyl hydroxylases.

Synthetic Routes & Optimization

We present two distinct pathways: a classic cyclization for bulk synthesis and a modern transition-metal-free approach for derivative generation.

2.1 Pathway A: Homophthalic Acid Condensation (Classic)

This method utilizes homophthalic acid or its anhydride, reacting with a nitrile source or via thermal rearrangement. It is robust but often requires harsh conditions.

2.2 Pathway B: Oxidative Rearrangement (Modern)

A more convergent approach involves the rearrangement of isoquinoline-N-oxides or the cyclization of 2-vinylbenzoic acid derivatives.

Visualization: Synthetic Workflow

SynthesisPathways cluster_legend Pathway Legend Start1 Homophthalic Anhydride Inter1 Intermediate Enolate Start1->Inter1 Cyclization Reagent1 + Isocyanoacetate / Base Product 1-Oxo-1,2-dihydroisoquinoline- 3-carboxylic acid Inter1->Product Hydrolysis Start2 2-Carboxybenzaldehyde Step2 Erlenmeyer Azlactone Start2->Step2 Condensation Reagent2 + Hippuric Acid / Ac2O Step2->Product Rearrangement/Oxidation Blue = Gabriel-Colman Route Blue = Gabriel-Colman Route Red = Erlenmeyer-Plöchl Route Red = Erlenmeyer-Plöchl Route

Caption: Comparison of the Gabriel-Colman rearrangement (Blue) and Erlenmeyer-Plöchl azlactone route (Red) for scaffold synthesis.

Chemical Reactivity & Derivatization[1][2]

For drug development, the scaffold offers three vectors for modification:

SiteReactivity TypeStrategic Utility
C3-COOH Amide Coupling / EsterificationLinker Attachment: Primary site for attaching solubilizing tails or peptidomimetics. Reacts readily with amines using HATU/EDCI.
N2-H N-AlkylationPK Modulation: Alkylation here (using alkyl halides + K₂CO₃) locks the lactam form and improves lipophilicity/membrane permeability.
C4-H Electrophilic Aromatic SubstitutionPotency Tuning: The C4 position is electron-rich. Halogenation (Br/Cl) here often increases metabolic stability and binding affinity.
Technical Insight: N- vs. O-Alkylation

When alkylating the N2 position, competition with O-alkylation (at C1-oxygen) is possible.

  • To favor N-alkylation: Use "soft" electrophiles (alkyl halides) in polar aprotic solvents (DMF) with bases like Cs₂CO₃.

  • To favor O-alkylation: Use "hard" electrophiles (e.g., triethyloxonium tetrafluoroborate) or silver salts (Ag₂CO₃), driving the reaction toward the lactim ether (isoquinoline derivative).

Biological Application: HIF-PH Inhibition[3][4]

The primary therapeutic driver for this molecule is its role as a HIF-PH Inhibitor .

Mechanism of Action

HIF Prolyl Hydroxylases (PHDs) are iron-dependent enzymes that degrade Hypoxia-Inducible Factor (HIF) under normoxic conditions. They require:

  • Fe(II)

  • 2-Oxoglutarate (2-OG)

  • Oxygen[1][2]

1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid acts as a competitive antagonist of 2-OG. By chelating the active site Fe(II), it prevents the hydroxylation of HIF-α, leading to HIF stabilization and the subsequent upregulation of Erythropoietin (EPO).

Visualization: Mechanism of Action

MOA Enzyme HIF Prolyl Hydroxylase (PHD2) Fe Active Site Fe(II) Enzyme->Fe Coordinates Substrate HIF-1α (Proline Residue) Fe->Substrate Hydroxylation (BLOCKED) Inhibitor 1-Oxo-isoquinoline-3-COOH Inhibitor->Fe Bidentate Chelation (Blocks 2-OG binding) Result HIF-1α Stabilization -> EPO Production Substrate->Result Accumulation

Caption: Competitive inhibition mechanism. The scaffold chelates the catalytic Iron(II), preventing HIF hydroxylation and degradation.

Experimental Protocol: Synthesis & Purification

Objective: Synthesis of 1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid via basic hydrolysis of the corresponding methyl ester.

Materials
  • Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate (1.0 eq)

  • Sodium Hydroxide (NaOH), 2N aqueous solution (3.0 eq)

  • Methanol (MeOH)

  • Hydrochloric Acid (HCl), 1N[3]

  • Ethyl Acetate (EtOAc)

Methodology
  • Solubilization: Dissolve the methyl ester (10 mmol) in MeOH (50 mL) in a round-bottom flask.

  • Saponification: Add 2N NaOH (15 mL) dropwise at room temperature.

  • Reflux: Heat the mixture to 60°C for 3 hours. Monitor by TLC (System: DCM/MeOH 9:1) until the starting ester spot disappears.

  • Workup (Critical Step):

    • Evaporate the MeOH under reduced pressure.

    • Dilute the aqueous residue with water (20 mL).

    • Acidification: Cool the solution to 0°C in an ice bath. Slowly add 1N HCl until pH reaches ~2.0. Note: The product will precipitate as a white/off-white solid.

  • Isolation: Filter the precipitate using a Buchner funnel. Wash the cake with cold water (2 x 10 mL) and diethyl ether (1 x 10 mL) to remove non-polar impurities.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Expected Yield: 85-92% Characterization: ¹H NMR (DMSO-d₆) should show a singlet at ~13.5 ppm (COOH) and a broad singlet at ~11.8 ppm (NH).

References

  • Structure-Activity Relationships of HIF Prolyl Hydroxylase Inhibitors. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]

  • 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid: Compound Summary. Source: PubChem.[2][4] URL:[Link]

  • Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Esters. Source: ResearchGate.[5] URL:[Link]

  • Design and synthesis of 3-quinoline carboxylic acids as CK2 inhibitors. Source: PubMed. URL:[Link]

Sources

Structural Elucidation of 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid (CAS: 7509-13-9), often referred to as Isocarbostyril-3-carboxylic acid , represents a critical scaffold in medicinal chemistry. It serves as the pharmacophore core for a class of HIF prolyl hydroxylase (HIF-PH) inhibitors (e.g., Roxadustat analogs) and PARP inhibitors.

The structural elucidation of this molecule presents unique challenges due to lactam-lactim tautomerism , low solubility in non-polar solvents, and the potential for regioisomeric confusion with quinoline analogs (carbostyrils). This guide provides a definitive, evidence-based workflow for the synthesis, isolation, and structural confirmation of this entity, prioritizing spectroscopic rigor.

Structural Dynamics: The Tautomeric Equilibrium

The defining feature of the 1-oxo-1,2-dihydroisoquinoline core is the equilibrium between the amide (lactam) and imidic acid (lactim) forms. Understanding this is prerequisite to interpreting NMR and IR data correctly.

While the lactim form (1-hydroxyisoquinoline) allows for aromatization of the heterocyclic ring, the lactam (1-oxo) form is thermodynamically favored in the solid state and in polar solvents (DMSO, MeOH) due to strong intermolecular hydrogen bonding and the stability of the amide resonance.

Visualization: Tautomeric & Resonance Structures

Tautomerism Lactam Lactam Form (1-Oxo-1,2-dihydro) Dominant in DMSO/Solid Lactim Lactim Form (1-Hydroxyisoquinoline) Rare (Non-polar solvent) Lactam->Lactim Tautomerization (Fast) Dimer H-Bonded Dimer (Supramolecular Assembly) Lactam->Dimer Self-Association

Figure 1: The equilibrium heavily favors the Lactam form (blue) in standard analytical conditions (DMSO-d6).

Synthetic Pathway & Process Impurities

To elucidate the structure, one must understand the genesis of potential impurities. The most robust synthesis involves Homophthalic Acid derivatives. Regio-control is critical here; incorrect cyclization yields the quinoline isomer (2-oxo-quinoline), which has distinct spectral properties.

Validated Synthetic Route (Homophthalic Anhydride)
  • Precursor: Homophthalic anhydride.

  • Condensation: Reaction with isocyanides or active methylene compounds (e.g., ethyl cyanoformate) under basic conditions.

  • Cyclization: Ring closure typically driven by ammonia or primary amines (for N-substituted analogs).

Critical Impurity Profile:

  • Isocoumarin-3-carboxylic acid: Result of O-cyclization instead of N-cyclization.

  • Decarboxylated species: 1-Isoquinolinone (Isocarbostyril), formed via thermal decarboxylation during workup.

Analytical Elucidation Protocols

Solubility & Sample Preparation
  • Challenge: The title compound is a high-melting solid with poor solubility in CDCl₃ or Acetone-d6.

  • Protocol: Dissolve 10-15 mg in 0.6 mL DMSO-d6 .

  • Note: If proton exchange broadens the NH/OH signals, add 1 drop of D₂O to collapse exchangeable protons, though this removes the critical NH diagnostic peak.

Nuclear Magnetic Resonance (NMR) Analysis[1][2][3]

The ¹H NMR spectrum in DMSO-d6 provides three diagnostic "fingerprint" regions.

FeatureChemical Shift (δ ppm)MultiplicityAssignmentMechanistic Insight
Amide Proton 11.5 – 12.5 Broad SingletN-H (Pos 2)Confirms Lactam tautomer. If Lactim, this signal vanishes/shifts.
Acid Proton 13.0 – 14.0Broad-COOH Very downfield due to H-bonding; often invisible if wet DMSO is used.
Olefinic H 7.2 – 7.4 SingletH-4 Crucial Regio-marker. In quinoline isomers, this is a doublet (coupled to H-3). Here, C3 is quaternary.
Aromatic Core 7.5 – 8.3MultipletsH-5,6,7,8H-8 (peri-position to Carbonyl) is typically the most deshielded aromatic (~8.2 ppm).

¹³C NMR Diagnostic Peaks:

  • C=O (Amide): ~160-162 ppm.

  • C=O (Acid): ~165-167 ppm.

  • C-4: ~106-110 ppm (Upfield shift due to enaminone character).

Infrared Spectroscopy (FT-IR)

IR is the fastest method to distinguish the isoquinolinone core from isocoumarin impurities.

  • Amide I Band (C=O): 1640–1660 cm⁻¹ (Strong).

  • Carboxylic Acid (C=O): 1700–1720 cm⁻¹ (Shoulder or distinct peak).

  • NH/OH Stretch: Broad band 2800–3200 cm⁻¹ (indicates dimerization).

Mass Spectrometry (ESI-MS)
  • Ionization Mode: Negative Mode (ESI-) is often more sensitive for carboxylic acids.

  • Molecular Ion: [M-H]⁻ = 188.03 m/z.

  • Fragmentation:

    • Loss of CO₂ ([M-H-44]⁻).

    • Loss of CO (Lactam carbonyl).

Elucidation Workflow Diagram

This flowchart guides the researcher from crude isolation to final structural confirmation, ensuring no step is skipped.

ElucidationFlow Crude Crude Reaction Mixture (Homophthalic Pathway) HPLC HPLC-MS (ESI-) Check m/z 188 [M-H]- Crude->HPLC Solubility Solubility Test Insoluble in CDCl3 -> Use DMSO-d6 HPLC->Solubility NMR_1H 1H NMR (DMSO-d6) Look for H-4 Singlet (~7.3 ppm) Solubility->NMR_1H Decision H-4 is Singlet? NMR_1H->Decision Confirm Confirm Structure: 1-Oxo-1,2-dihydroisoquinoline-3-COOH Decision->Confirm Yes Reject Reject: Likely Quinoline or Isocoumarin Decision->Reject No (Doublet)

Figure 2: Logical decision tree for confirming the isoquinoline regiochemistry.

Crystallographic Confirmation (The "Gold Standard")

While NMR is sufficient for routine analysis, X-ray crystallography provides absolute proof of the tautomeric state in the solid phase.

  • Crystal Growth: Slow evaporation from Methanol/Water or DMF/Water.

  • Expected Packing: Centrosymmetric dimers formed via R²₂(8) hydrogen bonding motifs between the amide NH of one molecule and the acid Carbonyl of another (or amide-amide pairing).

  • Bond Lengths: The C1-N2 bond length typically shows partial double bond character (approx 1.36 Å), confirming the amide resonance.

References

  • PubChem. 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid (CID 280001). National Library of Medicine. [Link]

  • MDPI. Synthesis of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid Derivatives. (Comparative spectral data for the quinoline isomer). [Link]

  • ChemRxiv. Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. (Discusses lactamization sequences). [Link][1]

Sources

1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid CAS number 7509-13-9

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Whitepaper: 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic Acid (CAS 7509-13-9) – Scaffold Utility and Therapeutic Potential[1]

Executive Summary

1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid (CAS 7509-13-9), often referred to as ODHC or Isocarbostyril-3-carboxylic acid , represents a critical scaffold in medicinal chemistry.[1] Structurally characterized by a fused benzene-pyridine ring system with a lactam functionality and a carboxylic acid at the C3 position, this molecule serves as a potent pharmacophore for metalloenzyme inhibition.[1] Its primary utility lies in its structural mimicry of 2-oxoglutarate (2-OG) , the endogenous co-substrate for Hypoxia-Inducible Factor Prolyl Hydroxylases (HIF-PHs).[1] By chelating the active site iron of HIF-PH enzymes, derivatives of this core stabilize HIF-α, stimulating erythropoiesis—a mechanism validated by approved drugs like Roxadustat.[1] Beyond anemia, emerging research suggests potential in oncology via topoisomerase II inhibition and modulation of aldehyde metabolism.[1]

Part 1: Chemical Profile & Physicochemical Properties[1]

The molecule exists in a tautomeric equilibrium, though the lactam (1-oxo) form is thermodynamically predominant in both solid state and polar solvents compared to the lactim (1-hydroxy) form.[1] This tautomerism is critical for its biological binding mode, where the carbonyl oxygen and the adjacent nitrogen (or carboxylate) participate in metal chelation.

PropertyData
CAS Number 7509-13-9
IUPAC Name 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid
Synonyms Isocarbostyril-3-carboxylic acid; 1-Hydroxyisoquinoline-3-carboxylic acid; ODHC
Molecular Formula C₁₀H₇NO₃
Molecular Weight 189.17 g/mol
pKa (Calculated) ~3.5 (Carboxylic acid), ~10.5 (Lactam NH)
Solubility Soluble in DMSO, dilute base (NaOH, Na₂CO₃); poorly soluble in water/acid.[1][2]
Appearance White to off-white crystalline powder
Tautomeric Equilibrium

The biological activity is governed by the specific protonation state and tautomer.[1] In the active site of metalloenzymes, the molecule often binds as a bidentate ligand.

Tautomerism cluster_binding Bioactive State (Metal Chelation) Lactam Lactam Form (Major) 1-Oxo-1,2-dihydro... Lactim Lactim Form (Minor) 1-Hydroxyisoquinoline... Lactam->Lactim Tautomerization Chelate Iron-Bound Complex (Bidentate Ligand) Lactam->Chelate Deprotonation Lactim->Lactam Equilibrium

Figure 1: Tautomeric equilibrium between the lactam and lactim forms.[1] The lactam form is dominant in solution, but the deprotonated species drives metal chelation.

Part 2: Synthetic Pathways

The synthesis of CAS 7509-13-9 typically proceeds via the hydrolysis of its corresponding ester.[1] A robust method involves the formation of the isoquinoline core from ortho-functionalized aryl precursors, followed by saponification.[1] The protocol below is adapted from standard methodologies (e.g., Tetrahedron Lett. 1999, 40, 7935).[1][3]

Core Synthesis Logic
  • Precursor Assembly: Construction of the isoquinoline ring via cyclization (e.g., Gabriel-Colman rearrangement or Pd-catalyzed carbonylation).[1]

  • Ester Hydrolysis: Conversion of the methyl/ethyl ester to the free acid.[1]

Synthesis Precursor Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate (Synthesized via Pd-catalyzed carbonylation or Gabriel-Colman rearrangement) Intermediate Sodium Carboxylate Salt (Water Soluble) Precursor->Intermediate Hydrolysis (RT, 12h) Reagents Reagents: 1. 1N NaOH, THF/MeOH (1:1) 2. HCl (Acidification) Reagents->Precursor Product Target Product (CAS 7509-13-9) 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid (Precipitate) Intermediate->Product Acidification (pH < 3)

Figure 2: Synthetic workflow for the isolation of 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid.

Experimental Protocol

Step 1: Hydrolysis of Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate

  • Reagents: Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate (1.0 equiv), 1N NaOH (aq), THF, Methanol.

  • Procedure:

    • Dissolve the starting methyl ester (e.g., 914 mg) in a mixture of THF (10 mL) and Methanol (10 mL).[3]

    • Add 1N aqueous NaOH solution (10 mL) dropwise.

    • Stir the reaction mixture at room temperature for 12 hours. Monitor via TLC (disappearance of the ester spot).

    • Workup: Acidify the mixture with 1N HCl until pH ~2. A white precipitate should form.[1][4]

    • Isolation: Extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with saturated brine.[1]

    • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Wash the crude crystals with diisopropyl ether to yield the pure acid.[1]

Part 3: Pharmacological Significance

HIF Prolyl Hydroxylase (HIF-PH) Inhibition

The most authoritative application of this scaffold is as a 2-oxoglutarate (2-OG) mimetic .[1] HIF-PH enzymes require 2-OG and Fe(II) to hydroxylate HIF-α, marking it for degradation.[1]

  • Mechanism: The 1-oxo-isoquinoline-3-carboxylic acid core binds to the active site Fe(II).[1] The C1-carbonyl (or C1-hydroxyl in lactim form) and the C3-carboxylate form a bidentate chelate, displacing 2-OG.[1]

  • Outcome: Inhibition of HIF-PH prevents HIF-α degradation, leading to the upregulation of erythropoietin (EPO) and treatment of anemia.[1][5][6]

  • Structural Context: This core is structurally related to the "glycine-amide" class of inhibitors (e.g., Roxadustat), although it lacks the extended side chains required for nanomolar potency.[1] It serves as a minimal pharmacophore.[1]

Antitumor Activity (Topoisomerase II & Aldehyde Inhibition)

Recent vendor data and secondary literature (often designated as ODHC ) suggest anti-tumor properties in melanoma models.[7][8]

  • Topoisomerase II: The planar, aromatic structure allows intercalation into DNA or binding to the Topo II-DNA complex, preventing DNA unwinding and replication.[1]

  • Aldehyde Scavenging: Reports indicate inhibition of aldehyde production, potentially via interaction with thiourea/homophthalic acid pathways, reducing oxidative stress markers in cancer cells. Note: This mechanism is less established than HIF-PH inhibition and requires primary validation.[1]

Mechanism Compound 1-Oxo-1,2-dihydroisoquinoline-3-COOH Target1 HIF Prolyl Hydroxylase (PHD2) Compound->Target1 Primary Target Target2 Topoisomerase II Compound->Target2 Secondary Target Action1 Chelates Active Site Fe(II) (Mimics 2-Oxoglutarate) Target1->Action1 Action2 DNA Intercalation / Complex Stabilization Target2->Action2 Result1 HIF-α Stabilization (Erythropoiesis) Action1->Result1 Result2 Inhibition of Replication (Apoptosis) Action2->Result2

Figure 3: Dual mechanism of action: HIF-PH inhibition (metabolic modulation) and Topoisomerase II inhibition (antiproliferative).[1]

References

  • Synthesis & Hydrolysis Protocol: Tetrahedron Letters, 1999 , 40, 7935.[1][3] (Methodology for the synthesis of the methyl ester precursor and subsequent hydrolysis).

  • HIF-PH Inhibition Mechanism: Journal of Medicinal Chemistry, 2004 , 47(25), 6124-6127.[1] (Structural basis for 2-OG mimetics and isoquinoline-3-carboxylic acid pharmacophores). Link

  • Antitumor Activity (ODHC): CymitQuimica Product Data Sheet, CAS 7509-13-9.[1] (Describes ODHC activity on melanoma cells and topoisomerase II interaction). Link

  • Tautomerism of Hydroxyisoquinolines: Journal of the Chemical Society B, 1967 , 590-593.[1] (Fundamental study on lactam-lactim tautomerism in isoquinolines). Link

Sources

Biological Activity of 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Discovery & Application Scientists

Executive Summary

1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid (CAS: 7509-13-9 ), often abbreviated as ODHC or referred to by its tautomer 1-hydroxyisoquinoline-3-carboxylic acid , represents a privileged scaffold in medicinal chemistry. Its structural geometry—characterized by a planar isoquinoline core with adjacent carbonyl/hydroxyl and carboxylic acid functionalities—confers it with potent bidentate metal-chelating properties.

This molecule acts primarily as a HIF Prolyl Hydroxylase (PHD) inhibitor , mimicking the endogenous co-substrate 2-oxoglutarate (2-OG). By competitively inhibiting PHD enzymes, it stabilizes Hypoxia-Inducible Factor 1-alpha (HIF-1


), activating downstream erythropoietic and angiogenic pathways. Secondarily, ODHC has demonstrated Topoisomerase II inhibitory activity , providing a distinct mechanism for anti-proliferative effects in oncology, particularly melanoma.
Chemical Identity & Structural Biology

The biological efficacy of ODHC is dictated by its ability to exist in dynamic equilibrium between lactam and lactim tautomers. This structural flexibility is critical for its binding affinity to metalloenzymes.

2.1 Physiochemical Profile
PropertyValuebiological Significance
CAS Number 7509-13-9Unique Identifier
Molecular Formula C

H

NO

Low MW fragment-like scaffold
Molecular Weight 189.17 g/mol High ligand efficiency (LE)
Tautomerism Lactam (1-oxo)

Lactim (1-hydroxy)
Lactam form dominates in neutral solution; Lactim facilitates metal coordination.[1]
pKa (Acid) ~3.5 (Carboxylic acid)Ionized at physiological pH (COO⁻), essential for Salt Bridge formation (e.g., with Arg383 in PHD2).
Chelation Motif N-C=O (or N=C-OH) + COOHForms a stable 5- or 6-membered chelate ring with Fe(II) in enzyme active sites.
2.2 Structural Diagram: Tautomerism & Chelation

Tautomerism cluster_legend Pharmacophore Activation Lactam Lactam Form (1-Oxo-1,2-dihydro...) Dominant in Solution Lactim Lactim Form (1-Hydroxyisoquinoline...) Active Metal Chelator Lactam->Lactim Tautomerization Complex Fe(II) Chelation Complex (Active Site Bound) Lactim->Complex + Fe(II) (Enzyme Pocket)

Figure 1: The lactam-lactim tautomerism allows the molecule to adapt to the hydrophobic pocket of enzymes while presenting the oxygen atoms for bidentate coordination with Iron (II).

Primary Mechanism of Action: HIF-PHD Inhibition

The most well-characterized activity of ODHC is its function as a 2-Oxoglutarate (2-OG) mimetic .

3.1 The Molecular Mechanism

HIF Prolyl Hydroxylases (PHDs) are iron-dependent dioxygenases that regulate cellular oxygen sensing.[2][3][4] Under normoxia, PHDs hydroxylate HIF-1


 using O

and 2-OG, marking it for ubiquitination and proteasomal degradation.
  • Target: PHD2 (EGLN1) is the primary isoform controlling HIF-1

    
     levels.
    
  • Binding Mode: ODHC binds to the catalytic site of PHD2. The 3-carboxylate forms an electrostatic interaction (salt bridge) with Arg383 , while the 1-oxo/1-hydroxy group and the nitrogen coordinate the active site Fe(II) .

  • Result: This displaces 2-OG, preventing the hydroxylation of HIF-1

    
     (Pro402/Pro564). HIF-1
    
    
    
    stabilizes, dimerizes with HIF-1
    
    
    , and translocates to the nucleus.
3.2 Signaling Pathway Visualization

PHD_Inhibition cluster_nucleus Transcriptional Activation ODHC ODHC (Inhibitor) PHD2 PHD2 Enzyme (Active Site Fe2+) ODHC->PHD2 Competes with 2-OG Chelates Fe2+ HIF1a HIF-1α Protein (Unstable) PHD2->HIF1a Stabilization HIF_OH HIF-1α-OH (Hydroxylated) PHD2->HIF_OH Normoxia (+O2, +2-OG) Nucleus Nucleus HIF1a->Nucleus Translocation HRE HRE Promoter HIF1a->HRE + HIF-1β VHL VHL E3 Ligase HIF_OH->VHL Proteasome Proteasomal Degradation VHL->Proteasome HIF1b HIF-1β Genes Target Genes: EPO (Erythropoiesis) VEGF (Angiogenesis) GLUT1 (Metabolism) HRE->Genes

Figure 2: ODHC blocks the PHD2-mediated degradation of HIF-1


, effectively "tricking" the cell into a hypoxic state under normoxic conditions.
Secondary Mechanism: Topoisomerase II & Oncology[7]

Beyond metabolic regulation, ODHC exhibits specific anti-tumor properties, particularly noted in melanoma models.[5]

  • Mechanism: ODHC acts as a catalytic inhibitor of Topoisomerase II (Topo II) . Unlike "poisons" (e.g., doxorubicin) that stabilize DNA-enzyme cleavage complexes, ODHC reportedly binds to the ATPase domain or prevents the initial DNA binding/unwinding step.

  • Outcome: Inhibition of DNA replication forks leads to G2/M cell cycle arrest and subsequent apoptosis.

  • Selectivity: Studies suggest ODHC has a favorable toxicity profile, showing higher potency against rapidly dividing cancer cells compared to healthy fibroblasts.

Experimental Protocols
5.1 Synthesis of the Core Scaffold

Note: While many derivatives are made via the Castagnoli-Cushman reaction (yielding tetrahydroisoquinolines), the fully aromatic ODHC is typically accessed via oxidation or homophthalic acid condensation.

Protocol (Homophthalic Acid Route):

  • Reagents: Homophthalic acid (1.0 eq), Dimethylformamide dimethyl acetal (DMF-DMA, 3.0 eq).

  • Condensation: Reflux homophthalic acid with DMF-DMA in toluene for 4 hours. This yields the intermediate isochroman-1,3-dione derivative.

  • Cyclization: Treat the intermediate with aqueous ammonia (NH

    
    OH) or ammonium acetate in acetic acid at 100°C for 2 hours.
    
  • Purification: The product precipitates upon acidification (pH 2) with HCl. Recrystallize from Ethanol/Water.

  • Validation:

    
    H NMR (DMSO-d
    
    
    
    ) should show the singlet at C4 (aromatic proton) and the downfield shift of the NH/OH proton.
5.2 In Vitro PHD2 Binding Assay (Fluorescence Polarization)

This assay validates the direct binding of ODHC to the PHD2 active site by displacing a fluorescent probe.

Materials:

  • Recombinant PHD2 catalytic domain (residues 181–426).

  • Fluorescent Probe: FAM-labeled HIF-1

    
     peptide or a fluorescent 2-OG mimic (e.g., N-oxalylglycine derivative).
    
  • Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 10

    
    M Fe(II)SO
    
    
    
    .

Workflow:

  • Preparation: Dilute PHD2 enzyme to 100 nM in Assay Buffer.

  • Incubation: Add ODHC (serial dilution 1 nM – 100

    
    M) to the enzyme solution. Incubate for 15 min at Room Temperature (RT) to allow equilibrium binding.
    
  • Probe Addition: Add Fluorescent Probe (10 nM final). Incubate for 30 min at RT in the dark.

  • Measurement: Read Fluorescence Polarization (Ex 485 nm / Em 528 nm) on a multimode plate reader.

  • Analysis: Plot mP (milli-polarization) vs. log[ODHC]. A decrease in mP indicates displacement of the probe. Calculate

    
    .
    
5.3 Cellular HIF-1

Stabilization (Western Blot)

Objective: Confirm that ODHC penetrates the cell membrane and inhibits intracellular PHD.

  • Cell Line: HeLa or Hep3B cells.

  • Treatment: Seed cells at

    
     cells/well. Treat with ODHC (10, 50, 100 
    
    
    
    M) or Roxadustat (positive control) for 4–6 hours.
  • Lysis: Lyse cells in RIPA buffer containing Protease Inhibitors and Deferoxamine (to prevent post-lysis hydroxylation).

  • Blotting: Run SDS-PAGE. Transfer to nitrocellulose.

  • Antibodies:

    • Primary: Anti-HIF-1

      
       (1:1000).
      
    • Loading Control: Anti-

      
      -Actin (1:5000).
      
  • Result: A distinct band at ~120 kDa (HIF-1

    
    ) should appear in ODHC-treated samples, absent in the DMSO control.
    
Therapeutic Implications
IndicationRationaleClinical Relevance
Renal Anemia (CKD) Inhibition of PHD stimulates EPO production in the kidneys and liver.ODHC serves as a scaffold for "HIF-PHD Inhibitors" (e.g., Roxadustat class).
Ischemic Injury Pre-conditioning with ODHC stabilizes HIF, upregulating glycolytic enzymes and VEGF.Potential tissue protection in stroke or myocardial infarction models.
Melanoma Dual inhibition of Topo II and metabolic rewiring via HIF.Direct anti-proliferative effect observed in mouse melanoma lines.[5]
References
  • Structural Basis of PHD Inhibition: Chowdhury, R., et al. (2009). "Structural results on the HIF prolyl hydroxylase PHD2." Structure, 17(7), 981-989.

  • ODHC Anti-tumor Activity: "1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid (ODHC) biological activity description." CymitQuimica / PubChem Data.

  • HIF-PHD Inhibitor Development: Schofield, C. J., & Ratcliffe, P. J. (2004). "Oxygen sensing by HIF hydroxylases." Nature Reviews Molecular Cell Biology, 5(5), 343-354.

  • Isoquinoline Scaffolds in Medicinal Chemistry: "1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid." National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 280001.

  • Synthesis of Isoquinoline-3-carboxylates: Moriconi, E. J., & Creegan, F. J. (1966). "Pyrolysis of homophthalic acid derivatives." Journal of Organic Chemistry. (General reference for scaffold synthesis).

Sources

1-Oxo-1,2-dihydroisoquinoline-3-carboxylic Acid: Synthetic Evolution and Pharmacological Utility

[1][2][3][4]

Executive Summary

1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid (CAS: 7509-13-9), also known as isocarbostyril-3-carboxylic acid , represents a privileged heterocyclic scaffold in medicinal chemistry.[1][2][3] Distinct from its reduced counterpart (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid or Tic), this fully conjugated system serves as a critical pharmacophore for topoisomerase II inhibition, anti-allergic agents, and as a precursor to modern Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors.[1][2][3] This guide delineates the historical trajectory of this molecule from its 19th-century identification to its role in contemporary drug discovery, providing validated synthetic protocols and structural insights.[2][3]

Historical Context and Discovery

The history of 1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid is inextricably linked to the broader exploration of the isoquinoline nucleus, first isolated from coal tar in 1885.[1][2][3] However, the specific functionalization at the C3 position with a carboxylic acid alongside the C1-carbonyl (lactam) emerged later as chemists sought stable mimics of biological metabolites.[2][3]

Early Synthesis and Characterization (1890s–1950s)

The earliest derivatives of isocarbostyril were explored by Bamberger and Kitschelt (1892) , who identified the stability of the lactam tautomer over the 1-hydroxyisoquinoline form.[3] Early syntheses were arduous, often involving the rearrangement of phthalylglycine esters or the degradation of larger alkaloids.[2][3]

  • Significance: These early studies established the thermodynamic stability of the 1-oxo tautomer, a critical feature for its use as a drug scaffold (hydrogen bond acceptor/donor capability).[2][3]

The Golden Age of Anti-Allergics (1970s)

In the 1970s, the Beecham Group (now GSK) extensively patented isocarbostyril-3-carboxylic acid derivatives.[2][3] Researchers like Buckle and Cantello identified that this scaffold mimicked the chromone core of disodium cromoglycate (a mast cell stabilizer).[3]

  • Key Discovery: The planar, bicyclic structure allowed for intercalation into DNA or binding to regulatory domains of enzymes involved in the allergic response.[2][3]

  • Outcome: This era cemented the molecule as a valid template for "drug-like" properties—stable, orally bioavailable, and amenable to substitution.[2][3]

The Nunami Breakthrough (1979)

A pivotal moment in the accessibility of this scaffold was the publication by Nunami, Suzuki, and Yoneda in The Journal of Organic Chemistry (1979).[3] They introduced a one-step cycloaddition of methyl isocyanoacetate with phthalic anhydrides.[1][2]

  • Impact: This method replaced multi-step, low-yield routes with a scalable, high-yield protocol, democratizing access to the scaffold for global research teams.[2][3]

Synthetic Evolution: Methodologies and Mechanisms[3][4]

The synthesis of the core scaffold has evolved from classical condensation to transition-metal-catalyzed cyclization.[1][2][3]

Classical Route: Gabriel-Colman Rearrangement

Historically, phthalylglycine esters were treated with sodium alkoxides.[1][2][3] While effective for 4-hydroxy derivatives, it often required harsh conditions and yielded mixtures.[1][2][3]

The Standard: Nunami Isocyanoacetate Protocol

This remains the most robust method for generating the core acid.[2][3]

  • Mechanism: Base-catalyzed reaction of methyl isocyanoacetate with phthalic anhydride.[1][2] The isocyanide carbon attacks the anhydride carbonyl, followed by cyclization and rearrangement.[2][3]

Modern Catalytic Approaches

Recent strategies utilize Palladium (Pd)-catalyzed carbonylation of ortho-halobenzamides or cascade reactions involving alkynes and aryl halides.[1][2][3] These allow for the introduction of complex substituents at C4, essential for HIF-PH inhibitor analogs (e.g., Roxadustat precursors).[2][3]

SynthesisPathwaysPhthalicAnhydridePhthalic AnhydrideIntermediateOxazole IntermediatePhthalicAnhydride->IntermediateBase (DBU/KOtBu)IsocyanoacetateMethyl IsocyanoacetateIsocyanoacetate->IntermediateProduct1-Oxo-1,2-dihydroisoquinoline-3-carboxylic Acid (Ester)Intermediate->ProductAcid/BaseRearrangementOrthoHaloo-HalobenzamideOrthoHalo->ProductPd-CatalyzedCarbonylationPdCatPd(OAc)2 / CO / ROH

Figure 1: Comparison of the Nunami isocyanoacetate route (top) and modern Pd-catalyzed carbonylation (bottom) for scaffold synthesis.[3]

Pharmacological Landscape & SAR

The 1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid scaffold serves as a rigid mimetic of the transition states in peptide hydrolysis and oxygen sensing.[1][2][3]

Structure-Activity Relationship (SAR)
RegionFunctional RoleSynthetic Modification Potential
C1-Carbonyl H-bond acceptor; Essential for lactam stability.[1][2][3]Thionation (to thiolactam) reduces activity; N-alkylation modulates solubility.[1][2]
N2-Position H-bond donor (if NH).[1][2]Alkylation (e.g., Methyl) often improves potency in HIF-PH inhibitors (prevents metabolism).[1][2]
C3-Carboxyl Anionic anchor; Metal chelation (Fe2+).[1][2]Conversion to amides (glycine linkage) is critical for HIF-PH activity (e.g., Roxadustat).[1][2][3]
C4-Position Steric/Electronic modulation.[1][2]Hydroxylation (-OH) creates a bidentate chelation site for active site metals.[1][2]
Key Therapeutic Areas
  • HIF Prolyl Hydroxylase Inhibition:

    • Mechanism: The 1-oxo-3-carboxylic acid motif (often with a 4-hydroxy group) bidentately chelates the active site Fe(II) of the HIF-PH enzyme.[1][2][3] This prevents the hydroxylation of HIF-alpha, stabilizing the transcription factor and promoting erythropoiesis.[2][3]

    • Note: Roxadustat (FG-4592) utilizes a related isoquinoline core, validating this scaffold's utility in treating anemia of chronic kidney disease.[1][2]

  • Topoisomerase II Inhibition:

    • Derivatives (ODHC) have shown efficacy against melanoma cell lines by stabilizing the DNA-enzyme cleavage complex, leading to apoptosis.[1][2][3]

  • Anti-Allergic/Anti-Asthmatic:

    • Historical data suggests the scaffold inhibits the release of histamine from mast cells, likely via membrane stabilization similar to cromolyn.[2][3]

Experimental Protocol: Validated Synthesis

Objective: Synthesis of Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate (Nunami Method).

Reagents
  • Phthalic Anhydride (10 mmol)[1]

  • Methyl Isocyanoacetate (11 mmol)[1]

  • Potassium tert-butoxide (KOtBu) (11 mmol) or DBU[1][2]

  • THF (Anhydrous, 50 mL)

  • Hydrochloric Acid (10%)[1]

Step-by-Step Methodology
  • Activation: In a flame-dried round-bottom flask under Nitrogen, dissolve Methyl Isocyanoacetate (1.09 g) in anhydrous THF (20 mL).

  • Addition: Cool to 0°C. Add KOtBu (1.23 g) portion-wise. The solution will turn deep yellow/orange, indicating deprotonation.[2][3]

  • Coupling: Add a solution of Phthalic Anhydride (1.48 g) in THF (30 mL) dropwise over 15 minutes.

  • Cyclization: Allow the mixture to warm to room temperature and stir for 4 hours. The formation of an oxazole intermediate occurs.[2][3][4]

  • Rearrangement: Add 10% HCl (10 mL) and reflux the mixture for 1 hour. This hydrolyzes the oxazole ring and forces the rearrangement to the thermodynamically stable isoquinoline-3-carboxylate.[1][2][3]

  • Isolation: Evaporate THF. The product typically precipitates from the aqueous acidic phase.[2][3] Filter the solid.[1][2][3]

  • Purification: Recrystallize from Methanol/Water.

    • Yield: Expected 75-85%.

    • Characterization: 1H NMR (DMSO-d6) should show the NH singlet (~11.5 ppm) and the C3-H singlet (~7.4 ppm) if unsubstituted at C4.[1][2][3]

References

  • Nunami, K., Suzuki, M., & Yoneda, N. (1979).[2][3][5] One-step synthesis of 1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid derivatives. The Journal of Organic Chemistry, 44(11), 1887-1888.[2][3][6] Link[1]

  • Buckle, D. R., et al. (1977).[2][7] Isocarbostyril-3-carboxylic acid derivatives for the prophylaxis of asthma, hayfever and rhinitis.[1][2][3][4] US Patent 4,036,964.[1][2][7] Link

  • Bamberger, E., & Kitschelt, M. (1892).[2][3][8] Ueber die Isocarbostyril‐3‐carbonsäure.[1][2][4][7][8][9] Berichte der deutschen chemischen Gesellschaft, 25(1), 1138-1144.[1][2][3]

  • Rabinowitz, M. H., et al. (2010).[2] Design of HIF-1 Prolyl Hydroxylase Inhibitors. Comprehensive Medicinal Chemistry III.

  • CymitQuimica. (n.d.).[1][2] 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid Product Data. Retrieved January 28, 2026.[2] Link

The 2-Oxoglutarate Mimetic: Structural Elucidation and Therapeutic Utility of 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, synthetic, and pharmacological profile of 1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid (also known as Isocarbostyril-3-carboxylic acid).

Nomenclature and Structural Dynamics

Topic: IUPAC Name for 1-oxo-2H-isoquinoline-3-carboxylic acid CAS Registry Number: 7509-13-9 Systematic Name: 1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid[1]

Tautomeric Identity

While the user prompt specifies "1-oxo-2H-isoquinoline...", it is critical to understand the tautomeric equilibrium that dictates this molecule's reactivity and binding properties. The molecule exists in equilibrium between the lactam (oxo) and lactim (hydroxy) forms.

  • Lactam Form (Dominant): 1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid.[1] In polar solvents and physiological pH, the amide-like resonance stabilizes this tautomer. The proton resides on the nitrogen (

    
    ).
    
  • Lactim Form (Minor): 1-hydroxyisoquinoline-3-carboxylic acid.[1] This form restores full aromaticity to the pyridine ring but is generally less stable in solution.

The "2H" in the IUPAC name explicitly denotes the saturation of the nitrogen atom, confirming the lactam structure as the principal reference point.

Pharmacophore Relevance

This scaffold acts as a bio-isostere for 2-oxoglutarate (2-OG) , a co-substrate for Fe(II)-dependent dioxygenases. The planar isoquinoline core allows for intercalation into active sites, while the 1-oxo and 3-carboxyl functionalities provide "hard" oxygen ligands for metal chelation (typically Fe


 or Mn

).

Synthetic Pathways and Protocols

Synthesis of the 3-carboxylic acid isomer requires specific regiocontrol to avoid the thermodynamically favored 4-carboxylic acid derivatives (often formed via Gabriel-Colman rearrangement).

Pathway A: The Heck Coupling Route (Modern & Regioselective)

This method utilizes palladium-catalyzed cross-coupling to construct the isoquinoline skeleton with the carboxylate pre-installed at the correct position.

Mechanism:

  • Heck Coupling: Methyl 2-iodobenzoate reacts with methyl acetamidoacrylate.

  • Cyclization: Acid-catalyzed cyclization of the styryl intermediate forms the isoquinoline core.

Synthesis Start1 Methyl 2-iodobenzoate Inter Intermediate: Styryl Enamide Start1->Inter Pd(OAc)2, PPh3 Et3N, DMF, 100°C Start2 Methyl acetamidoacrylate Start2->Inter Cyclic Methyl 1-oxo-1,2-dihydro- isoquinoline-3-carboxylate Inter->Cyclic H+, Heat (- MeOH) Final 1-oxo-1,2-dihydro- isoquinoline-3-carboxylic acid Cyclic->Final LiOH, THF/H2O Hydrolysis

Figure 1: Regioselective synthesis via Heck coupling to ensure 3-position carboxylation.

Pathway B: Oxidation of Tetrahydroisoquinolines (Tic)

A common laboratory route involves the oxidation of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) , a phenylalanine analog.

  • Step 1: Synthesis of Tic via Pictet-Spengler reaction (Phenylalanine + Formaldehyde).

  • Step 2: Oxidation using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or Pd/C at high temperatures to aromatize the ring system while retaining the lactam/carboxyl functionality.

Physicochemical Profiling

For drug development, the physicochemical parameters of the core scaffold are essential for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.

PropertyValue (Approx.)Implication
Molecular Weight 189.17 g/mol Fragment-like; ideal for lead optimization.
pKa (Acid) 3.5 – 4.0Carboxylic acid is ionized at physiological pH.
pKa (Base) ~ -1.5The amide nitrogen is non-basic.
LogP 1.1Moderate lipophilicity; good membrane permeability.
H-Bond Donors 2 (NH, OH)Critical for active site anchoring.
H-Bond Acceptors 3 (C=O, COOH)Facilitates metal chelation.

Pharmacological Applications: HIF-PHD Inhibition

The primary utility of 1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid lies in its ability to inhibit Hypoxia-Inducible Factor Prolyl Hydroxylases (HIF-PHDs) .

Mechanism of Action

Under normoxia, PHDs hydroxylate HIF-1


, marking it for proteasomal degradation. This reaction requires Fe(II) and 2-oxoglutarate.
  • Competitive Inhibition: The isoquinoline scaffold competes with 2-oxoglutarate.

  • Chelation: The 1-oxo and 3-carboxylate groups (often assisted by a 4-hydroxy group in potent derivatives like IOX2) chelate the active site Iron.

  • Result: Stabilization of HIF-1

    
    , leading to the transcription of erythropoietin (EPO) and VEGF.
    
Structural Relationship to Drugs

This molecule is the core scaffold for several advanced inhibitors:

  • IOX2: N-[[1,2-dihydro-4-hydroxy-1-oxo-3-isoquinolinyl]carbonyl]-glycine. (Adds a glycine tail and 4-OH group).

  • FG-2216: A related chloroisoquinoline derivative.

  • Roxadustat (FG-4592): Uses a similar heterocyclic carboxamide core mechanism.

HIF_Pathway HIF HIF-1α (Normoxia) PHD PHD Enzyme (Fe2+ / 2-OG dependent) HIF->PHD Substrate OH_HIF Hydroxylated HIF-1α PHD->OH_HIF Hydroxylation Inhibitor 1-oxo-isoquinoline-3-COOH (Scaffold) Inhibitor->PHD Competitive Inhibition (Chelates Fe2+) Transcription Nucleus: EPO / VEGF Expression Inhibitor->Transcription Stabilizes HIF-1α VHL VHL Complex OH_HIF->VHL Ubiquitination Degradation Proteasomal Degradation VHL->Degradation

Figure 2: Mechanism of HIF-1


 stabilization via PHD inhibition by the isoquinoline scaffold.

Experimental Protocol: Synthesis of Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate

Objective: Preparation of the methyl ester precursor (CAS 69454-42-8) via Heck Coupling.

Reagents:

  • Methyl 2-iodobenzoate (1.0 eq)

  • Methyl acetamidoacrylate (1.2 eq)

  • Palladium(II) acetate (5 mol%)

  • Triphenylphosphine (10 mol%)

  • Triethylamine (2.5 eq)

  • DMF (Dimethylformamide), anhydrous

Procedure:

  • Setup: In a flame-dried round-bottom flask equipped with a condenser, dissolve Methyl 2-iodobenzoate (10 mmol) and Methyl acetamidoacrylate (12 mmol) in anhydrous DMF (20 mL).

  • Catalyst Addition: Add

    
     (0.5 mmol) and 
    
    
    
    (1.0 mmol) under an inert atmosphere (Argon or Nitrogen).
  • Base Addition: Add Triethylamine (25 mmol) via syringe.

  • Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor by TLC (Ethyl Acetate/Hexane) for the disappearance of the iodide.

  • Workup: Cool to room temperature. Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Cyclization (One-pot variation): The crude styryl intermediate is often cyclized by redissolving in acidic methanol (HCl/MeOH) and refluxing for 4 hours to effect ring closure and esterification.

  • Purification: Purify via flash column chromatography (SiO2, 0-5% MeOH in DCM).

  • Hydrolysis (Optional): To obtain the free acid (CAS 7509-13-9), treat the ester with LiOH in THF/Water (1:1) at room temperature for 2 hours, then acidify to pH 2 with 1M HCl to precipitate the product.

References

  • PubChem. (2025).[1][2] 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid (CAS 7509-13-9).[1][3][4] National Library of Medicine. Link

  • CymitQuimica. (2024). Product Data: 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid.[1][2][3][4]Link

  • ResearchGate. (2022). Synthesis of Isoquinoline-3-carboxylic acid derivatives via Heck Reaction.Link

  • MedChemExpress. (2024). HIF/HIF Prolyl-Hydroxylase Inhibitors and Scaffolds.Link

  • Accela ChemBio. (2024). Chemical Properties of CAS 7509-13-9.[1][3][4][5]Link

Sources

Technical Monograph: Kynurenic Acid (C₁₀H₇NO₃)

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: Neuroactive Metabolite & Drug Scaffold for CNS Therapeutics

Executive Summary

Molecular Formula: C₁₀H₇NO₃ Primary Congener: Kynurenic Acid (KYNA) CAS Registry Number: 492-27-3[1][2]

This technical guide focuses on Kynurenic Acid (KYNA) , the most pharmacologically significant isomer of the C₁₀H₇NO₃ formula space. While isomeric nitro-naphthols (e.g., 1-nitro-2-naphthol) exist, they are primarily industrial dye intermediates. KYNA, conversely, is a pivotal endogenous metabolite of the kynurenine pathway with established neuroprotective properties. It functions as a broad-spectrum antagonist of ionotropic glutamate receptors (specifically the glycine site of the NMDA receptor) and the α7 nicotinic acetylcholine receptor (α7nAChR).

Target Audience: This monograph is designed for medicinal chemists and neuropharmacologists optimizing KYNA derivatives for the treatment of schizophrenia, Alzheimer’s disease, and excitotoxic neuronal injury.

Chemical Identity & Isomer Distinction

To ensure experimental validity, researchers must distinguish the bioactive target (KYNA) from industrial isomers. The following table contrasts the critical physicochemical properties.

Table 1: Isomer Differentiation Profile

PropertyKynurenic Acid (Target) 1-Nitro-2-naphthol (Impurity/Isomer)
Structure Class 4-Hydroxyquinoline-2-carboxylic acidNitro-substituted Naphthalene
Appearance Yellow needles / white powderYellow prisms / leaflets
Melting Point 282–283 °C (Decomposes)103–104 °C
Solubility (Water) Poor (Soluble in hot alkaline solution)Insoluble (Soluble in ether/EtOH)
Fluorescence High (Blue fluorescence in alkali)Non-fluorescent / Quenching
Primary Use Neuropharmacology / Drug ScaffoldDye Intermediate / Cobalt Reagent

Critical Control Point: If your sample melts below 250°C, it is not Kynurenic Acid. Confirm identity immediately via NMR.

Structural Characterization

Accurate identification relies on spectroscopic signatures. The quinoline ring system provides distinct aromatic shifts.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ (Due to poor solubility in CDCl₃)

Table 2: ¹H and ¹³C NMR Chemical Shifts

Position¹H Shift (δ ppm)Multiplicity¹³C Shift (δ ppm)Assignment Note
C-2 140–142Carboxyl-bearing carbon
C-3 6.69Singlet (1H)106–108Characteristic alkene proton
C-4 176–178Carbonyl/Enol tautomer
C-5 8.11Doublet124–125Aromatic ring
C-6 7.38Triplet123–124Aromatic ring
C-7 7.70Triplet132–133Aromatic ring
C-8 7.97Doublet118–120Aromatic ring
COOH 13.0–14.0Broad162–165Carboxylic acid
Mass Spectrometry (ESI-MS)
  • Ionization Mode: Negative Ion Mode [M-H]⁻ is often more sensitive due to the carboxylic acid.

  • Parent Ion: m/z 188.03 (Negative mode), m/z 190.05 (Positive mode).

  • Fragmentation: Loss of CO₂ (44 Da) is the primary fragmentation pathway, yielding a hydroxyquinoline ion (m/z ~146).

Biosynthesis & Chemical Synthesis

Biological Pathway (The Kynurenine Shunt)

KYNA is produced irreversibly from L-Kynurenine by Kynurenine Aminotransferases (KATs). This is a competitive branch against the neurotoxic Quinolinic Acid pathway.

KynureninePathway cluster_legend Pathway Dynamics TRP L-Tryptophan KYN L-Kynurenine TRP->KYN IDO/TDO KYNA Kynurenic Acid (Neuroprotective) KYN->KYNA KATs (I, II, III, IV) OHKYN 3-OH-Kynurenine KYN->OHKYN KMO QUIN Quinolinic Acid (Neurotoxic) OHKYN->QUIN Multiple Steps descr KAT inhibition shifts balance toward neurotoxic QUIN.

Figure 1: The Kynurenine Pathway branching. KYNA production is the primary neuroprotective arm.

Chemical Synthesis Protocol (Conrad-Limpach)

For drug development, isolation from biological sources is inefficient. The Conrad-Limpach synthesis is the industry standard for generating the 4-hydroxyquinoline core.

Reaction Scheme: Aniline + Diethyl Acetylenedicarboxylate → Enamine Intermediate → (Thermal Cyclization) → Kynurenic Acid Ester → (Hydrolysis) → KYNA.

Step-by-Step Methodology:

  • Enamine Formation: Mix equimolar amounts of aniline and diethyl acetylenedicarboxylate in ethanol. Stir at room temperature for 1 hour. Evaporate solvent to obtain the oily enamine intermediate.

  • Thermal Cyclization: Add the enamine dropwise into boiling diphenyl ether (~250°C). Note: High temperature is critical to favor the 4-hydroxy isomer over the 2-hydroxy isomer.

  • Isolation: Cool the mixture. Dilute with hexane to precipitate the ester. Filter and wash.

  • Hydrolysis: Reflux the ester in 2M NaOH for 2 hours. Acidify with HCl to pH 2 to precipitate Kynurenic Acid. Recrystallize from ethanol.

Pharmacology & Mechanism of Action

KYNA is unique as an endogenous antagonist for multiple CNS receptors.

  • NMDA Receptor: Acts at the glycine co-agonist site (GlyB). Effect: Prevents excitotoxicity and glutamate-induced neuronal death.

  • α7 Nicotinic Receptor: Negative allosteric modulator or orthosteric antagonist. Effect: Modulates cholinergic signaling, relevant to cognitive deficits in schizophrenia.

  • GPR35: An orphan G-protein coupled receptor. KYNA is a natural ligand. Effect: Anti-inflammatory modulation in peripheral tissues.

Pharmacology KYNA Kynurenic Acid NMDA NMDA Receptor (Glycine Site) KYNA->NMDA Antagonism nAChR α7 nAChR KYNA->nAChR Antagonism GPR35 GPR35 KYNA->GPR35 Agonism Neuroprot Neuroprotection (Anti-Excitotoxicity) NMDA->Neuroprot CogDef Cognitive Modulation (Schizophrenia Model) nAChR->CogDef AntiInf Anti-Inflammatory Signaling GPR35->AntiInf

Figure 2: Pharmacological interaction profile of Kynurenic Acid.

Analytical Methodology: HPLC Quantification

Quantifying KYNA in biological matrices (plasma, CSF, brain tissue) requires high sensitivity due to nanomolar concentrations. Fluorescence detection is the gold standard.

Protocol: HPLC-Fluorescence Detection

  • Sample Prep: Deproteinize plasma/tissue homogenate with 0.4M perchloric acid. Centrifuge at 12,000 x g for 10 min.

  • Mobile Phase: 50 mM Sodium Acetate, 5% Acetonitrile, pH adjusted to 6.2 with acetic acid.

    • Enhancement: Add 500 mM Zinc Acetate to the mobile phase (or post-column) to form a highly fluorescent Zn-KYNA chelate.

  • Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).

  • Flow Rate: 1.0 mL/min.

  • Detection:

    • Excitation: 344 nm

    • Emission: 398 nm (416 nm with Zinc enhancement)

  • Validation: Linear range typically 10 nM – 5 µM.

References

  • Chemical Identity & Properties: PubChem.[3] Kynurenic Acid (CID 3845). National Library of Medicine. [Link][3]

  • Synthesis (Conrad-Limpach): Organic Chemistry Portal. Quinoline Synthesis Strategies. [Link][4]

  • Pharmacology (NMDA/nAChR): Stone, T. W. (2020). Kynurenic Acid and Kynurenine Derivatives for Neuroprotection. Trends in Pharmacological Sciences. [Link]

  • Analytical Method: Journal of Chromatography B. Determination of kynurenic acid in rat plasma by HPLC with fluorescence detection. [Link]

Sources

Technical Guide: 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic Acid & Derivatives

[1]

Executive Summary & Chemical Identity

1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid (CAS: 7509-13-9) is a bicyclic heteroaromatic acid.[1] Structurally, it represents the stable lactam tautomer of 1-hydroxyisoquinoline-3-carboxylic acid. Its planar, electron-deficient architecture allows it to function as a robust chelator of active-site metal ions (e.g., Fe²⁺), a property central to its biological activity against metalloenzymes like HIF-PHD.

PropertySpecification
IUPAC Name 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid
Common Name Isocarbostyril-3-carboxylic acid
Molecular Formula C₁₀H₇NO₃
Molecular Weight 189.17 g/mol
Core Scaffold Isoquinolin-1(2H)-one
Key Tautomer 1-Hydroxyisoquinoline (Lactim)

1-Oxoisoquinoline (Lactam)

Therapeutic Applications & Mechanism of Action

HIF Prolyl Hydroxylase (PHD) Inhibition

The most significant application of this scaffold is in the inhibition of HIF-PHDs . Under normoxia, PHDs hydroxylate Hypoxia-Inducible Factor (HIF-1

2
  • Mechanism: The 1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid core mimics 2-oxoglutarate (2-OG), the natural co-substrate of PHDs.

  • Binding Mode: The nitrogen (N-2) and the carbonyl oxygen (C-1 or C-3 carboxylate) form a bidentate chelate with the catalytic Fe²⁺ at the enzyme's active site, competitively inhibiting 2-OG binding.

  • Derivatives: This core is structurally related to FG-2216 (IOX3) , a potent PHD2 inhibitor (

    
    ), although FG-2216 features a 1-chloro substituent (derived from the 1-oxo precursor).
    
Anti-Tumor Activity (Topoisomerase II)

The compound (referenced as ODHC) exhibits anti-tumor activity, particularly in melanoma cell lines.

  • Mechanism: It acts as a catalytic inhibitor of Topoisomerase II , preventing DNA unwinding and replication.[1]

  • Aldehyde Scavenging: It inhibits aldehyde production via interaction with thiourea/homophthalic pathways, reducing oxidative stress markers in the tumor microenvironment.

NMDA Receptor Modulation

Structurally analogous to kynurenic acid (4-hydroxyquinoline-2-carboxylic acid), the isocarbostyril core possesses affinity for the glycine co-agonist site of the NMDA receptor, offering potential in neuroprotection.

Chemical Synthesis Strategies

The synthesis of the 1-oxo-1,2-dihydro core differs significantly from the tetrahydro-isoquinoline route. The aromaticity must be established early or via dehydrogenation.

Pathway Visualization (Graphviz)

Synthesis_PathwayStartPhthalic AnhydrideInter1Oxazole Intermediate(4-methoxycarbonyl-1,3-oxazole)Start->Inter1CondensationR1Methyl Isocyanoacetate(Base: KOtBu)R1->Inter1AcidAcid Hydrolysis(MeOH / HCl)Inter1->AcidRing OpeningCyclizationRecyclizationAcid->Cyclization- H2OProduct1-Oxo-1,2-dihydroisoquinoline-3-carboxylic Acid Methyl EsterCyclization->ProductHydrolysisSaponification(NaOH)Product->HydrolysisFinalTarget Acid(C10H7NO3)Hydrolysis->Final

Caption: Synthesis via the Isocyanoacetate (Suzuki/Caswell) Route.

Detailed Experimental Protocol

Objective: Synthesis of 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid via the Methyl Ester intermediate.

Phase 1: Synthesis of Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate

This method utilizes the reaction of phthalic anhydride with methyl isocyanoacetate, a robust route to the 3-carboxy isocarbostyril core.

Reagents:

  • Phthalic anhydride (10 mmol)

  • Methyl isocyanoacetate (11 mmol)

  • Potassium tert-butoxide (KOtBu) (11 mmol)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (MeOH)

  • Conc. HCl

Protocol:

  • Condensation: Dissolve methyl isocyanoacetate (1.1 eq) in anhydrous THF under

    
     atmosphere. Cool to 0°C.
    
  • Add KOtBu (1.1 eq) slowly. Stir for 15 min.

  • Add phthalic anhydride (1.0 eq) solution in THF dropwise.

  • Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours. The intermediate oxazole forms.[3]

  • Ring Opening/Recyclization: Quench the reaction with MeOH (20 mL) and conc. HCl (5 mL).

  • Reflux the mixture for 2 hours. This step opens the oxazole ring and recyclizes it to the isoquinoline core.

  • Workup: Cool to RT. Evaporate volatiles in vacuo. Dilute residue with water.[4][5]

  • Isolation: The methyl ester product precipitates as a solid. Filter, wash with cold water and diethyl ether. Recrystallize from MeOH/EtOAc.

    • Expected Yield: 60-75%

    • Appearance: Off-white solid.

Phase 2: Saponification to the Free Acid

Reagents:

  • Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate (from Phase 1)

  • 1N NaOH (aqueous)[6]

  • THF/Methanol (1:1 mixture)

Protocol:

  • Dissolve the methyl ester (1.0 eq) in a 1:1 mixture of THF and Methanol (0.1 M concentration).

  • Add 1N NaOH (3.0 eq).

  • Reaction: Stir the suspension at RT for 12 hours. The mixture typically becomes clear as the salt forms.

  • Workup: Acidify the solution to pH 2 using 1N HCl.

  • Precipitation: The target acid, 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid , will precipitate immediately.

  • Filter the solid, wash with water (

    
     mL) and acetone (
    
    
    mL).
  • Dry under high vacuum at 50°C for 6 hours.

Validation Criteria:

  • ¹H NMR (DMSO-d₆):

    
     13.5 (br s, COOH), 11.8 (s, NH), 8.2 (d, H-8), 7.8-7.5 (m, aromatic protons), 7.2 (s, H-4).
    
  • Melting Point: >320°C (decomposition).

Structure-Activity Relationship (SAR) Data

The following table summarizes the inhibitory potential of the core scaffold and its 4-hydroxy/1-chloro derivatives against HIF-PHD2.

Compound IDStructure DescriptionTargetActivity (

)
Mechanism
Core Acid 1-Oxo-1,2-dihydroisoquinoline-3-COOHHIF-PHD2~15-50

2-OG mimic; Fe²⁺ chelation
FG-2216 (IOX3) 1-Chloro-4-hydroxyisoquinoline-3-carboxyglycineHIF-PHD23.9

Enhanced lipophilicity & binding
IOX2 1-Chloro-4-hydroxyisoquinoline-3-carboxylic acidHIF-PHD20.022

Highly potent; direct active site binder
ODHC 1-Oxo-1,2-dihydroisoquinoline-3-COOHTopo IIN/A (Cell based)Catalytic inhibition; melanoma cytotoxicity
Mechanistic Diagram: HIF-PHD Inhibition

Mechanismcluster_outcomeBiological OutcomeEnzymeHIF-PHD2 Active Site(Fe2+ Center)SubstrateHIF-1α (Proline Residue)Enzyme->SubstrateHydroxylation(Prevented)ResultHIF-1α Stabilization--> Erythropoietin (EPO) SynthesisInhibitor1-Oxo-1,2-dihydro-isoquinoline-3-COOHInhibitor->EnzymeBidentate Chelation(Competitive Inhibition)Inhibitor->ResultInducesCoSubstrate2-Oxoglutarate (2-OG)CoSubstrate->EnzymeBlocked

Caption: Mechanism of Action: Competitive inhibition of 2-OG binding at the PHD2 active site.

References

  • Synthesis & Biological Activity of 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid (ODHC)

    • Source: CymitQuimica / ChemicalBook
    • Context: Describes anti-tumor activity, Topoisomerase II binding, and aldehyde inhibition.
  • HIF Prolyl Hydroxylase Inhibition by Isoquinoline Derivatives (FG-2216/IOX3)

    • Title: FG-2216 (IOX3) | HIF-PHD2 Inhibitor[7]

    • Source: MedChemExpress[8][9]

    • Context: Defines the IC50 (3.9 µM)
  • Synthesis of Isoquinoline-3-carboxylates (Suzuki/Caswell Method)

    • Title: Process for making isoquinoline compounds (US P
    • Source: Google P
    • Context: Details the ring-opening of oxazoles derived from phthalic anhydride to form the isocarbostyril core.
  • General Protocol for 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid Synthesis

    • Title: 1-OXO-1,2-DIHYDRO-ISOQUINOLINE-3-CARBOXYLIC ACID synthesis[10][1][5][11][12][13][14]

    • Source: ChemicalBook
    • Context: Provides the specific saponification protocol
  • NMDA Receptor & Kynurenic Acid Analogues

    • Title: 3-Hydroxykynurenic acid: Physicochemical properties
    • Source: ResearchGate[15]

    • Context: Discusses the structural relationship between quinoline/isoquinoline acids and NMDA receptor affinity.

Natural sources of 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Natural Occurrence & Isolation of 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Executive Summary

This technical guide details the natural sources, biosynthetic origins, and isolation methodologies for 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (often abbreviated as 1-oxo-Tic or Otc ). While the non-oxidized parent scaffold (Tic) is a well-known synthetic intermediate, the 1-oxo derivative represents a distinct subclass of naturally occurring alkaloids characterized by a stable lactam ring. This compound acts as a constrained phenylalanine analog, possessing significant utility in peptidomimetic drug design and NMDA receptor modulation.

Part 1: Chemical Identity & Physicochemical Profile[1]

The molecule is a bicyclic amino acid derivative. Unlike simple tetrahydroisoquinolines (THIQs) which are basic secondary amines, the 1-oxo derivative contains a lactam (cyclic amide) at the C1 position. This structural feature significantly alters its solubility, pKa, and metabolic stability compared to its precursors.

FeatureSpecification
IUPAC Name 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Common Abbreviations 1-oxo-Tic, Otc, Phe-Lactam
Molecular Formula C₁₀H₉NO₃
Chirality Naturally occurring form is typically the (S)-enantiomer (derived from L-Phenylalanine).
Key Functional Groups C3-Carboxylic Acid (Acidic), C1-Lactam (Neutral/Weakly Basic), Benzene Ring (Lipophilic).
Solubility Profile Soluble in polar aprotic solvents (DMSO, DMF) and dilute base; limited solubility in water compared to zwitterionic amino acids.

Part 2: Primary Natural Reservoirs

While often synthesized for medicinal chemistry, 1-oxo-Tic exists in nature as a secondary metabolite and a trace amine derivative.

Mucuna pruriens (Velvet Bean)

The seeds of Mucuna pruriens are the most definitive botanical source. While the plant is famous for its high L-DOPA content (3–7%), 1-oxo-Tic co-occurs as a minor alkaloid.

  • Context: In phytochemical profiling, this compound (sometimes designated as fraction M1 in specific chromatographic studies) is found alongside tetrahydroisoquinoline alkaloids.

  • Significance: It is hypothesized to act as a metabolic reservoir or a detoxification product of accumulated phenylalanine/dopa derivatives within the seed.

Mammalian Endogenous Metabolites

1-oxo-Tic has been identified in mammalian biofluids (cerebrospinal fluid and urine), particularly in states of altered phenylalanine metabolism (e.g., Phenylketonuria - PKU).

  • Mechanism: It acts as an endogenous antagonist at the glycine modulatory site of the NMDA receptor.

  • Origin: It is likely formed via the spontaneous cyclization of phenylalanine derivatives with glyoxylate or other keto-acids, followed by oxidation.

Marine Tunicates (Ecteinascidia species)

Structural analogs of 1-oxo-Tic have been isolated from marine tunicates. While the exact free acid is rare, the 1,2,3,4-tetrahydroisoquinoline scaffold is the core of the potent antitumor agent Ecteinascidin 743 (Trabectedin). The 1-oxo motif appears in degradation products and related minor metabolites in these organisms.

Part 3: Biosynthetic Pathway

The formation of 1-oxo-Tic in nature follows a Pictet-Spengler cyclization logic, likely utilizing L-Phenylalanine as the precursor.

Biosynthesis Phe L-Phenylalanine Imine Imine Intermediate Phe->Imine + C1 Unit (Formaldehyde/Glyoxylate) Tic Tetrahydroisoquinoline- 3-carboxylic acid (Tic) Imine->Tic Pictet-Spengler Cyclization OxoTic 1-oxo-Tic (Target Lactam) Tic->OxoTic Enzymatic Oxidation (Lactamization)

Figure 1: Proposed biosynthetic pathway from L-Phenylalanine to 1-oxo-Tic via Pictet-Spengler cyclization.[1][2][3][4][5][6]

Part 4: Isolation Protocol (From Mucuna pruriens)

Senior Scientist Note: The challenge in isolating 1-oxo-Tic from Mucuna is the overwhelming presence of L-DOPA. Standard amino acid extraction (water/alcohol) will co-extract both. The protocol below utilizes the difference in basicity between the secondary amine of L-DOPA (pKa ~9) and the lactam nitrogen of 1-oxo-Tic (non-basic) to achieve separation.

Reagents Required:
  • Mucuna pruriens seed powder (defatted).[7][8][9]

  • 0.1 N Hydrochloric Acid (HCl).

  • Strong Cation Exchange Resin (SCX) (e.g., Dowex 50W).

  • n-Butanol.

  • Preparative HPLC (C18 column).

Step-by-Step Methodology:
  • Defatting:

    • Suspend 100g seed powder in n-Hexane (500mL). Stir for 4 hours. Filter and discard solvent. Air-dry the biomass.

  • Acidic Extraction (Solubilization):

    • Extract the defatted powder with 0.1 N HCl (1:10 w/v) for 12 hours at 4°C. The low pH stabilizes the alkaloids and prevents oxidation of L-DOPA to melanin.

    • Centrifuge at 10,000 x g for 20 mins to remove particulates. Collect supernatant.

  • Cation Exchange Fractionation (The Critical Step):

    • Load the acidic supernatant onto a pre-conditioned SCX column.

    • Wash 1 (Elutes Acids/Neutrals): Wash with distilled water. 1-oxo-Tic (being a carboxylic acid with a non-basic lactam nitrogen) will have significantly reduced retention compared to L-DOPA.

    • Wash 2 (Elutes L-DOPA): Elute with 2N NH₄OH. This fraction contains the bulk L-DOPA (discard or save for other use).

    • Note: Collect the Flow-through and Water Wash fractions for 1-oxo-Tic recovery.

  • Liquid-Liquid Partitioning:

    • Adjust the pH of the Water Wash fraction to pH 2.0.

    • Extract exhaustively with n-Butanol . The 1-oxo-Tic will partition into the organic phase (due to the lactam lipophilicity), while free amino acids remain in the aqueous phase.

  • Purification (RP-HPLC):

    • Evaporate n-Butanol to dryness. Reconstitute in 10% Methanol.

    • Column: C18 Preparative (5µm, 250 x 21mm).

    • Mobile Phase: Gradient 0% -> 40% Acetonitrile in Water (0.1% TFA).

    • Detection: UV at 210 nm and 254 nm.

    • Validation: Confirm identity via ESI-MS (Expected [M+H]+ = 192.06).

Isolation Biomass Mucuna Seed Powder (Defatted) Extract Acid Extraction (0.1 N HCl) Biomass->Extract SCX SCX Column Chromatography Extract->SCX Fraction1 Fraction A: Flow-through/Water Wash (Contains 1-oxo-Tic) SCX->Fraction1 Low Affinity Fraction2 Fraction B: Ammonia Eluate (Contains L-DOPA) SCX->Fraction2 High Affinity Partition n-Butanol Extraction (pH 2.0) Fraction1->Partition HPLC Prep-HPLC (C18) Gradient ACN/Water Partition->HPLC

Figure 2: Isolation workflow separating the target lactam from the dominant zwitterionic L-DOPA.

Part 5: Pharmacological & Synthetic Utility[3][11][12]

Why isolate or synthesize this specific scaffold?

  • NMDA Receptor Antagonism: 1-oxo-Tic derivatives have shown selective antagonism at the glycine binding site of the NMDA receptor, making them candidates for neuroprotective therapies (stroke, epilepsy).

  • Peptidomimetics: The rigid bicyclic structure locks the "phenylalanine" side chain into a specific conformation (usually gauche(-)). This is used to design conformationally constrained peptide drugs (e.g., bradykinin antagonists, opioid receptor ligands).

  • Chiral Building Block: The enzymatic resolution of racemic 1-oxo-Tic esters provides access to optically pure amino acids for asymmetric synthesis.

References

  • Misra, L., & Wagner, H. (2007). Alkaloidal constituents of Mucuna pruriens seeds. Phytochemistry, 68(16), 2131-2136. Link

  • Stark, H. (2004). Mucuna pruriens: A rich source of L-DOPA and tetrahydroisoquinoline alkaloids. Journal of Ethnopharmacology, 92(2), 343-348.
  • Kawasaki, T., et al. (2014). Isolation and structure of a simple 1,2,3,4-tetrahydroisoquinoline marine natural product from the tunicate Ecteinascidia thurstoni. Heterocycles, 88(1), 363-369. Link

  • Parrick, J., et al. (2020). Synthesis and biological activity of 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives. Bioorganic & Medicinal Chemistry Letters, 30(4), 126-130.
  • PubChem Compound Summary. (2024). 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.[2][10] National Center for Biotechnology Information. Link

Sources

Technical Guide: 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic Acid – Mechanism of Action

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid (Isoquinolone-3-carboxylate) represents a critical pharmacophore in the development of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors (HIF-PHIs) . Functioning primarily as a 2-oxoglutarate (2-OG) mimetic, this scaffold acts by chelating the active site iron (Fe²⁺) of Prolyl Hydroxylase Domain (PHD) enzymes.

This inhibition halts the oxygen-dependent degradation of HIF-α subunits, thereby mimicking a hypoxic state under normoxic conditions. The result is the transcriptional activation of the erythropoietin (EPO) gene, making this scaffold a cornerstone in the treatment of anemia associated with Chronic Kidney Disease (CKD). Secondary pharmacological activities include inhibition of viral metalloenzymes (e.g., HCV NS5B polymerase) via magnesium chelation.

Part 1: Chemical Identity & Structural Pharmacology

The Pharmacophore

The molecule consists of a bicyclic isoquinoline ring system with a ketone at position C1 and a carboxylic acid at position C3.[1][2] This arrangement creates a planar, tridentate or bidentate ligand field ideal for coordinating transition metals.

PropertySpecification
IUPAC Name 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid
Common Class 2-Oxoglutarate (2-OG) Competitive Antagonist
Molecular Formula C₁₀H₇NO₃
Key Functional Groups C1-Carbonyl (H-bond acceptor/metal ligand)C3-Carboxylate (Metal ligand/salt bridge)NH-Lactam (H-bond donor)
Primary Target Prolyl Hydroxylase Domain Enzymes (PHD1, PHD2, PHD3)
Binding Mode Active Site Fe(II) Chelation
Structural Basis of Target Engagement

The efficacy of 1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid relies on its structural mimicry of 2-oxoglutarate , the obligate co-substrate for PHD enzymes.

  • The "2-OG Pocket": In the PHD2 active site, the Fe²⁺ is coordinated by a "2-His-1-Asp" facial triad (His313, Asp315, His374).

  • Ligand Displacement: The isoquinoline scaffold enters the pocket, displacing 2-OG. The C1-oxo and C3-carboxylate oxygens coordinate the Fe²⁺, locking the enzyme in an inactive state.

  • Stabilization: The aromatic ring system engages in

    
    -stacking or hydrophobic interactions with residues such as Tyr303, enhancing potency compared to the aliphatic 2-OG.
    

Part 2: Mechanism of Action (Molecular & Cellular)

Enzymatic Inhibition Kinetics

The compound acts as a competitive reversible inhibitor with respect to 2-oxoglutarate and a non-competitive inhibitor with respect to oxygen and the HIF peptide substrate.

The Catalytic Cycle Interruption:

  • Native State: PHD2 binds Fe²⁺, 2-OG, and O₂ to hydroxylate HIF-α at Pro402/Pro564.

  • Inhibited State: The inhibitor occupies the 2-OG site.

  • Consequence: The oxidative decarboxylation of 2-OG (which normally drives the hydroxylation) cannot occur. The reactive ferryl-oxo species (Fe(IV)=O) is not formed.

  • Result: HIF-α remains non-hydroxylated.

The HIF Signaling Cascade

Under normal conditions (normoxia), hydroxylated HIF-α is recognized by the Von Hippel-Lindau (VHL) tumor suppressor protein, ubiquitinated, and destroyed. By inhibiting PHDs, this compound stabilizes HIF-α, allowing it to dimerize with HIF-β (ARNT) and bind Hypoxia Response Elements (HREs).

Visualization: The HIF Stabilization Pathway

HIF_Pathway Compound 1-Oxo-1,2-dihydroisoquinoline- 3-carboxylic acid PHD PHD Enzymes (PHD1/2/3) Compound->PHD Inhibits Fe Active Site Fe(II) Compound->Fe Chelates HIF_OH Hydroxylated HIF-a (Pro-OH) PHD->HIF_OH Hydroxylates (Normoxia) HIF_Native Native HIF-a (Accumulating) PHD->HIF_Native Inhibition Blocks Conversion Fe->PHD Required Cofactor VHL VHL-E3 Ligase Complex HIF_OH->VHL Recruits Nucleus Nucleus HIF_Native->Nucleus Translocation Proteasome 26S Proteasome (Degradation) VHL->Proteasome Ubiquitination HRE HRE Binding (HIF-a + HIF-b) Nucleus->HRE Dimerization Genes Target Genes: EPO, VEGF, GLUT1 HRE->Genes Transcription

Caption: Schematic of HIF-α stabilization via PHD inhibition. The compound chelates the catalytic Iron, preventing hydroxylation and subsequent VHL-mediated degradation.

Part 3: Experimental Validation Protocols

As a self-validating system, the efficacy of this MoA must be tested using both biochemical (cell-free) and cellular assays.

Protocol A: Fluorescence Polarization (FP) Binding Assay (Cell-Free)

Objective: Quantify the binding affinity (


 or 

) of the compound to the PHD2 catalytic domain.

Reagents:

  • Recombinant human PHD2 catalytic domain (residues 181–426).

  • FAM-labeled HIF-1α peptide (Probe).

  • Assay Buffer: 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 10 μM FeSO₄.

Workflow:

  • Preparation: Dilute the compound in DMSO (10-point serial dilution).

  • Incubation: Mix 20 nM PHD2 enzyme with the compound in the assay buffer for 15 minutes at room temperature.

  • Probe Addition: Add 10 nM FAM-HIF peptide.

  • Displacement: Note: Since this compound mimics 2-OG, a direct displacement assay using a fluorescent 2-OG analogue is preferred over peptide displacement, OR use a functional turnover assay detecting succinate production.

    • Correction: A more robust functional assay measures the consumption of 2-OG or the production of succinate.

    • Revised Step 4 (TR-FRET format): Use a biotinylated HIF peptide. Incubate Enzyme + Compound + 2-OG + Fe²⁺ + Biotin-HIF.

    • Detection: Add VCB-Europium (VHL-ElonginB-ElonginC complex labeled with Eu). VCB only binds hydroxylated HIF.

  • Readout: Measure TR-FRET. High signal = High Hydroxylation. Low Signal = Effective Inhibition.

Protocol B: Cellular HIF-1α Stabilization (Western Blot)

Objective: Confirm that the compound stabilizes HIF-1α protein in a cellular environment.

Workflow:

  • Cell Culture: Seed Hep3B or HeLa cells (3 x 10⁵ cells/well) in 6-well plates.

  • Treatment: Treat cells with the compound (10, 50, 100 μM) for 4–6 hours. Include Deferoxamine (DFO) (100 μM) as a positive control.

  • Lysis: Lyse cells in RIPA buffer containing protease inhibitors. Crucial: Work quickly on ice to prevent normoxic degradation during lysis.

  • Separation: Run 20-30 μg of total protein on an 8% SDS-PAGE gel.

  • Blotting: Transfer to nitrocellulose. Probe with anti-HIF-1α (1:1000) and anti-β-actin (loading control).

  • Validation: A band at ~120 kDa indicates HIF-1α stabilization.

Part 4: Therapeutic Implications & Secondary Targets

Therapeutic Focus: Renal Anemia

The primary application of this scaffold is in treating anemia of CKD. By stabilizing HIF, the compound induces physiological EPO production in the kidneys and liver. Unlike recombinant EPO, this mechanism also improves iron mobilization by suppressing hepcidin.

Secondary Target: Viral Polymerases (HCV NS5B)

Research indicates that 1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid derivatives also inhibit the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase.[3][4]

  • Mechanism: Chelation of the two Mg²⁺ ions at the polymerase active site.

  • Significance: This demonstrates the scaffold's utility as a broad-spectrum "Metallo-Enzyme Inhibitor" (MEI).

Visualization: Dual-Target Chelation Logic

Chelation_Logic cluster_PHD Target 1: PHD2 (Human) cluster_NS5B Target 2: NS5B (Viral) Scaffold 1-Oxo-1,2-dihydroisoquinoline- 3-carboxylic acid Fe Fe(II) Scaffold->Fe  Bidentate  Chelation Mg Mg(II) / Mn(II) Scaffold->Mg  Active Site  Binding Effect1 Anemia Treatment (EPO Induction) Fe->Effect1 Effect2 Antiviral Activity (RNA Rep. Block) Mg->Effect2

Caption: The scaffold's ability to chelate divalent cations allows it to target both human oxygen sensors (Fe2+) and viral polymerases (Mg2+).

References

  • US Patent 7,323,475. Nitrogen-containing heteroaryl compounds and methods of use thereof. (2008). Focuses on the isoquinoline scaffold for increasing endogenous erythropoietin.

  • Deore, R. R., et al. (2012).[3][4] 2-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid with inbuilt β-N-hydroxy-γ-keto-acid pharmacophore as HCV NS5B polymerase inhibitors.[3][5][6] Current Medicinal Chemistry, 19(4), 613-624.

  • Maxwell, P. H., et al. (1999).[7] The tumour suppressor protein VHL targets hypoxia-inducible factors for oxygen-dependent proteolysis. Nature, 399, 271-275.[7] (Foundational mechanism for HIF-PH inhibition).

  • Schofield, C. J., & Ratcliffe, P. J. (2004). Oxygen sensing by HIF hydroxylases. Nature Reviews Molecular Cell Biology, 5, 343-354.

Sources

Methodological & Application

Synthesis of 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Modular Synthesis of 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic Acid

Executive Summary

1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid (also known as isocarbostyril-3-carboxylic acid) is a privileged pharmacophore in medicinal chemistry, serving as a core scaffold for PARP inhibitors, HIF-prolyl hydroxylase (HIF-PH) inhibitors (e.g., Roxadustat analogs), and antiviral agents.

This application note details a robust, modular synthetic protocol utilizing the Castagnoli-Cushman Reaction (CCR) followed by oxidative aromatization.[1] Unlike traditional Gabriel-Colman rearrangements which often yield 4-hydroxy derivatives or suffer from harsh conditions, this route offers high regioselectivity, mild conditions, and the ability to diversify the nitrogen substituent early in the synthesis.[1]

Retrosynthetic Analysis

The strategic disconnection relies on the condensation of homophthalic anhydride with an


-imino ester.[1] This convergent approach assembles the lactam core and the 3-carboxylic acid moiety in a single step, yielding a tetrahydroisoquinoline (THIQ) intermediate that is subsequently aromatized.[1]

Retrosynthesis Target 1-Oxo-1,2-dihydroisoquinoline- 3-carboxylic acid Intermediate Tetrahydroisoquinoline (THIQ) Intermediate Target->Intermediate Oxidative Aromatization (DDQ or Pd/C) Precursors Homophthalic Anhydride + Ethyl Glyoxylate Imine Intermediate->Precursors Castagnoli-Cushman Cyclocondensation

Figure 1: Retrosynthetic logic for the target scaffold.

Experimental Protocol

Phase 1: Castagnoli-Cushman Cyclocondensation

This step generates the tetrahydroisoquinoline core.[1] The use of ethyl glyoxylate imines introduces the carboxylate moiety at the C3 position.[1]

Reagents:

  • Homophthalic anhydride (1.0 equiv)

  • Ethyl glyoxylate (50% in toluene) or Ethyl 2-oxoacetate[1]

  • Primary Amine (e.g., Benzylamine for N-Bn protection, or PMB-amine) (1.0 equiv)

  • Sodium Sulfate (anhydrous)

  • Solvent: Toluene or 1,2-Dichloroethane (DCE)[2]

Step-by-Step Methodology:

  • Imine Formation (In Situ):

    • In a round-bottom flask equipped with a Dean-Stark trap, dissolve the Primary Amine (10 mmol) in Toluene (30 mL).

    • Add Ethyl glyoxylate (10 mmol) dropwise at 0°C.

    • Add anhydrous

      
       (2 g) to scavenge water. Stir at room temperature (RT) for 2 hours.
      
    • Checkpoint: Verify imine formation via TLC or crude

      
       NMR (disappearance of aldehyde proton). Filter off solids.
      
  • Cyclization:

    • Add Homophthalic anhydride (10 mmol) directly to the imine solution.[1]

    • Heat the mixture to reflux (110°C) for 4–6 hours.

    • Observation: The reaction typically turns from pale yellow to golden orange.[1]

    • Monitor by LC-MS for the formation of the THIQ-ester (

      
      ).[1]
      
  • Workup:

    • Cool to RT. Concentrate the solvent in vacuo.

    • Redissolve the residue in EtOAc and wash with 1N HCl (to remove unreacted amine) and Brine.[1]

    • Dry over

      
      , filter, and concentrate.[1]
      
    • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Phase 2: Oxidative Aromatization

The THIQ intermediate is oxidized to the fully aromatic isocarbostyril.[1]

Reagents:

  • THIQ Intermediate (from Phase 1)

  • DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.2–2.0 equiv)

  • Solvent: 1,4-Dioxane or Toluene

Step-by-Step Methodology:

  • Dissolve the THIQ intermediate (5 mmol) in anhydrous 1,4-Dioxane (20 mL).

  • Add DDQ (6 mmol) portion-wise at RT.

  • Heat to 80–100°C for 3–12 hours.

    • Note: Reaction progress is indicated by the precipitation of DDQ-hydroquinone (red-brown solid).[1]

  • Workup:

    • Cool to RT. Filter off the hydroquinone byproduct.[1]

    • Concentrate the filtrate.[1]

    • Redissolve in DCM and wash with saturated

      
       (to remove residual DDQ species).
      
    • Purification: Recrystallization from EtOH or column chromatography yields the Ethyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate .[1]

Phase 3: Ester Hydrolysis

Reagents:

  • LiOH or NaOH (3.0 equiv)

  • Solvent: THF/Water (3:1)

Step-by-Step Methodology:

  • Dissolve the ester (2 mmol) in THF (10 mL) and Water (3.3 mL).

  • Add LiOH (6 mmol). Stir at RT for 4 hours.

  • Acidify carefully with 1N HCl to pH 2–3.

  • The carboxylic acid product typically precipitates.[1] Filter, wash with cold water, and dry under vacuum.[1]

Critical Process Parameters (CPPs)

ParameterSpecificationImpact on Quality
Imine Dryness < 0.1% WaterWater hydrolyzes homophthalic anhydride to the diacid, quenching the reaction.[1] Use molecular sieves or Dean-Stark.[1]
Temperature (CCR) 110°C (Reflux)Lower temperatures favor the cis-diastereomer of the THIQ; reflux promotes thermodynamic stability and yield.[1]
Oxidant Stoichiometry 1.1–1.5 eq DDQExcess DDQ can lead to over-oxidation or difficult purification. Monitor closely.
pH Control pH 2–3 (Workup)The final acid is an amphoteric lactam; incorrect pH will prevent precipitation or cause salt formation.

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: CCR cluster_1 Phase 2: Aromatization cluster_2 Phase 3: Hydrolysis Step1 Imine Formation (Amine + Ethyl Glyoxylate) Step2 Cyclization (+ Homophthalic Anhydride, 110°C) Step1->Step2 Step3 Oxidation (DDQ, Dioxane, 80°C) Step2->Step3 THIQ Intermediate Step4 Purification (Filtration & Wash) Step3->Step4 Step5 Saponification (LiOH, THF/H2O) Step4->Step5 Isoquinoline Ester Final Final Product: 1-Oxo-1,2-dihydroisoquinoline- 3-carboxylic acid Step5->Final

Figure 2: Step-by-step experimental workflow for the synthesis.

Troubleshooting & Optimization

  • Low Yield in Phase 1: Ensure homophthalic anhydride is of high quality. It hydrolyzes to the acid upon storage.[1] Recrystallize from acetic anhydride if necessary.

  • Incomplete Aromatization: If DDQ fails or is difficult to remove, use Pd/C (10%) in refluxing diphenyl ether or Sulfur at 180°C for a thermal dehydrogenation.

  • N-Substitution: If the target is the N-H isocarbostyril, use 4-methoxybenzylamine (PMB) in Step 1.[1] The PMB group can be removed after Phase 2 using TFA or CAN (Ceric Ammonium Nitrate).[1]

References

  • BenchChem. 1-Oxo-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid - Synthesis via Reaction of Homophthalic Anhydride and Imines.[1] Retrieved from

  • CymitQuimica. 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid - Product Properties and Applications. Retrieved from

  • PubChem. 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid (Compound Summary). National Library of Medicine. Retrieved from

  • MDPI. The Use of Aryl-Substituted Homophthalic Anhydrides in the Castagnoli–Cushman Reaction.Molecules 2022. Retrieved from

  • Organic Chemistry Portal. Synthesis of Tetrahydroisoquinolines - Castagnoli-Cushman Reaction. Retrieved from

Sources

Application Note: One-Step Synthesis of 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic Acid Derivatives via Rh(III)-Catalyzed C-H Annulation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Principle

The 1-oxo-1,2-dihydroisoquinoline (isoquinolone) scaffold is a privileged structure found in numerous alkaloids and therapeutic agents, including PARP inhibitors and antitumor drugs. Traditional syntheses (e.g., Gabriel-Colman rearrangement or oxidative Castagnoli-Cushman reactions) often require harsh conditions, multiple steps, or pre-functionalized halogenated precursors.

This protocol details a one-step, redox-neutral synthesis utilizing Cp*Rh(III)-catalyzed C-H activation . By employing N-pivaloyloxy benzamides as substrates, the pivalate group acts as a directing group and an internal oxidant. This "internal oxidant" strategy cleaves the N-O bond during the reaction, obviating the need for external oxidants (like Cu(OAc)₂ or O₂) and generating the target isoquinolone-3-carboxylate with high atom economy and regioselectivity.

Key Advantages[1][2]
  • One-Step: Direct formation of the aromatic lactam core from benzamides and alkynes.

  • Redox-Neutral: No external oxidants required; high functional group tolerance.

  • Regioselectivity: High selectivity for the 3-carboxylate position when using propiolates or acetylenedicarboxylates.

Mechanistic Pathway[3]

The reaction proceeds via a Rh(III)/Rh(I) catalytic cycle. The N-pivaloyloxy group directs the Rh(III) center to activate the ortho C-H bond, forming a five-membered rhodacycle. Coordination and insertion of the alkyne (e.g., ethyl propiolate) expands this to a seven-membered rhodacycle. Finally, reductive elimination coupled with N-O bond cleavage releases the product and regenerates the active catalyst.

Pathway Visualization

RhodiumCycle Start Precursors: N-Pivaloyloxybenzamide + Alkyne ComplexA C-H Activation (5-Membered Rhodacycle) Start->ComplexA + Catalyst Cat Active Catalyst [Cp*Rh(OAc)2] Cat->ComplexA ComplexB Alkyne Coordination & Insertion ComplexA->ComplexB + Alkyne (R-C≡C-COOR') ComplexC 7-Membered Rhodacycle ComplexB->ComplexC Migratory Insertion Elimination Reductive Elimination & N-O Cleavage ComplexC->Elimination Elimination->Cat Regeneration Product Product: Isoquinolone-3-carboxylate + AcOH/PivOH Elimination->Product

Figure 1: Catalytic cycle for the Rh(III)-catalyzed annulation of N-pivaloyloxybenzamides with alkynes. The N-O bond cleavage drives the irreversible formation of the product.

Experimental Protocol

Reagents & Materials[2][4][5][6][7][8][9]
  • Substrate: N-(Pivaloyloxy)benzamide (1.0 equiv)

    • Note: Synthesized easily by reacting N-hydroxybenzamide with pivaloyl chloride.

  • Alkyne: Ethyl propiolate or Dimethyl acetylenedicarboxylate (DMAD) (1.2 – 1.5 equiv)

  • Catalyst: [Cp*RhCl₂]₂ (Pentamethylcyclopentadienylrhodium(III) dichloride dimer) (2.5 mol%)

  • Additive/Base: CsOAc (Cesium Acetate) (1.0 equiv)

    • Role: Assists in C-H deprotonation and proton shuttling.

  • Solvent: 2,2,2-Trifluoroethanol (TFE) or Methanol (MeOH)

    • Note: TFE often accelerates C-H activation steps due to its hydrogen-bond donating ability.

Step-by-Step Procedure (0.2 mmol Scale)
  • Setup: To a dry 10 mL Schlenk tube or screw-cap vial equipped with a magnetic stir bar, add:

    • N-(Pivaloyloxy)benzamide (44.2 mg, 0.2 mmol)

    • [Cp*RhCl₂]₂ (3.1 mg, 0.005 mmol, 2.5 mol%)

    • CsOAc (38.4 mg, 0.2 mmol, 1.0 equiv)

  • Solvent Addition: Add TFE (2.0 mL) via syringe.

  • Alkyne Addition: Add Ethyl propiolate (24 µL, 0.24 mmol, 1.2 equiv) dropwise.

  • Reaction: Seal the tube and stir at Room Temperature (23–25 °C) for 4–12 hours.

    • Optimization Note: If conversion is slow (monitored by TLC), heat to 60 °C. However, many of these reactions proceed at RT in TFE.

  • Workup:

    • Dilute the reaction mixture with dichloromethane (DCM, 10 mL).

    • Filter through a short pad of Celite to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.[1]

  • Purification:

    • Purify the residue via flash column chromatography (Silica gel).

    • Eluent: Hexanes/Ethyl Acetate gradient (typically 4:1 to 1:1).

    • Product: The 3-carboxylate derivative is typically the major regioisomer when using propiolates.

Regioselectivity Note

When using terminal alkynes like ethyl propiolate, the ester group (EWG) prefers the position distal to the site of C-H activation in the initial insertion, but steric factors in the 7-membered ring formation usually direct the ester to the 3-position of the isoquinoline ring.

  • Major Isomer: Ethyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate.

  • Minor Isomer: Ethyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate (usually <5%).

Optimization & Troubleshooting Data

The choice of solvent and base is critical for yield and regioselectivity. The table below summarizes typical optimization results for this transformation.

EntryCatalyst (mol%)SolventBase (1.0 eq)Temp (°C)Yield (%)Regio (3-:4-)
1[CpRhCl₂]₂ (5)MeOHNaOAc606510:1
2[CpRhCl₂]₂ (2.5)MeOHCsOAc608212:1
3[CpRhCl₂]₂ (2.5)TFE CsOAc RT 94 >20:1
4[CpRhCl₂]₂ (2.5)DCMCsOAcRT15n.d.
5[Cp*RhCl₂]₂ (2.5)TFENoneRT<5-

Interpretation:

  • TFE (Trifluoroethanol): Drastically improves yield and allows for room temperature reaction. This is attributed to TFE's ability to stabilize the cationic Rh species and facilitate proton transfer.

  • Base: CsOAc is superior to NaOAc, likely due to better solubility and basicity in organic media.

References

  • Guimond, N., & Fagnou, K. (2010). Isoquinoline Synthesis via Rhodium-Catalyzed Oxidative Cross-Coupling/Cyclization of Aryl Aldimines and Alkynes. Journal of the American Chemical Society, 132(20), 6908–6909. [Link]

    • Note: This seminal paper establishes the N-O cleavage mechanism for internal oxid
  • Hyster, T. K., & Rovis, T. (2010). Rhodium-Catalyzed Oxidative Cycloaddition of Benzamides and Alkynes via C-H/N-H Activation. Science, 329(5996), 439-443. [Link]

  • Song, G., Wang, F., & Li, X. (2012). C-H Activation/Cyclization of Benzamides with Alkynes: A Rh(III)-Catalyzed Synthesis of Isoquinolones. Chemical Society Reviews, 41(9), 3651-3678. [Link]

  • Ackermann, L., et al. (2011). Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond Functionalizations: Mechanism and Scope. Chemical Reviews, 111(3), 1315–1345. [Link]

Sources

1-Oxo-1,2-dihydroisoquinoline-3-carboxylic Acid: A Privileged Scaffold for Metalloenzyme Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid (also known as Isocarbostyril-3-carboxylic acid or IOQA ) represents a critical pharmacophore in the design of hypoxia-inducible factor prolyl hydroxylase (HIF-PHD) inhibitors.[1] Structurally, it functions as a 2-oxoglutarate (2-OG) mimic , capable of bidentate chelation of the active site iron (Fe²⁺) in non-heme iron oxygenases.

This guide provides a technical deep-dive into the utility of IOQA, moving beyond basic chemical properties to focus on its application as a competitive inhibitor in biochemical assays. We present validated protocols for enzymatic inhibition (TR-FRET) and cellular target engagement (HIF stabilization), supported by mechanistic diagrams and synthesis workflows.[1]

Chemical Identity & Properties

Before initiating biological assays, researchers must account for the tautomeric nature and solubility profile of the compound.

  • IUPAC Name: 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid[1][2]

  • Common Synonyms: 1-Hydroxyisoquinoline-3-carboxylic acid; Isocarbostyril-3-carboxylic acid.[1]

  • CAS Number: 7509-13-9[1]

  • Molecular Formula: C₁₀H₇NO₃[1]

  • Molecular Weight: 189.17 g/mol [1][2]

Solubility & Handling Table
SolventSolubility (max)Handling Note
DMSO ~50 mMRecommended stock solvent.[1] Stable at -20°C for 6 months.
1M NaOH ~20 mMSoluble as the carboxylate salt.[1] pH adjustment required for assays.
Water < 1 mMPoor solubility in neutral buffer; requires co-solvent (e.g., 1-5% DMSO).[1]
Ethanol LowNot recommended for high-concentration stocks.[1]

Mechanism of Action: The 2-OG Mimicry

The therapeutic potential of IOQA lies in its structural homology to 2-oxoglutarate (2-OG), the obligate co-substrate for HIF-PHD enzymes.[1]

Mechanistic Logic[3][4]
  • Native State: PHD enzymes require Fe²⁺, O₂, and 2-OG to hydroxylate HIF-1α on specific proline residues (Pro402/Pro564), marking it for proteasomal degradation.[1]

  • Inhibition: IOQA enters the catalytic pocket.[1] The catalytic nitrogen (lactam) and the carboxylic acid oxygen form a bidentate coordination complex with the active site Fe²⁺.

  • Result: This displaces 2-OG, preventing the formation of the reactive ferryl (Fe-IV=O) intermediate required for hydroxylation.[1] HIF-1α is stabilized, dimerizes with HIF-1β, and translocates to the nucleus to drive erythropoietic and angiogenic gene expression.[1]

Diagram 1: Mechanism of Action (HIF-PHD Inhibition)

MOA cluster_enz PHD2 Active Site Fe Active Site Fe(II) HIF HIF-1α Protein Fe->HIF Normal Catalysis Pocket 2-OG Binding Pocket IOQA 1-Oxo-1,2-dihydroisoquinoline- 3-carboxylic acid (Inhibitor) IOQA->Fe Bidentate Chelation IOQA->Pocket Competitive Binding OH_HIF Hydroxylated HIF-1α (Pro-OH) IOQA->OH_HIF BLOCKS Conversion TwoOG 2-Oxoglutarate (Native Co-substrate) TwoOG->Pocket Displaced HIF->OH_HIF With 2-OG Transcription Nucleus: Gene Transcription (EPO, VEGF) HIF->Transcription Stabilized by IOQA VHL pVHL E3 Ligase Recruitment OH_HIF->VHL Degradation Proteasomal Degradation VHL->Degradation

Caption: IOQA acts as a competitive antagonist of 2-OG, chelating the catalytic Iron (II) center and preventing HIF-1α hydroxylation.

Application Protocol: In Vitro PHD2 Inhibition Assay

Objective: Determine the IC₅₀ of IOQA against recombinant PHD2 enzyme using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) displacement assay.

Materials Required[4][5][6][7][8][9][10]
  • Enzyme: Recombinant Human PHD2 (EGLN1), catalytic domain.[1]

  • Substrate: Biotinylated HIF-1α peptide (residues 556-574).[1]

  • Detector: Europium-labeled anti-VBC (VHL-ElonginB-ElonginC) complex or Eu-Streptavidin/APC-VHL system.[1]

  • Reagents: 2-Oxoglutarate, Iron(II) Sulfate, Ascorbic Acid.

  • Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 0.01% Tween-20.

Step-by-Step Methodology
  • Compound Preparation:

    • Prepare a 10 mM stock of IOQA in DMSO.[1]

    • Perform a 10-point serial dilution (1:3) in DMSO.[1]

    • Transfer 100 nL of diluted compound to a low-volume 384-well black plate (final assay concentration range: 100 µM to 0.005 µM).

  • Enzyme Master Mix:

    • Prepare a mix containing PHD2 enzyme (final conc. 5 nM) and FeSO₄ (50 µM) in assay buffer.[1]

    • Dispense 5 µL of Enzyme Mix into the wells. Incubate for 10 minutes at Room Temperature (RT) to allow inhibitor binding.[1]

  • Substrate Initiation:

    • Prepare Substrate Mix: Biotin-HIF peptide (100 nM), 2-OG (10 µM - Note: Keep 2-OG at Km to ensure competitive sensitivity), and Ascorbic Acid (100 µM).[1]

    • Add 5 µL of Substrate Mix to start the reaction.[1]

    • Incubate for 60 minutes at RT.

  • Detection (The VHL Capture):

    • Principle: VHL only binds hydroxylated HIF.[1]

    • Add 10 µL of Detection Mix containing Europium-VBC complex.[1]

    • Incubate for 30 minutes.

  • Data Analysis:

    • Read TR-FRET signal (Excitation: 340 nm; Emission: 615 nm and 665 nm).[1]

    • Calculate TR-FRET ratio (Em665/Em615).[1]

    • Interpretation: High signal = High Hydroxylation (Low Inhibition).[1] Low signal = Low Hydroxylation (High Inhibition).[1]

    • Fit data to a sigmoidal dose-response curve to generate IC₅₀.[1]

Application Protocol: Cellular HIF-1α Stabilization

Objective: Validate that IOQA penetrates cell membranes and stabilizes HIF-1α protein levels in a relevant cell line (e.g., Hep3B or HeLa).[1]

Materials Required[4][5][6][7][8][9][10]
  • Cell Line: Hep3B (Human Hepatoma) or HeLa.[1]

  • Lysis Buffer: RIPA buffer supplemented with Protease Inhibitor Cocktail and 1 mM DMOG (to prevent post-lysis hydroxylation).[1]

  • Primary Antibody: Mouse anti-HIF-1α (e.g., BD Biosciences #610959).[1]

  • Control: Roxadustat (FG-4592) as a positive control; DMSO as vehicle.[1]

Step-by-Step Methodology
  • Seeding:

    • Seed Hep3B cells at 3 x 10⁵ cells/well in a 6-well plate.

    • Incubate overnight at 37°C/5% CO₂.

  • Treatment:

    • Replace media with fresh DMEM containing IOQA at varying concentrations (10, 50, 100 µM).

    • Include a DMSO vehicle control (Negative) and CoCl₂ (100 µM) or Roxadustat (10 µM) as Positive Control.[1]

    • Incubate for 4 to 6 hours . (HIF stabilization is rapid; longer incubations may trigger feedback loops).[1]

  • Harvesting & Lysis:

    • Wash cells 2x with ice-cold PBS.[1]

    • Add 150 µL ice-cold Lysis Buffer.[1] Scrape cells and collect lysate.[1]

    • Centrifuge at 14,000 x g for 15 mins at 4°C. Collect supernatant.

  • Western Blot Analysis:

    • Load 30 µg of total protein on an 8% SDS-PAGE gel.[1]

    • Transfer to Nitrocellulose membrane.[1]

    • Block with 5% non-fat milk.

    • Incubate with anti-HIF-1α (1:1000) overnight at 4°C.[1]

    • Crucial Check: Probe for

      
      -Actin or Vinculin as a loading control.[1]
      
  • Result Interpretation:

    • Successful Assay: A distinct band at ~110-120 kDa (HIF-1α) should appear in IOQA-treated lanes, increasing dose-dependently, similar to the positive control.[1] The DMSO lane should show no/faint band (normoxic degradation).[1]

Experimental Workflow Diagram

This diagram outlines the logical progression from compound sourcing/synthesis to lead validation.

Diagram 2: Research Workflow

Workflow cluster_assays Biological Validation Source Compound Sourcing (CAS 7509-13-9) QC Quality Control (NMR/LC-MS) Confirm >95% Purity Source->QC EnzAssay Enzymatic Assay (PHD2 TR-FRET) QC->EnzAssay Prepare 10mM Stock CellAssay Cellular Assay (HIF-1α Western Blot) EnzAssay->CellAssay If IC50 < 10 µM Data Data Analysis (IC50 Calculation) CellAssay->Data Decision Lead Optimization (SAR Expansion) Data->Decision Validated Hit

Caption: Operational workflow for validating IOQA as a HIF-stabilizing lead compound.

Synthetic Utility & Future Directions

While IOQA is a potent fragment itself, it primarily serves as a scaffold for "Super-Generic" drug development.

  • Structure-Activity Relationship (SAR):

    • N-Substitution: Alkylation at the N2 position (e.g., phenoxy-ethyl groups) dramatically increases potency and lipophilicity, leading to compounds like Roxadustat (FG-4592) or Vadadustat.[1]

    • C4-Substitution: Halogenation (Cl/Br) at C4 can improve metabolic stability.[1]

    • C7/C8-Substitution: Modifications here often tune solubility without disrupting the iron-chelation core.[1]

Researchers utilizing IOQA often use it as a starting material in the Castagnoli-Cushman reaction or via condensation of homophthalic anhydride with imines to generate more complex tetrahydroisoquinoline derivatives [1, 2].[1]

References

  • Chowdhury, R., et al. (2009).[1] Structural basis for binding of hypoxia-inducible factor prolyl hydroxylase inhibitors.[1][3] Structure.[1][2][4][5][6][7][3][8][9][10]

    • (Validates the binding mode of isoquinolone carboxylates).[1]

  • Rabinowitz, M. H. (2013).[1] Inhibition of hypoxia-inducible factor prolyl hydroxylase domain oxygen sensors: tricking the body into mounting orchestrating survival responses.[1] Journal of Medicinal Chemistry.[1]

    • (Review of the scaffold utility).[1]

  • Ivan, M., et al. (2001).[1] HIFalpha targeted for VHL-mediated destruction by proline hydroxylation: implications for O2 sensing.[1] Science.[1]

    • (Foundational mechanism of VHL capture assays).[1]

  • PubChem Compound Summary. (2024). 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid.[1][2]

    • (Chemical property verification).[1]

Sources

Using 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid as a research chemical

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid (also known as Isocarbostyril-3-carboxylic acid) is a privileged heterocyclic scaffold in medicinal chemistry. While structurally simple, it serves as a critical pharmacophore for inhibiting 2-oxoglutarate (2-OG) dependent oxygenases.

Its primary utility lies in HIF Prolyl Hydroxylase (PHD) inhibition , where it acts as a hypoxia mimetic, stabilizing Hypoxia-Inducible Factor 1-alpha (HIF-1α) to induce erythropoiesis and angiogenesis. Beyond this, it is a versatile building block for synthesizing "super-generics" of anemia drugs (e.g., Roxadustat analogs) and investigating Casein Kinase 2 (CK2) inhibition.

Chemical Properties Table
PropertySpecification
CAS Number 7509-13-9
Molecular Formula C₁₀H₇NO₃
Molecular Weight 189.17 g/mol
Solubility DMSO (up to 50 mM), 0.1M NaOH (Soluble), Water (Poor)
pKa (Calculated) ~3.5 (Carboxylic acid), ~10.5 (Lactam NH)
Storage -20°C, Desiccated (Hygroscopic solid)

Core Application: HIF Prolyl Hydroxylase (PHD) Inhibition

Mechanistic Insight

The isoquinoline-3-carboxylic acid core mimics 2-oxoglutarate (2-OG) , the co-substrate required by PHD enzymes.

  • Binding: The nitrogen of the isoquinoline ring and the adjacent carbonyl/carboxylate groups form a bidentate chelate with the active site Iron (Fe²⁺) .

  • Inhibition: This chelation displaces 2-OG, preventing the hydroxylation of proline residues (Pro402/Pro564) on HIF-1α.

  • Result: HIF-1α escapes VHL-mediated ubiquitination and proteasomal degradation, translocating to the nucleus to activate hypoxia-response genes (EPO, VEGF).

Visualization: HIF Stabilization Pathway

HIF_Pathway Normoxia Normoxia (High O2) PHD PHD Enzyme (Fe2+ / 2-OG dependent) Normoxia->PHD Activates HIF_OH Hydroxylated HIF-1α (OH-Pro) PHD->HIF_OH Hydroxylation ODHC 1-Oxo-1,2-dihydroisoquinoline-3-COOH (Inhibitor) ODHC->PHD Competitive Inhibition (Chelates Fe2+) HIF1a HIF-1α Protein HIF1a->PHD Substrate Nucleus Nucleus Translocation HIF1a->Nucleus If PHD Inhibited VHL pVHL E3 Ligase HIF_OH->VHL Recruitment Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitination Genes Target Genes (EPO, VEGF, GLUT1) Nucleus->Genes Transcription

Caption: Mechanism of Action: ODHC competitively inhibits PHD, preventing HIF-1α degradation and triggering hypoxic gene expression.

Experimental Protocols

Protocol A: In Vitro PHD2 Binding Assay (TR-FRET)

Purpose: To determine the IC50 of the chemical against the PHD2 enzyme.

Materials:

  • Recombinant human PHD2 enzyme (catalytic domain).

  • Tracer: Fluorescein-labeled HIF-1α peptide (residues 556–574).

  • Detection: Terbium-labeled anti-antibody (TR-FRET donor).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 0.01% Tween-20.

Procedure:

  • Stock Prep: Dissolve 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid in 100% DMSO to 10 mM.

  • Dilution: Prepare a 10-point serial dilution (1:3) in Assay Buffer (Final DMSO < 1%).

  • Enzyme Mix: Incubate 5 nM PHD2 enzyme with 10 µM Fe(II) and 100 µM Ascorbate in the buffer for 10 minutes at Room Temperature (RT).

  • Inhibitor Addition: Add 5 µL of the diluted compound to the Enzyme Mix. Incubate for 15 minutes.

  • Substrate Start: Initiate reaction by adding 2-Oxoglutarate (10 µM) and the Fluorescein-HIF peptide (50 nM).

  • Readout: Measure Time-Resolved Fluorescence Energy Transfer (TR-FRET) after 60 minutes.

    • Excitation: 340 nm.

    • Emission: 495 nm (Donor) and 520 nm (Acceptor).

  • Analysis: Plot % Inhibition vs. Log[Concentration] to calculate IC50.

    • Expected Result: IC50 typically in the low micromolar range (1–10 µM) for the unsubstituted core.

Protocol B: Cellular HIF-1α Stabilization (Western Blot)

Purpose: To verify cell permeability and functional target engagement.

Cell Line: Hep3B (Human Hepatoma) or HeLa cells.

Procedure:

  • Seeding: Seed cells at 3 × 10⁵ cells/well in a 6-well plate. Incubate overnight.

  • Treatment:

    • Replace media with fresh DMEM containing the compound (10, 50, 100 µM).

    • Positive Control: CoCl₂ (100 µM) or Roxadustat (10 µM).

    • Negative Control: DMSO (0.1%).

    • Incubate for 6–8 hours under normoxic conditions.

  • Lysis: Wash cells with ice-cold PBS. Lyse directly in 2x Laemmli Buffer containing Protease Inhibitor Cocktail (crucial to prevent degradation during lysis).

  • Western Blot:

    • Load 20 µg protein/lane on 4-12% Bis-Tris gel.

    • Transfer to Nitrocellulose membrane.

    • Primary Antibody: Anti-HIF-1α (1:1000, e.g., BD Biosciences #610959).

    • Loading Control: Anti-β-Actin (1:5000).

  • Result: A distinct band at ~120 kDa (HIF-1α) should appear in treated samples, absent in the DMSO control.

Chemical Synthesis Strategy (Building Block Utility)

Researchers often use this acid to synthesize high-affinity inhibitors. The most robust route for generating the dihydro (aromatic) core involves the Castagnoli-Cushman Reaction (CCR) followed by oxidation.

Synthesis Workflow
  • Cyclocondensation (CCR):

    • React Homophthalic Anhydride with an appropriate imine (or ammonia equivalent) to form the tetrahydroisoquinoline carboxylic acid (cis/trans mixture).

  • Oxidation (Aromatization):

    • Treat the tetrahydro-intermediate with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or Pd/C in refluxing p-xylene to dehydrogenate the ring, yielding the planar 1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid.

  • Derivatization:

    • The C3-Carboxylic acid is then coupled with amines (e.g., glycine, alanine derivatives) using HATU/DIPEA to generate "Roxadustat-like" candidates.

Synthesis_Workflow Start Homophthalic Anhydride Step1 Step 1: Condensation (Imine/Amine) Start->Step1 Inter Tetrahydroisoquinoline Intermediate Step1->Inter Step2 Step 2: Oxidation (DDQ or Pd/C) Inter->Step2 Product 1-Oxo-1,2-dihydro isoquinoline-3-COOH Step2->Product Deriv Amide Coupling (Drug Analogs) Product->Deriv

Caption: Synthetic route from Homophthalic Anhydride to the target scaffold and downstream drug analogs.

Emerging Applications: CK2 & Antitumor Activity

While HIF-PHD is the primary target, recent literature suggests "polypharmacology" for this scaffold:

  • CK2 Inhibition: Derivatives of 1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid have shown micromolar inhibition of Protein Kinase CK2, a target in various cancers. The carboxylic acid anchors to the ATP-binding site (Lys68/Glu81).

  • Antitumor Properties: Some vendors report direct inhibition of aldehyde production and Topoisomerase II binding. However, researchers should validate these secondary targets using specific counter-screens (e.g., Topo II DNA decatenation assay) before claiming mechanism.

References

  • HIF Prolyl Hydroxylase Inhibition

    • Maxwell, P. H., & Eckardt, K. U. (2016). "HIF prolyl hydroxylase inhibitors for the treatment of renal anaemia and beyond." Nature Reviews Nephrology, 12(3), 157-168. Link

  • Structural Basis of Inhibition

    • Chowdhury, R., et al. (2009). "Structural basis for binding of hypoxia-inducible factor prolyl hydroxylase inhibitors." Journal of Medicinal Chemistry, 52(15), 4650-4660. Link

  • Synthesis via Castagnoli-Cushman Reaction

    • Kravchenko, D. V., et al. (2005). "Synthesis and structure-activity relationship of 4-substituted tetrahydroisoquinoline-3-carboxylic acid derivatives as potent anticonvulsants." European Journal of Medicinal Chemistry, 40(12), 1351-1359. Link

  • CK2 Inhibition Activity

    • Golub, A. G., et al. (2011). "Structure-based discovery of novel pyridine- and isoquinoline-based CK2 inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 26(6), 798-804. Link

  • General Scaffold Properties

    • PubChem Compound Summary for CID 280001: 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid. Link

Application Note: Protocol for Dissolving 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Compound Identification

This Application Note provides a standardized protocol for the solubilization and handling of 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid . This compound serves as a critical scaffold in medicinal chemistry, particularly in the development of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) inhibitors and as a building block for complex alkaloids.

Due to its rigid bicyclic structure containing both a polar carboxylic acid and a lactam moiety, the compound exhibits poor solubility in neutral aqueous media.[1] This guide outlines methods to overcome these physicochemical barriers using DMSO-based stock solutions and pH-adjusted aqueous buffers.

⚠️ Critical Data Integrity Note: CAS Registry Mismatch

User Alert: The CAS number provided in the request (739-27-5 ) is frequently associated in public databases with 11-Oxoetiocholanolone (a steroid metabolite). The protocols below are strictly designed for the chemical structure 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid (often associated with CAS 7509-13-9 or similar derivatives). Please verify your vial label before proceeding.

Physicochemical Analysis & Solubility Logic

To achieve a stable solution, one must understand the ionization states of the molecule.[1]

  • Acidic Domain (Carboxylic Acid): The C3-carboxylic acid has a predicted ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     of approximately 3.5–4.0. At neutral pH, it exists partially as an anion, but often not enough to overcome the lipophilicity of the isoquinoline ring in pure water.
    
  • Lactam Domain (Amide): The 1-oxo group forms a lactam. While it can participate in hydrogen bonding, it contributes to the crystal lattice energy, making the solid difficult to break apart without a dipolar aprotic solvent or strong base.[1]

Solubility Profile Table
SolventSolubility RatingEstimated Max Conc.Application Context
DMSO Excellent ~20–40 mg/mLPreferred for frozen stock solutions.
DMF Good ~15–25 mg/mLAlternative if DMSO is incompatible.[1]
Water (pH 7) Poor < 0.1 mg/mLNot recommended for stock preparation.[1]
1M NaOH Moderate ~5–10 mg/mLForms the sodium salt; useful for aqueous-only assays.
Ethanol Low/Moderate ~1–5 mg/mLRequires heating; risk of precipitation upon cooling.[1]

Decision Logic: Solvent Selection

The following decision tree illustrates the correct workflow for selecting a dissolution method based on your downstream application.

SolventSelection Figure 1: Solvent selection workflow based on experimental requirements. Start Start: Solid Compound CheckApp What is the Downstream Application? Start->CheckApp BioAssay Biological Assay (Cell/Enzyme) CheckApp->BioAssay ChemSyn Chemical Synthesis CheckApp->ChemSyn DMSOTol Is DMSO tolerated? BioAssay->DMSOTol MethodC Method C: Organic Solvent (DMF/MeOH) ChemSyn->MethodC MethodA Method A: DMSO Stock + Dilution DMSOTol->MethodA Yes (<1% final) MethodB Method B: Aqueous Base (NaOH) DMSOTol->MethodB No (Sensitive cells)

Detailed Experimental Protocols

Method A: DMSO Stock Solution (Standard)

Best for: Long-term storage, high-throughput screening, and cellular assays.[1]

Reagents:

  • 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid (Solid)[2][3]

  • Dimethyl sulfoxide (DMSO), Anhydrous, ≥99.9% (Sigma/Merck Grade)[1]

Procedure:

  • Weighing: Accurately weigh 10 mg of the solid compound into a sterile 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO to achieve a 10 mg/mL (approx. 52 mM) stock solution.

  • Mixing: Vortex vigorously for 30 seconds.

    • Troubleshooting: If visible particles remain, sonicate in a water bath at 37°C for 5–10 minutes.[1] The lactam ring packing can be stubborn.[1]

  • Sterilization (Optional): If using for cell culture, pass through a 0.22 µm PTFE (hydrophobic) syringe filter.[1] Do not use aqueous PES filters for pure DMSO.[1]

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for 12 months).

Method B: Base-Assisted Aqueous Solution

Best for: Animal studies or assays strictly intolerant of DMSO.

Reagents:

  • 0.1 M NaOH (Sodium Hydroxide)

  • 1x PBS (Phosphate Buffered Saline, pH 7.4)[1]

Procedure:

  • Weighing: Weigh 5 mg of the compound.

  • Initial Dissolution: Add 100 µL of 0.1 M NaOH . The base will deprotonate the carboxylic acid (forming the carboxylate salt), drastically increasing solubility.[1]

  • Mixing: Vortex until fully dissolved (solution should be clear).

  • Dilution: Slowly add 900 µL of 1x PBS while vortexing.

  • pH Check: Check the final pH. It may be slightly basic. If necessary, adjust carefully with dilute HCl, but do not drop below pH 6.0 , or the compound may precipitate (crash out) as it returns to its protonated free-acid form.[1]

  • Usage: Use immediately. Aqueous solutions of this compound are less stable than DMSO stocks due to potential hydrolysis or oxidation over time.[1]

Validation & Quality Control

Before committing the solution to expensive assays, validate the dissolution.[1]

  • Visual Inspection: Hold the vial against a light source. The solution must be free of turbidity or floating micro-crystals.[1]

  • Concentration Verification (UV-Vis):

    • Dilute a small aliquot (e.g., 1:1000) in PBS.[1]

    • Measure absorbance at

      
       (typically ~230 nm and ~300 nm for isoquinolines).
      
    • Compare against a standard curve if available.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 280001, 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid. Retrieved January 28, 2026 from [Link][1]

  • Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data and Handling.[1] Bulletin 102.[1] Retrieved January 28, 2026 from [Link][1]

Sources

Application Note: 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic Acid as a Bidentate Metal-Chelating Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The small molecule 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid (and its structural derivatives) represents a privileged scaffold in medicinal chemistry, primarily functioning as a competitive inhibitor of 2-oxoglutarate (2-OG) dependent dioxygenases and viral metalloenzymes.

Its biological activity is driven by a bidentate chelating pharmacophore—formed by the C1-carbonyl and C3-carboxylic acid moieties—which sequesters catalytic metal ions (Fe²⁺, Mn²⁺, or Mg²⁺) within enzyme active sites. This guide details its application as a potent inhibitor of HIF Prolyl Hydroxylase (PHD) for anemia/ischemia research and as an emerging scaffold for Influenza Virus Endonuclease inhibition.

Mechanism of Action (MOA)

HIF Prolyl Hydroxylase (PHD) Inhibition

The primary target, HIF-PHD, regulates the stability of Hypoxia-Inducible Factor (HIF-1α).[1][2] Under normoxic conditions, PHD uses Fe²⁺ , O₂ , and 2-oxoglutarate (2-OG) to hydroxylate proline residues (Pro402/Pro564) on HIF-1α, marking it for proteasomal degradation.

  • Inhibition Logic: 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid mimics the 2-OG co-substrate.

  • Binding Mode: The inhibitor enters the catalytic pocket. The oxygen atoms of the C1-carbonyl and C3-carboxylate coordinate the active site Fe²⁺ in a bidentate fashion, displacing 2-OG or preventing O₂ activation. This "locks" the enzyme, stabilizing HIF-1α even in the presence of oxygen (Pseudo-hypoxia).

Visualization of Mechanism

The following diagram illustrates the competitive binding mechanism in the PHD2 active site.

MOA_Mechanism cluster_enzyme HIF-PHD2 Active Site Fe Catalytic Iron (Fe²⁺) HIF HIF-1α Substrate His_Triad 2-His-1-Carboxylate Facial Triad His_Triad->Fe Coordinates Inhibitor 1-Oxo-1,2-dihydroisoquinoline- 3-carboxylic acid Inhibitor->Fe Bidentate Chelation (High Affinity) Substrate 2-Oxoglutarate (2-OG) Substrate->Fe Native Binding (Displaced)

Caption: Competitive displacement of 2-oxoglutarate by the isoquinoline inhibitor at the catalytic Fe(II) center.

Experimental Protocols

Protocol A: In Vitro TR-FRET HIF-PHD2 Inhibition Assay

Objective: Determine the IC₅₀ of the inhibitor by measuring the reduction in HIF-1α peptide hydroxylation.

Materials Required:
  • Enzyme: Recombinant human PHD2 (EGLN1).

  • Substrate: Biotinylated HIF-1α peptide (residues 556–574).

  • Detection: Europium (Eu)-labeled anti-hydroxy-HIF antibody + Streptavidin-APC (Allophycocyanin).

  • Cofactors: 2-Oxoglutarate, L-Ascorbic Acid, Fe(II)SO₄.

  • Inhibitor: 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid (dissolved in DMSO).

Buffer Composition (Critical):
ComponentConcentrationFunction
Tris-HCl (pH 7.5)50 mMMaintains physiological pH
KCl50 mMIonic strength
MgCl₂5 mMStructural stability
BSA0.05%Prevents non-specific binding
L-Ascorbic Acid 2 mMPrevents Fe²⁺ oxidation (Freshly prepared)
Fe(II)SO₄ 50 µMCatalytic metal source
Step-by-Step Procedure:
  • Compound Prep: Prepare a 10-point serial dilution of the inhibitor in DMSO. Final DMSO concentration in assay should be <1%.

  • Enzyme Mix: Dilute PHD2 enzyme in Assay Buffer (minus cofactors) to 2x final concentration (typically 5–10 nM).

  • Substrate Mix: Prepare a mix of Biotin-HIF peptide (100 nM final), 2-OG (10 µM final), and Ascorbate/Fe²⁺.

  • Reaction:

    • Add 5 µL of Inhibitor to a 384-well plate.

    • Add 10 µL of Enzyme Mix. Incubate 15 min at RT (allows inhibitor binding).

    • Add 10 µL of Substrate Mix to initiate reaction.

    • Incubate for 60 min at Room Temperature.

  • Termination & Detection:

    • Add 25 µL of Detection Mix (Eu-Antibody + Streptavidin-APC + EDTA 20 mM). Note: EDTA stops the reaction by chelating iron.

    • Incubate 60 min.

  • Read: Measure TR-FRET signal (Ex: 340 nm; Em: 615 nm/665 nm) on a multimode plate reader.

  • Analysis: Calculate TR-FRET ratio (665/615). Plot % Inhibition vs. Log[Concentration].

Protocol B: Cellular HIF-1α Stabilization (Western Blot)

Objective: Validate cell permeability and functional target engagement.

Workflow Visualization:

Cell_Assay_Workflow Step1 Seed Hep3B / HeLa Cells (24h incubation) Step2 Treat with Inhibitor (0, 10, 50, 100 µM) 6-8 Hours Step1->Step2 Step3 Lyse Cells (RIPA + Protease Inhibitors) Step2->Step3 Step4 SDS-PAGE & Transfer Step3->Step4 Step5 Probe: Anti-HIF-1α Control: Anti-β-Actin Step4->Step5

Caption: Workflow for cellular validation of HIF stabilization.

Key Technical Considerations:
  • Positive Control: Use CoCl₂ (100 µM) or Roxadustat (FG-4592) as a reference standard.

  • Lysis Condition: Perform lysis rapidly on ice. HIF-1α is degraded within minutes if PHD is active; however, since the inhibitor blocks PHD, stability is improved. Adding 1 mM DMOG (non-specific PHD inhibitor) to the lysis buffer provides extra security.

  • Nuclear Fractionation: For higher sensitivity, isolate nuclear fractions, as stabilized HIF-1α translocates to the nucleus.

Emerging Application: Influenza Endonuclease Inhibition

Recent structural biology studies indicate this scaffold also inhibits the PA subunit of the Influenza Polymerase .

  • Target: PA Endonuclease (N-terminal domain).[3]

  • Mechanism: Chelation of the Mn²⁺/Mg²⁺ ions in the active site, preventing viral mRNA cap-snatching.

  • Modifications: Substitution at the N-position (e.g., 4-chlorobenzyl) often enhances antiviral potency compared to the naked scaffold.

Troubleshooting & Optimization

IssueProbable CauseSolution
High Background (TR-FRET) Non-specific antibody bindingIncrease BSA to 0.1% or add 0.01% Tween-20.
Low Signal Window Oxidized Fe²⁺Prepare Ascorbic Acid and FeSO₄ solutions immediately before use. Do not store.
Inconsistent IC₅₀ 2-OG CompetitionEnsure 2-OG concentration is near its Km (approx. 2–5 µM) to allow competitive inhibition detection.
Precipitation Low SolubilityThe carboxylic acid can be insoluble at low pH. Ensure DMSO stock is diluted into buffered media (pH > 7.0).

References

  • Structural basis for HIF-PHD Inhibition

    • Title: "Structural basis for the inhibition of hypoxia-inducible factor prolyl hydroxylases by isoquinoline-3-carboxylic acid deriv
    • Source: Journal of Medicinal Chemistry.
    • URL:[Link]

  • Roxadustat (FG-4592)

    • Title: "Roxadustat (FG-4592)
    • Source: NIH / PubMed.
    • URL:[Link]

  • Influenza Endonuclease Targeting

    • Title: "3-Hydroxyquinolin-2(1H)-ones As Inhibitors of Influenza A Endonuclease."[4]

    • Source: ACS Medicinal Chemistry Letters.
    • URL:[Link]

  • HCV NS5B Polymerase Inhibition

    • Title: "2-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid with inbuilt β-N-hydroxy-γ-keto-acid pharmacophore as HCV NS5B polymerase inhibitors."[5]

    • Source: Bioorganic & Medicinal Chemistry Letters.
    • URL:[Link]

Sources

Applications of 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid in cancer research

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists, oncologists, and pharmacological researchers.[1] It details the utility of 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid (and its derivatives) as a privileged scaffold in the development of targeted cancer therapies.

Executive Summary

1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid (CAS: 7311-61-7), often abbreviated as ODHC or referred to as the isoquinolinone-3-acid scaffold, represents a "privileged structure" in medicinal chemistry. Its planar, bicyclic lactam core mimics the nicotinamide moiety of NAD+, making it a critical starting point for designing competitive inhibitors of NAD+-dependent enzymes.[1]

In cancer research, this molecule is primarily utilized in three high-impact workflows:

  • Synthetic Lethality (PARP Inhibition): As a pharmacophore for Poly(ADP-ribose) polymerase (PARP) inhibitors used in BRCA-deficient cancers.[2]

  • Tumor Microenvironment (HIF Stabilization): As a 2-oxoglutarate (2-OG) mimic that inhibits Prolyl Hydroxylase Domain (PHD) enzymes, modulating the Hypoxia-Inducible Factor (HIF) pathway.

  • Direct Cytotoxicity: Acting as a Topoisomerase II poison and metal chelator in specific melanoma models.

Chemical Profile & Structural Logic[1][2][3]

The utility of this molecule stems from its ability to engage in hydrogen bonding and metal chelation within enzyme active sites.

PropertySpecification
IUPAC Name 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid
Core Scaffold Isoquinolin-1(2H)-one
Key Functional Group C3-Carboxylic Acid (modifiable for target specificity)
Molecular Weight ~189.17 g/mol
Solubility DMSO (High), Water (Low/pH dependent)
Pharmacophore Role Nicotinamide Mimic; 2-Oxoglutarate Mimic
Structural Versatility Diagram

The following diagram illustrates how this single core branches into distinct therapeutic areas based on chemical derivatization.

G Core 1-Oxo-1,2-dihydroisoquinoline- 3-carboxylic Acid (Core) Deriv1 Amide Derivatization (C3 Position) Core->Deriv1 Synthetic Modification Deriv2 Acid Functionality (Unmodified) Core->Deriv2 Direct Usage Target1 Target: PARP-1/2 (DNA Repair) Deriv1->Target1 Target2 Target: HIF-PHD (Hypoxia Signaling) Deriv2->Target2 Target3 Target: Topoisomerase II (Replication Stress) Deriv2->Target3 Mech1 Mechanism: Nicotinamide Pocket Binding (Synthetic Lethality) Target1->Mech1 Mech2 Mechanism: 2-Oxoglutarate Competition (HIF Stabilization) Target2->Mech2 Mech3 Mechanism: Metal Chelation & DNA Intercalation Target3->Mech3

Caption: The isoquinolinone acid core serves as a divergent intermediate. Amidation leads to PARP inhibitors, while the free acid or specific ester derivatives target PHD enzymes and Topoisomerase II.[1]

Application Module A: Development of PARP Inhibitors

Context: PARP enzymes repair single-strand DNA breaks.[2] Inhibiting PARP in tumors with existing recombination defects (e.g., BRCA1/2 mutations) leads to "synthetic lethality" and cell death.[1] The 1-oxo-1,2-dihydroisoquinoline core mimics the nicotinamide ring of NAD+, the cofactor PARP uses to synthesize poly(ADP-ribose) chains.

Protocol 1: Synthesis of Isoquinolinone-3-Carboxamides

Objective: Convert the carboxylic acid into a library of amides to optimize binding affinity to the PARP catalytic pocket.

Reagents:

  • 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid (Starting Material)[3]

  • Diverse Amines (R-NH2: e.g., piperazines, anilines for SAR)[1]

  • Coupling Agent: HATU or EDC/HOBt[1]

  • Base: DIPEA (Diisopropylethylamine)[1]

  • Solvent: DMF (Dimethylformamide)[1]

Step-by-Step Workflow:

  • Activation: Dissolve 1.0 equiv of the carboxylic acid in dry DMF under Nitrogen. Add 1.2 equiv of HATU and 2.0 equiv of DIPEA. Stir for 15 minutes at Room Temperature (RT) to form the activated ester.

  • Coupling: Add 1.1 equiv of the target amine. Stir at RT for 4–12 hours. Monitor conversion via LC-MS (Target mass = Acid MW + Amine MW - 18).

  • Workup: Dilute with ethyl acetate, wash with 1N HCl (to remove unreacted amine), saturated NaHCO3 (to remove unreacted acid), and brine.

  • Purification: Recrystallize from Ethanol/Water or purify via Flash Chromatography (DCM:MeOH gradient).

Protocol 2: PARP-1 Enzymatic Inhibition Assay

Objective: Validate the inhibitory constant (IC50) of the synthesized derivative.

  • System: Use a colorimetric PARP assay kit (e.g., measuring biotinylated poly(ADP-ribose) deposition onto histone-coated plates).

  • Preparation: Dilute synthesized inhibitors in DMSO (ensure final DMSO < 1%).

  • Reaction:

    • Add PARP-1 enzyme (0.5 U/well) to histone-coated wells.

    • Add inhibitor (serial dilution: 10 µM to 0.1 nM).[1]

    • Initiate reaction with Biotin-NAD+ and activated DNA.

    • Incubate 1 hour at 37°C.

  • Detection: Add Streptavidin-HRP followed by TMB substrate. Measure Absorbance at 450 nm.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50. Successful isoquinolinone derivatives typically show IC50 < 50 nM.[1]

Application Module B: Hypoxia Pathway Modulation (HIF-PHD)

Context: Prolyl Hydroxylase Domain (PHD) enzymes use 2-oxoglutarate (2-OG) and Iron (Fe2+) to hydroxylate HIF-1α, marking it for degradation. 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid acts as a 2-OG competitive inhibitor due to its bidentate chelating motif (the carbonyl at C1 and the acid at C3).

Scientific Insight: While often used to treat anemia (by stabilizing HIF and boosting Erythropoietin), in cancer research, this pathway is studied to understand tumor angiogenesis and metabolic adaptation to hypoxia.[1]

Protocol 3: HIF-1α Stabilization Assay (Western Blot)

Objective: Determine if the compound stabilizes HIF-1α protein levels in normoxic cancer cells.

Materials:

  • Cell Line: HeLa or HepG2 (human cancer lines).[1]

  • Control: DMOG (Dimethyloxalylglycine) or CoCl2 (Positive controls).[1]

  • Antibody: Anti-HIF-1α (primary).[4]

Workflow:

  • Seeding: Seed cells at 3x10^5 cells/well in 6-well plates. Incubate 24h.

  • Treatment: Treat cells with the isoquinolinone acid derivative (10, 50, 100 µM) for 4–6 hours under normoxic conditions (21% O2).[1]

    • Note: The acid form is required for metal chelation in the active site.

  • Lysis: Lyse cells using RIPA buffer with protease inhibitors. Crucial: Work quickly on ice; HIF-1α degrades rapidly if PHDs are not fully inhibited during lysis.

  • Blotting: Perform SDS-PAGE and transfer to PVDF membrane.

  • Detection: Probe with Anti-HIF-1α.[4]

  • Result Interpretation: A band at ~120 kDa indicates HIF-1α stabilization (inhibition of PHD), mimicking a hypoxic tumor state.[1]

Application Module C: Direct Cytotoxicity (Melanoma & Topo II)

Context: Research indicates that specific derivatives, and the acid itself (ODHC), possess direct anti-tumor activity, particularly in melanoma models.[1] The mechanism involves Topoisomerase II inhibition (preventing DNA unwinding) and metal chelation (depriving tumors of essential Fe/Cu).[5]

Data Summary: ODHC Activity Profile
ParameterObservationMechanism Implicated
Target Topoisomerase IIPrevents DNA replication fork progression.[5]
Target Metal Ions (Fe, Cu, Zn)Chelation inhibits metalloenzymes needed for proliferation.[1]
Cell Line Mouse Melanoma (B16)Significant reduction in viability.
Selectivity HighLow toxicity observed in healthy fibroblasts.
Protocol 4: Clonogenic Survival Assay

Objective: Assess the long-term reproductive death of cancer cells treated with ODHC.

  • Seeding: Seed cancer cells (e.g., B16 melanoma or MCF-7) at low density (500 cells/well) in 6-well plates.

  • Treatment: Add 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid at varying concentrations (1–50 µM).

  • Exposure: Incubate for 24 hours, then wash with PBS and replace with fresh drug-free media.

  • Growth: Allow colonies to form for 10–14 days.

  • Staining: Fix with methanol/acetic acid (3:1) and stain with 0.5% Crystal Violet.

  • Counting: Count colonies >50 cells. Calculate Surviving Fraction (SF).[1]

    • Formula: SF = (No. of colonies formed) / (No. of cells seeded × Plating Efficiency).[1]

References

  • CymitQuimica. 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid (ODHC) Technical Data. (Describes anti-tumor activity in melanoma, Topo II binding, and metal chelation properties).[1][5]

  • MedChemExpress. HIF/HIF Prolyl-Hydroxylase Inhibitors and Roxadustat Analogs. (Establishes the role of isoquinolinone-based acids in PHD inhibition and HIF stabilization).

  • National Institutes of Health (PubMed). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP). (Validates the isoquinolinone scaffold for PARP inhibition).

  • National Institutes of Health (PubMed). 2-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid... as HCV NS5B polymerase inhibitors. (Demonstrates the acid as a pharmacophore for polymerase inhibition).[2]

Sources

Technical Guide: 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic Acid Scaffolds in Topoisomerase II Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers investigating the 1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid scaffold as a potential Topoisomerase II (Topo II) inhibitor. It synthesizes current methodological standards with specific handling requirements for this chemical class.

Introduction & Mechanistic Basis

The 1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid scaffold represents a privileged structure in medicinal chemistry, serving as a core pharmacophore for developing dual inhibitors of Topoisomerase II and other targets (e.g., IDO1). Unlike simple intercalators, derivatives of this scaffold often function as Topoisomerase II Poisons .

Mechanism of Action

Topoisomerase II relaxes supercoiled DNA by creating a transient double-stranded break (the "cleavage complex"), passing a second DNA helix through the break, and religating the strands.

  • Catalytic Inhibitors: Block ATP hydrolysis or DNA binding (preventing the cycle from starting).

  • Poisons (Target Mechanism): Stabilize the covalent DNA-enzyme cleavage complex, preventing religation. This leads to the accumulation of double-strand breaks, triggering apoptosis.

Figure 1: Topoisomerase II Catalytic Cycle and Inhibition Points

TopoII_Cycle Start Supercoiled DNA + Topo II NonCov Non-Covalent Binary Complex Start->NonCov Binding Cleavage Cleavable Complex (Covalent Intermediate) NonCov->Cleavage Mg2+ Passage Strand Passage (ATP Dependent) Cleavage->Passage ATP Hydrolysis Religation Religation of G-Segment Passage->Religation Relaxed Relaxed/Decatenated DNA Religation->Relaxed Turnover Relaxed->Start Enzyme Recycling Inhibitor 1-Oxo-isoquinoline Scaffold (Poison) Inhibitor->Cleavage Stabilizes Complex Blocks Religation

Caption: The Topoisomerase II catalytic cycle. Isoquinoline derivatives typically act at the 'Cleavable Complex' stage, stabilizing the break and preventing religation.

Compound Handling & Preparation

The carboxylic acid moiety provides some polarity, but the fused ring system often limits aqueous solubility.

  • Solvent: Dimethyl sulfoxide (DMSO) is the preferred solvent for stock solutions (typically 10 mM or 50 mM).

  • Storage: Store stocks at -20°C in amber vials to prevent light-induced degradation.

  • Working Solutions: Dilute in assay buffer immediately prior to use. Ensure final DMSO concentration in the assay is <1% (v/v) to prevent solvent-induced enzyme inhibition.

Protocol A: kDNA Decatenation Assay (Specificity Screen)

This is the "Gold Standard" for confirming Topo II activity. Topo II (but not Topo I) can untangle (decatenate) the complex network of kinetoplast DNA (kDNA) into free minicircles.

Materials
  • Enzyme: Human Recombinant Topoisomerase II

    
     (or 
    
    
    
    ).
  • Substrate: Kinetoplast DNA (kDNA) from Crithidia fasciculata.[1][2][3]

  • Assay Buffer (10X): 500 mM Tris-HCl (pH 8.0), 1.5 M NaCl, 100 mM MgCl

    
    , 5 mM DTT, 300 
    
    
    
    g/mL BSA, 20 mM ATP.
  • Controls: Etoposide (Positive Control), DMSO (Vehicle Control).

Experimental Workflow
  • Master Mix Preparation: Prepare a mix on ice (per reaction):

    • H

      
      O: to 20 
      
      
      
      L final volume
    • 10X Assay Buffer: 2

      
      L
      
    • kDNA (200 ng/

      
      L): 1 
      
      
      
      L (200 ng total)
  • Compound Addition:

    • Add 1

      
      L of 1-Oxo-1,2-dihydroisoquinoline derivative (diluted to 20X final concentration).
      
    • Include a No Enzyme control and a Vehicle (DMSO) control.

  • Enzyme Initiation:

    • Add 1-2 Units of Topo II

      
       to initiate the reaction.
      
    • Note: Do not premix enzyme with inhibitor if testing for catalytic competition; add enzyme last.

  • Incubation: Incubate at 37°C for 30 minutes .

  • Termination: Stop reaction with 4

    
    L of 5X Stop Buffer (5% Sarkosyl, 0.0025% Bromophenol Blue, 25% Glycerol).
    
  • Electrophoresis:

    • Load samples on a 1% agarose gel containing 0.5

      
      g/mL Ethidium Bromide (EtBr).[1][4]
      
    • Run at 80-100V for 45-60 minutes.

    • Critical: kDNA networks remain in the well; decatenated minicircles migrate into the gel.

Data Interpretation
Band LocationInterpretationEffect of Inhibitor
Well (Top) Catenated kDNA NetworkHigh Intensity = Strong Inhibition (Enzyme blocked)
Migrating Bands Decatenated MinicirclesLow/Absent = Strong Inhibition

Protocol B: Cleavage Complex Stabilization (Linearization Assay)

To determine if the compound acts as a poison (like etoposide) rather than a catalytic inhibitor, you must assay for the accumulation of linear DNA intermediates.

Materials
  • Substrate: Supercoiled Plasmid DNA (e.g., pBR322 or pUC19).

  • Reagents: 10% SDS, Proteinase K (50

    
    g/mL).
    
  • Gel: 1% Agarose with EtBr (or SYBR Safe).

Experimental Workflow
  • Reaction Setup:

    • Mix: Buffer, ATP, Plasmid DNA (200 ng), and Test Compound (e.g., 10-100

      
      M).
      
    • Add Topo II enzyme (high concentration: 4-5 Units) to ensure sufficient cleavage complexes are formed.

  • Incubation: Incubate at 37°C for 30 minutes .

  • Trapping Step (Critical):

    • Add SDS to a final concentration of 1% (w/v).

    • Mechanism:[5][6][7] SDS rapidly denatures the enzyme, trapping it if it is covalently bound to the DNA (the cleavage complex).

  • Digestion:

    • Add Proteinase K (50

      
      g/mL final).[1][4]
      
    • Incubate at 45°C for 30 minutes .

    • Purpose: Digests the bulky Topo II protein, leaving the linear DNA (which was held together by the enzyme) free to migrate.

  • Analysis:

    • Run on 1% agarose gel containing EtBr.[1][4]

    • Include markers for: Supercoiled (SC), Nicked Open Circular (OC), and Linear (L) DNA.

Data Interpretation[1][2][3][4][8][9][10][11]
  • Vehicle Control: Mostly Relaxed (circular) DNA.

  • Catalytic Inhibitor: Supercoiled DNA remains (enzyme never cut).

  • Poison (1-Oxo-isoquinoline): Appearance of a distinct Linear DNA band . This confirms the compound stabilized the double-strand break.[6]

Quantitative Analysis & Troubleshooting

Calculating IC50

Digitize gel images using ImageJ or similar densitometry software.

  • Quantify the intensity of the Decatenated Band (Protocol A) or Linear Band (Protocol B).

  • Normalize to the DMSO control (100% activity).

  • Plot % Activity vs. Log[Concentration].

  • Fit to a sigmoidal dose-response curve (Variable Slope).

Troubleshooting Guide
IssueProbable CauseSolution
Smearing in Gel Nuclease contaminationUse nuclease-free water; ensure plasmid prep is clean.
Precipitation Compound insolubilityReduce final concentration; ensure DMSO < 1%.
No Activity in Control ATP degradationUse fresh ATP aliquots; avoid repeated freeze-thaw cycles.
High Background in Wells Incomplete decatenationIncrease enzyme units or incubation time (check enzyme specific activity).

References

  • Bawlak, K. et al. (2022). Identification of the first-in-class dual inhibitors of human DNA topoisomerase II

    
     and indoleamine-2,3-dioxygenase 1 (IDO 1) with strong anticancer properties.[8] Journal of Enzyme Inhibition and Medicinal Chemistry. Link
    
  • Nitiss, J. L. et al. (2012). Topoisomerase Assays. Current Protocols in Pharmacology. Link

  • TopoGEN, Inc. Human Topoisomerase II Assay Kit (kDNA Based) User Manual. Link

  • Inspiralis. Human Topoisomerase II Relaxation Assay Protocol. Link

  • Aldred, K. J. et al. (2014). Mechanism of Topoisomerase II Inhibition by Isoquinoline Derivatives. Biochemistry. Link

Sources

Experimental use of 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid in cell culture

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Experimental Use of 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic Acid in Cell Culture

Introduction & Mechanism of Action

1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid (CAS: 7509-13-9), often abbreviated as 1-Oxo-I3CA or referred to in specific contexts as ODHC , is a synthetic isoquinoline derivative with dual-modal biological activity. Its primary and most well-characterized utility is as a Hypoxia Mimetic via the inhibition of Hypoxia-Inducible Factor Prolyl Hydroxylases (HIF-PHDs). Secondarily, it has been investigated for anti-proliferative properties involving Topoisomerase II binding and metabolic regulation.

Core Mechanisms
  • HIF-PHD Inhibition (Primary): The compound acts as a 2-oxoglutarate (2-OG) competitive antagonist. The 1-oxo-isoquinoline-3-carboxylate core mimics the 2-OG structure, chelating the active site Fe(II) of PHD enzymes. This prevents the hydroxylation of HIF-1

    
    , leading to its stabilization and translocation to the nucleus even under normoxic conditions.
    
  • Anti-Proliferative/Cytotoxic (Secondary): In specific cancer models (e.g., melanoma), the compound has demonstrated cytotoxicity linked to Topoisomerase II inhibition and the suppression of aldehyde production, leading to DNA replication stress and apoptosis.[1]

Distinction Alert: Do not confuse this compound with 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), which is a conformational restraint in peptide synthesis and an NMDA receptor modulator. The 1-Oxo-1,2-dihydro form is fully aromatic (pyridone ring) and distinct in function.

Compound Preparation & Handling

Solubility Profile: The compound is a polar aromatic acid. It is poorly soluble in neutral water but soluble in polar organic solvents and basic aqueous solutions.

SolventSolubility LimitStorageStability
DMSO ~50 mM (Recommended)-20°CHigh (>6 months)
1M NaOH Soluble (as salt)4°CModerate (pH dependent)
Water InsolubleN/AN/A
Ethanol Low (<5 mM)-20°CModerate
Stock Solution Protocol (50 mM in DMSO)
  • Weigh 9.46 mg of 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid (MW: 189.17 g/mol ).

  • Add 1.0 mL of sterile, cell-culture grade DMSO.

  • Vortex vigorously for 1-2 minutes until fully dissolved. If particulate remains, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquot into 50

    
    L volumes in amber tubes to prevent freeze-thaw cycles. Store at -20°C.
    

Experimental Protocol: HIF-1 Stabilization (Hypoxia Mimicry)

This protocol is designed to validate the compound's ability to stabilize HIF-1


 protein in normoxic cells (e.g., HeLa, HepG2, or HEK293).
Experimental Setup
  • Cell Seeding:

    
     cells/well in a 6-well plate. Culture overnight to 70-80% confluency.
    
  • Controls:

    • Negative: 0.2% DMSO (Vehicle).

    • Positive: 1 mM DMOG or 100

      
      M CoCl
      
      
      
      .
Dose-Response Treatment

Prepare fresh working solutions in pre-warmed culture media immediately before use.

ConditionFinal Conc.Volume of 50 mM StockVolume of Media
Low Dose 10

M
2

L
10 mL
Mid Dose 50

M
10

L
10 mL
High Dose 100

M
20

L
10 mL
  • Aspirate old media and wash cells once with PBS.

  • Add 2 mL of treatment media per well.

  • Incubate for 4 to 6 hours at 37°C under normoxic conditions (21% O

    
    ). Note: HIF-1
    
    
    
    stabilization is rapid; longer incubations (24h) are better for downstream targets like VEGF.
Lysis & Western Blot Analysis
  • Critical Step: HIF-1

    
     is rapidly degraded upon cell lysis if PHDs remain active. Use a lysis buffer containing Deferoxamine (100 
    
    
    
    M)
    or EDTA to chelate iron and stop PHD activity immediately.
  • Lysis Buffer: RIPA buffer + Protease Inhibitors + Phosphatase Inhibitors + 1 mM PMSF.

  • Blotting: Load 30-50

    
    g protein. Probe for HIF-1
    
    
    
    (approx. 110-120 kDa).

Experimental Protocol: Anti-Proliferative Assay (MTT)

Use this workflow to assess cytotoxicity in cancer lines (e.g., B16 melanoma, MCF-7).

  • Seeding: Seed

    
     cells/well in a 96-well plate. Incubate 24h.
    
  • Treatment: Treat with serial dilutions (1, 10, 50, 100, 200

    
    M) for 48 or 72 hours .
    
  • Readout: Add MTT reagent (0.5 mg/mL), incubate 3h, dissolve formazan in DMSO, and read Absorbance at 570 nm.

  • Analysis: Calculate IC

    
     using non-linear regression. Expected IC
    
    
    
    ranges vary by cell type but often fall between 20-100
    
    
    M.

Pathway Visualization

The following diagram illustrates the mechanism by which 1-Oxo-I3CA mimics 2-Oxoglutarate to inhibit PHD, leading to HIF accumulation and gene transcription.

HIF_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound 1-Oxo-I3CA (Inhibitor) PHD PHD Enzyme (Prolyl Hydroxylase) Compound->PHD INHIBITION Fe Fe(II) Active Site Compound->Fe Chelates/Competes HIF_OH HIF-1α-OH (Hydroxylated) PHD->HIF_OH Hydroxylation (Normoxia) Fe->PHD Required Cofactor HIF_Alpha HIF-1α (Unstable) HIF_Alpha->PHD Substrate Nucleus Nucleus HIF_Alpha->Nucleus Translocation (If Stabilized) VHL pVHL E3 Ligase HIF_OH->VHL Ubiquitination Proteasome Proteasomal Degradation VHL->Proteasome HIF_Beta HIF-1β Nucleus->HIF_Beta Dimerization HRE HRE DNA Element HIF_Beta->HRE Binding Genes Target Genes (VEGF, EPO, GLUT1) HRE->Genes Transcription

Caption: Mechanism of Action: 1-Oxo-I3CA inhibits PHD via Fe(II) chelation, stabilizing HIF-1α.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Media Conc. >100

M or cold media
Warm media to 37°C before adding stock. Do not exceed 0.5% DMSO final concentration.
No HIF-1

Band
Protein degradation during lysisAdd Deferoxamine (100

M)
to lysis buffer. Work on ice.
High Cytotoxicity Off-target Topo II inhibitionReduce concentration to <50

M. Verify dose-response curve.
Weak Signal High endogenous PHD levelsUse a positive control (1 mM DMOG) to verify antibody sensitivity.

References

  • HIF-PHD Inhibition Class Overview: Schofield, C. J., & Ratcliffe, P. J. (2004). Oxygen sensing by HIF hydroxylases. Nature Reviews Molecular Cell Biology, 5(5), 343-354. Link (Establishes the mechanism of 2-OG mimetics, including isoquinoline-3-carboxylates, in HIF stabilization.)

  • Structural Basis of Inhibition: Chowdhury, R., et al. (2009). Structural basis for binding of hypoxia-inducible factor prolyl hydroxylase inhibitors. Journal of Medicinal Chemistry, 52(21), 6958-6961. Link (Describes the binding mode of isoquinoline-3-carboxylic acid derivatives to the PHD2 active site.)

  • Specific Biological Activity (ODHC): CymitQuimica Product Data. 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid (ODHC). Link (References specific anti-tumor and Topoisomerase II binding properties of this specific CAS entity.)

  • Related Isoquinoline Inhibitors (IOX3/FG-2216): Fraisl, P., et al. (2009). Regulation of angiogenesis by hypoxia-inducible factor 1. Developmental Cell, 16(2), 167-179. Link (Utilizes structurally related isoquinoline-3-carboxylic acid derivatives for experimental hypoxia induction.)

Sources

Application Note: Analytical Characterization of 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic Acid

[1][2][3]

Abstract

This application note provides a comprehensive guide for the analytical characterization of 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid (CAS: 7114-76-3).[1] Often encountered as a stable intermediate in the synthesis of HIF prolyl hydroxylase inhibitors (e.g., Roxadustat analogs) or as an oxidative metabolite of isoquinoline alkaloids, this molecule presents specific challenges due to its poor aqueous solubility and lactam-lactim tautomerism. This guide details self-validating protocols for HPLC-UV, NMR, and HRMS, ensuring high-fidelity structural confirmation and purity analysis.

Introduction & Physicochemical Context

1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid is a planar, fully conjugated system.[1] Unlike its reduced counterpart (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, or "Tic"), this molecule is achiral and possesses significantly different solubility and spectral properties.[1]

Key Structural Features[3][4][5]
  • Lactam Core: The 1-oxo group exists predominantly in the lactam (amide) form rather than the lactim (enol) form in solution, contributing to high stability.

  • Acidic Functionality: The C3-carboxylic acid (pKa ~3.[1]5) necessitates pH control during chromatography to prevent peak tailing.[1]

  • Solubility Profile: High lattice energy results in poor solubility in water and non-polar solvents.[1] Characterization requires polar aprotic solvents (DMSO, DMF) or basic aqueous buffers.[1]

Table 1: Physicochemical Profile
PropertyValue / CharacteristicRelevance to Analysis
Molecular Formula C₁₀H₇NO₃Exact Mass: 189.0426 Da
Molecular Weight 189.17 g/mol [M-H]⁻ = 188.03; [M+H]⁺ = 190.05
pKa (Calc) ~3.5 (COOH), >14 (NH)Requires acidic mobile phase for HPLC.[1][2][3][4]
UV Maxima ~230 nm, ~280 nm, ~320 nmMulti-wavelength detection recommended.
Solubility DMSO (High), MeOH (Moderate), Water (Low)Use DMSO for NMR and stock preparation.

Analytical Strategy & Workflow

The characterization workflow integrates orthogonal methods to ensure structural integrity.[1]

AnalyticalWorkflowSampleCrude/Isolated SampleSolubilitySolubility Check(DMSO/MeOH)Sample->SolubilityHPLCRP-HPLC (Purity)Acidic Mobile PhaseSolubility->HPLC DilutionMSHRMS (ESI-)Exact MassSolubility->MS Direct InfusionNMR1H/13C NMR(DMSO-d6)Solubility->NMR ~10 mg/mLReportFinal CoAGenerationHPLC->Report >98% AreaMS->Report <5 ppm ErrorNMR->Report Structure Confirmed

Figure 1: Integrated analytical workflow ensuring purity (HPLC), mass confirmation (MS), and structural elucidation (NMR).

Protocol 1: High-Performance Liquid Chromatography (HPLC)[1]

Objective: Quantify purity and monitor impurities. Challenge: The free carboxylic acid moiety can cause severe peak tailing on standard C18 columns if the mobile phase pH is near the pKa.[1] Solution: Use a strongly acidic mobile phase (pH < 2.[1]5) to keep the acid protonated (neutral), ensuring sharp peak shape.

Method Parameters
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 30°C.

  • Detection: UV at 254 nm (primary) and 280 nm (secondary).[1]

  • Injection Volume: 5-10 µL.

Gradient Table
Time (min)% Mobile Phase BDescription
0.05Initial equilibration
10.060Linear gradient elution
12.095Wash strongly retained impurities
15.095Hold
15.15Re-equilibration
20.05Ready for next injection
Sample Preparation (Critical)[1]
  • Stock Solution: Weigh 5 mg of sample into a 10 mL volumetric flask. Dissolve in 100% DMSO (sonicate if necessary).

  • Working Solution: Dilute the stock 1:10 with Mobile Phase A. Note: If precipitation occurs upon adding water, use 50:50 Water:Acetonitrile as the diluent.[1]

Self-Validation Criteria:

  • Tailing Factor (Tf): Must be < 1.5. If Tf > 1.5, increase formic acid concentration to 0.2% or switch to 0.1% TFA.[1]

  • Retention Time: Expect the main peak between 6–9 minutes depending on exact column chemistry.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: Definitive structural proof. Solvent Choice: DMSO-d6 is mandatory.[1] CDCl₃ is unsuitable due to poor solubility and loss of exchangeable proton signals.[1]

1H NMR (500 MHz, DMSO-d6) Expected Signals
  • δ 13.0 - 14.0 ppm (Broad Singlet, 1H): Carboxylic acid -OH.[1] Note: This peak may be extremely broad or invisible depending on water content in the solvent.

  • δ 11.5 - 12.0 ppm (Broad Singlet, 1H): Lactam -NH.[1] Confirms the oxidized isoquinolone core.[1]

  • δ 8.8 - 9.0 ppm (Singlet, 1H): H-4 Proton. This is the diagnostic singlet for the isoquinoline-3-carboxylic acid core.[1] It is deshielded by the adjacent carbonyls.[1]

  • δ 8.2 - 7.5 ppm (Multiplets, 4H): Aromatic protons (H-5, H-6, H-7, H-8).[1]

13C NMR Key Shifts
  • ~165 ppm: Carboxylic Acid Carbonyl.[1]

  • ~161 ppm: Lactam (C-1) Carbonyl.[1]

  • ~135-120 ppm: Aromatic carbons.[1]

Expert Insight: If the H-4 singlet appears as a doublet, it indicates coupling with the NH proton, which is rare but possible in ultra-dry DMSO. Adding a drop of D₂O will collapse it to a singlet and erase the NH/OH peaks.[1]

Protocol 3: High-Resolution Mass Spectrometry (HRMS)[1]

Objective: Confirm elemental composition. Ionization Mode: Electrospray Ionization (ESI) in Negative Mode is preferred for carboxylic acids, providing cleaner spectra with less fragmentation.

Instrument Parameters
  • Source: ESI (-)[1]

  • Capillary Voltage: 2500 - 3000 V[1]

  • Fragmentor: 100 - 135 V

  • Gas Temp: 300°C

Data Interpretation[2][3][4][5][6][8]
  • Target Ion [M-H]⁻: m/z 188.0353 (Calculated for C₁₀H₆NO₃⁻).[1]

  • Acceptance Criteria: Mass Error < 5 ppm.

  • Isotope Pattern: Check the M+1 peak (~10-11% intensity of M) to confirm Carbon count (C10).[1]

References

  • PubChem. 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]

  • MDPI Molecules. Coordination Compounds Based on 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid (Comparison of oxidized vs reduced forms). Available at: [Link][1][3][5]

  • ACS Publications. Synthesis and Characterization of Isoquinoline Derivatives. Available at: [Link][1]

Troubleshooting & Optimization

Technical Support Center: Optimization of Isocarbostyril-3-Carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: ISO-3-COOH-YIELD Status: Open Assigned Scientist: Senior Application Specialist, Heterocyclic Chemistry Division Subject: Troubleshooting Yield & Purity in 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid Synthesis

Executive Summary & Diagnostic Framework

The synthesis of 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid (also known as Isocarbostyril-3-carboxylic acid) is frequently plagued by two competing failure modes: incomplete oxidation of precursors or thermal decarboxylation of the product.

Depending on your starting material, you are likely utilizing one of two pathways. Select the module below that matches your current workflow to access specific troubleshooting protocols.

PathwayPrecursorCommon Failure Mode
Route A (Oxidative) 3-Methyl-1-isoquinoloneOver-oxidation (ring cleavage) or Decarboxylation.
Route B (Condensation) Homophthalic Anhydride + IminesIncomplete aromatization (stuck at tetrahydro- stage) or hydrolysis.

Module A: The Oxidative Route (3-Methyl Precursor)

This is the most direct route but the most volatile. The conversion of the C3-methyl group to a carboxylic acid requires harsh oxidants that often threaten the integrity of the lactam ring.

Critical Control Points (CCP)
CCP 1: Oxidant Selection & Stoichiometry

Using standard KMnO₄ in aqueous base often leads to ring cleavage (phthalic acid formation).

  • Recommendation: Switch to Selenium Dioxide (SeO₂) in high-boiling aprotic solvents (e.g., Dioxane or Pyridine) or use a buffered Permanganate system.

  • Why? SeO₂ is more selective for allylic/benzylic positions and less likely to attack the electron-deficient lactam ring.

CCP 2: The Decarboxylation Trap

The target molecule is an


-imino acid equivalent. Under highly acidic conditions and heat (

), it readily decarboxylates to 1-isoquinolone.
  • Protocol Adjustment: Avoid refluxing in strong mineral acids (HCl/H₂SO₄) during workup. Use Formic Acid or Acetic Acid for acidification.

Validated Protocol: SeO₂ Oxidation
  • Dissolution: Dissolve 3-methyl-1-isoquinolone (1.0 eq) in 1,4-Dioxane (0.5 M concentration).

  • Addition: Add SeO₂ (2.5 eq).

  • Reaction: Reflux at 100°C for 4-6 hours. Monitor via TLC (Mobile Phase: DCM:MeOH 9:1).

    • Checkpoint: If the reaction stalls at the aldehyde intermediate, add another 0.5 eq SeO₂.

  • Workup (Crucial): Filter hot through Celite to remove Selenium metal. Evaporate solvent under reduced pressure (do not exceed 50°C bath temp).

Troubleshooting FAQ (Route A)

Q: My product is dark brown/tarry.

  • A: This indicates polymerization of the intermediate aldehyde. Solution: Conduct the reaction under an inert atmosphere (

    
    ) and ensure the solvent is peroxide-free (test dioxane with starch-iodide paper).
    

Q: NMR shows a missing carboxylic acid proton and a new singlet aromatic proton.

  • A: You have decarboxylated the product. Solution: Your workup was too hot or too acidic. Precipitate the product by adjusting pH to ~3-4 using 10% HCl at 0°C , not room temperature.

Module B: The Homophthalic Anhydride Route (High Purity)

This route is superior for scale-up as it builds the ring system rather than degrading a substituent. It typically involves the Castagnoli-Cushman reaction followed by aromatization.

Workflow Visualization

HomophthalicRoute Start Homophthalic Anhydride + Imine/Glycine eq. Step1 Condensation (Toluene/DCE, Reflux) Start->Step1 -H2O Intermed Tetrahydroisoquinoline Intermediate Step1->Intermed Kinetic Product (Cis/Trans mix) Step2 Base Treatment (10% NaOH) Intermed->Step2 Epimerization Isomer Trans-Isomer (Thermodynamic) Step2->Isomer Stabilization Step3 Aromatization (DDQ or Pd/C) Isomer->Step3 -2H (Oxidation) Final 1-Oxo-1,2-dihydroisoquinoline- 3-carboxylic acid Step3->Final Isolation

Figure 1: Step-wise synthesis via Homophthalic Anhydride. Note the critical base treatment step to lock stereochemistry before aromatization.

Critical Control Points (CCP)
CCP 1: Moisture Control (The Yield Killer)

Homophthalic anhydride hydrolyzes rapidly in moist air to homophthalic acid, which is unreactive in this condensation.

  • Validation: Check the IR of your starting material. Two sharp bands at ~1760 and 1790 cm⁻¹ indicate active anhydride. A broad band at 2500-3000 cm⁻¹ indicates acid formation.

  • Fix: Recrystallize anhydride from acetic anhydride or sublime before use.

CCP 2: The Aromatization Step

The condensation yields the tetrahydro- or dihydro- species. You must force it to the fully aromatic 1-oxo-1,2-dihydro form.

  • Protocol: Treat the intermediate with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in refluxing benzene or toluene for 2 hours. This is cleaner than Sulfur dehydrogenation.

Data: Solvent Effects on Condensation Yield[1][2]
SolventTemperatureYield (Tetrahydro)Cis:Trans Ratio
Toluene 110°C65-75%Favor Trans (Thermodynamic)
DCE 83°C70-80%Mixed
DCM 25°C<40%Favor Cis (Kinetic)

Insight: Use Toluene or DCE (1,2-Dichloroethane) to drive the reaction to completion and favor the more stable isomer.[1]

Purification & Isolation Guide

If your crude yield is high but recovery is low, the issue lies in the isolation technique.

The "Isoelectric" Crash-Out Method
  • Dissolution: Dissolve crude solid in 10% Na₂CO₃ (Sodium Carbonate).

    • Note: The product forms a soluble carboxylate salt.[2] Impurities (unreacted starting material, decarboxylated byproducts) remain insoluble.

  • Filtration: Filter the aqueous solution to remove solids.

  • Washing: Wash the aqueous filtrate with Ethyl Acetate (EtOAc) (2x).

    • Purpose: Removes non-acidic organic contaminants.

  • Precipitation: Cool the aqueous layer to 0-5°C. Slowly add Acetic Acid (preferred over HCl) dropwise with vigorous stirring until pH reaches 4.0.

  • Collection: The product will precipitate as a white/off-white solid. Filter and wash with cold water.

Troubleshooting Logic Tree

Troubleshooting Problem Low Yield / Impure Product Check1 Is the product water soluble? Problem->Check1 Yes1 pH is too high (>5) Check1->Yes1 Yes No1 Check Crude NMR Check1->No1 No Check2 Missing -COOH proton? No1->Check2 Yes2 Decarboxylation occurred. Reduce workup temp. Check2->Yes2 Yes No2 Check Aromatic Region Check2->No2 No Check3 Aliphatic protons present? No2->Check3 Yes3 Incomplete Aromatization. Increase DDQ/Heating time. Check3->Yes3 Yes No3 Check Starting Material Purity (Hydrolyzed Anhydride?) Check3->No3 No

Figure 2: Diagnostic logic for isolating the root cause of yield loss.

References

  • Organic Syntheses. (n.d.). Homophthalic acid and anhydride. Organic Syntheses, Coll. Vol. 3, p.449 (1955). Retrieved from [Link]

  • PubChem. (2025).[3] 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid | C10H7NO3.[3] Retrieved from [Link]

  • Lombardino, J. G. (1970). Preparation and properties of some 1-oxo-1,2-dihydroisoquinoline-3-carboxylic acids. Journal of Heterocyclic Chemistry. (Contextual citation regarding instability of methyl esters).
  • Kozekov, I., et al. (2002).[4] New trans/cis Tetrahydroisoquinolines. ResearchGate. Retrieved from [Link]

Sources

1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid stability and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic Acid

Status: Operational Ticket ID: REF-ISOQ-001 Subject: Stability, Storage, and Solubilization Protocols Assigned Scientist: Senior Application Specialist

Executive Summary

1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid (CAS: 7509-13-9 / 7114-76-3*) is a critical scaffold in medicinal chemistry, often utilized in the development of HIF prolyl hydroxylase inhibitors and topoisomerase II binding agents.[1] Its dual functionality—containing both a lactam (cyclic amide) and a carboxylic acid—presents specific solubility and stability challenges.

This guide replaces generic advice with chemically grounded protocols to ensure experimental reproducibility.

Module 1: Critical Storage & Stability

The integrity of your data begins with the integrity of your compound.

Solid State Storage (Lyophilized Powder)

The solid compound is chemically stable but hygroscopic due to the carboxylic acid moiety. Moisture uptake can lead to hydrolysis of the lactam ring over extended periods or alter the effective mass during weighing.

ParameterConditionTechnical Rationale
Temperature -20°C (Long-term)Slows thermodynamic degradation pathways (e.g., decarboxylation).
Atmosphere Desiccated / Inert Gas Prevents moisture absorption and oxidative degradation.
Container Amber Glass Vial Protects against potential photodegradation (though the core is relatively photostable, GLP dictates precaution).
Shelf Life 2 Years If stored properly at -20°C, desiccated.
Solution Stability (Stock vs. Working)

Once dissolved, the clock starts ticking. The carboxylic acid proton makes the solution pH-sensitive.

  • DMSO Stock (10–50 mM): Stable for 3–6 months at -20°C. Must be sealed tightly to prevent DMSO from absorbing atmospheric water (DMSO is highly hygroscopic).

  • Aqueous Working Solution: Unstable. Prepare fresh daily. Do not store.

Storage Decision Tree (Workflow)

Storage_Protocol Start Received Compound (Solid Powder) Check_Use Immediate Use? Start->Check_Use Long_Term Long-Term Storage (-20°C) Check_Use->Long_Term No Solubilize Solubilize in DMSO (Stock Solution) Check_Use->Solubilize Yes Desiccate Store in Desiccator Protect from Light Long_Term->Desiccate Aliquot Aliquot to Avoid Freeze-Thaw Cycles Solubilize->Aliquot Freeze_Stock Store Aliquots (-20°C or -80°C) Aliquot->Freeze_Stock

Figure 1: Decision logic for maximizing compound longevity upon receipt.

Module 2: Solubilization & Handling

Most "inactive" results stem from precipitation, not lack of potency.

The Chemistry of Solubility

This compound is an acid (pKa ≈ 3–4 for the COOH group).

  • Water: Poor solubility. The protonated form is non-polar enough to aggregate.

  • DMSO: Excellent solubility (Polar Aprotic).

  • Base (NaOH/PBS): Good solubility (Deprotonation forms the carboxylate anion).

Protocol: Preparation of 10 mM Stock
  • Weighing: Weigh the solid rapidly to minimize moisture uptake.

  • Primary Solvent: Add 100% DMSO to the vial. Vortex until clear.

    • Target Concentration: 10 mM to 50 mM.[2]

    • Do NOT use water or PBS for the stock solution.

  • Working Solution (Dilution):

    • Dilute the DMSO stock into PBS (pH 7.4) or culture media.

    • Critical: Ensure the final pH remains > 7.0. If the pH drops (due to high concentration of the acid), the compound will precipitate.

Solubility Troubleshooting Flowchart

Solubility_Workflow Step1 Solid Compound Step2 Add 100% DMSO Step1->Step2 Check_Clear Solution Clear? Step2->Check_Clear Sonicate Sonicate (40°C, 5 min) Check_Clear->Sonicate No Step3 Dilute into PBS (pH 7.4) Check_Clear->Step3 Yes Sonicate->Check_Clear Precip_Check Precipitate Visible? Step3->Precip_Check Adjust_pH Adjust pH to 7.4-8.0 (NaOH) Precip_Check->Adjust_pH Yes Ready Ready for Assay Precip_Check->Ready No Adjust_pH->Ready

Figure 2: Step-by-step solubilization logic to prevent precipitation ("crashing out").

Module 3: Troubleshooting & FAQs

Q1: My compound precipitated when I added the DMSO stock to my cell culture media. Why?

A: This is likely a pH Shock . The compound is a carboxylic acid.[1][3] If you add a high concentration of the stock to a weakly buffered media, the local pH may drop, protonating the compound and causing it to become insoluble.

  • Fix: Vortex the media while adding the DMSO stock dropwise. Ensure your media is well-buffered (HEPES/Bicarbonate) and check that the final concentration of DMSO does not exceed cell tolerance (usually <0.5%).

Q2: Can I autoclave this compound?

A: Absolutely NOT. Autoclaving (121°C, high pressure) risks decarboxylation (loss of CO2) and hydrolysis of the lactam ring. Always use sterile filtration (0.22 µm PVDF or PES membrane) for aqueous working solutions.

Q3: I see two peaks in my HPLC trace. Is it impure?

A: Not necessarily. It may be Tautomerism . 1-Oxo-1,2-dihydroisoquinoline derivatives can exist in equilibrium between the Lactam (keto) and Lactim (enol) forms, although the lactam is generally favored in solution. However, if the peaks are widely separated, it may indicate degradation (decarboxylation product). Verify with Mass Spec (M-44 mass loss indicates decarboxylation).

Q4: Why does the color change to yellow in alkaline solution?

A: This is normal. The formation of the phenolate/carboxylate anion system extends the conjugation of the aromatic system, often resulting in a bathochromic shift (yellowing). This confirms the compound is solubilized and ionized.

Module 4: Scientific Background

Structural Integrity & Degradation Pathways

The stability of 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid is governed by two main functional groups:

  • The Lactam (Amide): Relatively stable to neutral hydrolysis but susceptible to cleavage under strong acidic/basic conditions at high temperatures.

  • The Carboxylic Acid: Provides solubility in base but introduces hygroscopicity.

Degradation Mechanism: Under extreme heat (>60°C) or acidic stress, the compound may undergo Decarboxylation , losing the C-3 carboxyl group to form 1-isoquinolinone (isocarbostyril).

Degradation_Pathway Compound 1-Oxo-1,2-dihydro- isoquinoline-3-COOH Heat Heat / Acid Compound->Heat Product 1-Isoquinolinone (Decarboxylated) Heat->Product - CO2 Gas CO2 Release Heat->Gas

Figure 3: Primary thermal degradation pathway (Decarboxylation).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 280001, 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid. Retrieved from [Link]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data and Handling. Retrieved from [Link]

  • Schmidt, M., et al. (1991). Microbial metabolism of quinoline and related compounds. Degradation of quinoline-4-carboxylic acid. Biological Chemistry Hoppe-Seyler.[4] Retrieved from [Link]

(Note: While specific degradation rates for this exact CAS are rare in public literature, protocols are derived from the functional group chemistry of isoquinoline-3-carboxylic acids and standard MSDS data for this chemical class.)

Sources

Overcoming solubility issues with 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid

[1][2][3]

Topic: Overcoming Solubility Issues with 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic Acid CAS: 7509-13-9 (Commonly referenced for the core scaffold) Molecular Formula: C₁₀H₇NO₃ Molecular Weight: 189.17 g/mol [1][2][3]

Introduction: The "Brick Dust" Challenge

Welcome to the Technical Support Center. If you are working with 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid , you have likely encountered its "brick dust" properties.[1][2][3] This molecule combines a rigid, planar isoquinoline core with strong intermolecular hydrogen bonding potential (lactam-lactim tautomerism + carboxylic acid dimerization).[1][2][3][4]

While the carboxylic acid moiety suggests water solubility, the high crystal lattice energy often defies simple dissolution in aqueous media.[2][3][4] This guide provides a self-validating troubleshooting framework to solubilize this compound for biological assays and chemical synthesis without compromising experimental integrity.

Part 1: Physicochemical Profiling (The "Why")[1]

Q: Why does this compound precipitate even when I follow standard DMSO dilution protocols?

A: The precipitation is driven by the "Solubility Cliff" phenomenon common to planar aromatic acids.[1][2][3][4]

  • Crystal Lattice Energy: The molecule contains both a hydrogen bond donor (NH of the lactam) and acceptors (C=O of the ketone and acid).[3][4] In the solid state, these form tight, stacked networks that resist solvation.[2][3][4]

  • pKa Dynamics: The carboxylic acid at position 3 has a predicted pKa of approximately 3.5–4.0 .[1][3][4] In unbuffered water (pH ~5.5) or acidic media, a significant fraction exists as the neutral, insoluble species.[2][3][4]

  • The "Crash" Mechanism: When you dilute a DMSO stock into an aqueous buffer, the solvent power drops exponentially.[2][3][4] If the local pH at the injection site drops (due to the acidity of the compound itself) or if the buffer capacity is insufficient, the compound reverts to its protonated, insoluble form immediately.[2]

Q: What are the critical solubility thresholds?

Solvent SystemSolubility RatingNotes
Water (pH < 4) Insoluble (< 0.1 mg/mL)Predominantly neutral species.[1][2][3]
PBS (pH 7.4) Moderate (0.5 - 1 mg/mL)Requires slow addition; risk of precipitation over time.[1][3][4]
DMSO High (> 25 mg/mL)Ideal for stock solutions.[1][3][4] Hygroscopic (absorbs water).[1][3][4]
1M NaOH High (> 10 mg/mL)Forms the sodium salt; highly soluble but high pH is toxic to cells.[1][3][4]
Ethanol Low to ModeratePoor solvent for this specific rigid scaffold compared to DMSO.[1][3][4]

Part 2: Solvent Selection & Stock Preparation

Q: How should I prepare my master stock solution?

Protocol: The Anhydrous DMSO Method

  • Solvent: Use high-grade, anhydrous DMSO (Dimethyl sulfoxide).[1][2][3][4] Avoid DMSO that has been stored loosely capped, as water absorption reduces solubility power.[2][3][4]

  • Concentration: Target a stock concentration of 10 mM to 50 mM . Avoid saturating the solution (e.g., >100 mM) as this increases the risk of "crashing out" upon freeze-thaw cycles.[1][2][3][4]

  • Dissolution: Vortex vigorously for 60 seconds. If visual particulates remain, sonicate in a water bath at 37°C for 5-10 minutes.[1][2][3][4]

  • Storage: Aliquot into single-use vials to prevent repeated freeze-thaw cycles. Store at -20°C.

Q: My stock solution has crystals after thawing. Is it ruined?

A: Not necessarily. DMSO freezes at 19°C. Upon thawing, the compound may crystallize before the solvent is fully liquid.[2][3][4]

  • Fix: Warm the vial to 37°C and vortex. Inspect against a light source.[1][2][3][4] If the solution is not perfectly clear, do not use it for biological assays, as micro-crystals will cause false positives (e.g., by light scattering or non-specific protein adsorption).[2][4]

Part 3: pH Adjustment & Buffer Compatibility

Q: How do I keep the compound in solution during aqueous dilution?

A: You must leverage the pKa of the carboxylic acid.[1][2][3][4] The goal is to drive the equilibrium entirely to the ionized (carboxylate) form before the hydrophobic effect forces aggregation.[1][3][4]

The "pH Jump" Strategy: Instead of adding the DMSO stock to neutral water, add it to a buffer that is slightly more basic than your target pH, or ensure high buffering capacity.[2][4]

Recommended Buffers:

  • PBS (pH 7.4): Standard, but may struggle at high concentrations (> 100 µM).[1][3][4]

  • Tris-HCl (pH 8.0): Better solubility support due to higher pH.[1][2][3][4]

  • Bicarbonate Buffer: Good physiological relevance.[1][3][4]

Visual Workflow: Ionization Strategy

IonizationStrategycluster_acidAcidic Environment (pH < 4)cluster_neutralPhysiological Environment (pH 7.4)cluster_basicBasic Environment (pH > 8)AcidFormNeutral Form(COOH)INSOLUBLEEquilibriumEquilibrium(COOH ⇌ COO⁻)RISKYAcidForm->EquilibriumAdd Base(Deprotonation)Equilibrium->AcidFormPrecipitation RiskBaseFormIonized Form(COO⁻)SOLUBLEEquilibrium->BaseFormpH > pKa + 2BaseForm->EquilibriumAdd Acid

Caption: pH-dependent solubility states. Maintaining pH > pKa (approx 4.[1][2][3][4]0) is critical; pH > 7.4 is optimal for stability.[1][3][4]

Part 4: Advanced Formulation (In Vivo / In Vitro)

Q: I need to inject this into mice (IP/IV) or use high concentrations in cell culture. Simple PBS dilution isn't working. What now?

A: When simple pH adjustment fails, you must use excipients that shield the hydrophobic core.[2][3][4]

Option A: The Co-Solvent System (Standard) This mimics clinical formulations for difficult drugs.[1][3][4]

  • Vehicle: 5% DMSO + 40% PEG400 + 5% Tween 80 + 50% Saline.[1][3][4]

  • Protocol:

    • Dissolve compound in DMSO (5% of final vol).

    • Add PEG400 (40% of final vol) and vortex.[1][3][4] The solution should be clear.

    • Add Tween 80 (5% of final vol) and vortex.[1][3][4]

    • Slowly add warm Saline (50% of final vol) while vortexing.

Option B: Cyclodextrin Complexation (Gentler) Best for sensitive cell lines or preventing irritation in vivo.[1][3][4]

  • Excipient: 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water.[1][2][3][4]

  • Mechanism: The hydrophobic isoquinoline ring enters the cyclodextrin cavity, while the hydrophilic exterior interacts with water.[2][3][4]

  • Protocol:

    • Prepare 20% HP-β-CD in PBS.[1][2][3][4]

    • Add DMSO stock (up to 5% final concentration) dropwise into the vortexing CD solution.

    • Sonicate for 10-20 minutes.

Part 5: Troubleshooting Decision Tree

Use this logic flow to determine the correct corrective action for your specific situation.

SolubilityTreeStartStart: Visual InspectionIsClearIs the solution clear?Start->IsClearCloudyCloudy / PrecipitateIsClear->CloudyNoSuccessProceed to AssayIsClear->SuccessYesCheckSolventCheck Solvent SystemCloudy->CheckSolventStep 1CheckPHCheck pHCheckSolvent->CheckPHIf in AqueousActionWarmAction: Warm to 37°C& SonicateCheckSolvent->ActionWarmIf in DMSOActionpHAction: Adjust pH > 7.5(Add 1N NaOH)CheckPH->ActionpHpH < 7ActionExcipientAction: Add Cyclodextrinor PEG400CheckPH->ActionExcipientpH is NeutralActionWarm->IsClearActionpH->IsClearActionExcipient->IsClear

Caption: Troubleshooting logic for precipitation events. Prioritize temperature, then pH, then excipients.[2]

References

  • PubChem. (n.d.).[1][3][4] 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid (Compound Summary). National Library of Medicine.[1][2][3][4] Retrieved January 28, 2026, from [Link][1][2]

  • Li, T., et al. (2019).[1][2][3][4] Solubility enhancement of hydrophobic drugs using cyclodextrins in drug development. Journal of Pharmaceutical Investigation. (General reference for HP-β-CD protocol).

  • Avdeef, A. (2003).[1][3][4] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2][3][4] (Authoritative text on pKa-dependent solubility profiling).

  • ChemSrc. (2025).[1][3][4] Isoquinoline-3-carboxylic acid Physicochemical Properties. Retrieved January 28, 2026, from [Link][1][2]

Troubleshooting common problems in 1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid reactions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Tier 3 Engineering Support Subject: Troubleshooting Synthesis, Functionalization, and Stability Applicable For: HIF-Prolyl Hydroxylase Inhibitor (HIF-PHI) Development (e.g., Roxadustat analogs), Heterocyclic Methodology

Core Synthesis & Cyclization Troubleshooting

The construction of the 1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid core (isocarbostyril-3-carboxylic acid) often relies on the condensation of homophthalic acid derivatives or the rearrangement of phthalimides. The thermodynamic stability of the lactam ring is high, but kinetic traps frequently lower yields.

Common Issue: Incomplete Cyclization vs. Hydrolysis

Symptom: LCMS shows a mass corresponding to the open-chain amic acid intermediate rather than the closed isoquinolone ring. Root Cause: The ring closure is a dehydration step that competes with the hydrolysis of the ester/amide precursors, especially under basic aqueous conditions.

Troubleshooting Workflow

CyclizationTroubleshoot Start Issue: Open-Chain Intermediate Persists CheckpH Check Reaction pH Start->CheckpH Acidic Acidic Media (PPA/TFA) CheckpH->Acidic Method A Basic Basic Media (Alkoxide/OH-) CheckpH->Basic Method B Soln1 Increase Temp to >100°C (Drive Dehydration) Acidic->Soln1 Kinetic Barrier Soln2 Switch to Anhydrous Conditions (NaOY/MeOH -> NaH/DMF) Basic->Soln2 Hydrolysis Risk Soln3 Add Dehydrating Agent (Ac2O or CDI) Basic->Soln3 Force Closure caption Figure 1: Decision logic for forcing ring closure in isoquinolone synthesis.

FAQ: Synthesis

Q: Why does my reaction turn black/tarry when using PPA (Polyphosphoric Acid)? A: PPA is a classic reagent for cyclodehydration but causes oxidative degradation at temperatures >140°C.

  • Correction: Switch to Eaton’s Reagent (7.7 wt% P2O5 in methanesulfonic acid). It achieves similar cyclization efficiency at lower temperatures (RT to 60°C) with significantly cleaner impurity profiles [1].

Q: I am trying to replicate the Roxadustat core synthesis. Which route is most scalable? A: Avoid the classical Gabriel-Colman rearrangement for large scale if possible due to unstable intermediates. The modern industrial standard involves the cyclocondensation of phthalimide derivatives with glycine followed by an intramolecular Friedel-Crafts/Heck-type closure, often mediated by mild bases or transition metals [2]. This avoids the harsh conditions that decarboxylate the C3-acid.

Regioselectivity: N-Alkylation vs. O-Alkylation

The 1-isoquinolone core exhibits lactam-lactim tautomerism. While the lactam (NH-form) is thermodynamically favored in solution, the anion is ambident. Controlling the site of alkylation is critical for biological activity.

The Tautomeric Trap
  • N-Alkylation (Target): Required for most HIF-PHI bioactivity (e.g., Roxadustat).

  • O-Alkylation (Impurity): Forms the isoquinoline ether (isocarbostyril ether).

Regioselectivity Control Matrix
VariableConditions Favoring N-Alkylation Conditions Favoring O-Alkylation Mechanistic Rationale
Base Carbonates (K₂CO₃, Cs₂CO₃)Silver salts (Ag₂CO₃, Ag₂O)"Hard/Soft" Acid-Base theory. Ag+ coordinates the nitrogen lone pair, blocking it.
Solvent Polar Aprotic (DMF, DMSO)Non-polar (Toluene, Benzene)Polar solvents dissociate the ion pair, favoring the harder nucleophile (N).
Counter-ion Li+, Na+, K+Ag+Alkali metals allow tighter ion pairing at Oxygen, leaving Nitrogen free to attack.
Temperature Higher (>80°C)Lower (N-alkylation often has a higher activation energy (Thermodynamic product).
Protocol: Selective N-Alkylation

To ensure >95% N-selectivity when coupling the isoquinolone core with alkyl halides:

  • Solvent: Anhydrous DMF (0.1 M concentration).

  • Base: K₂CO₃ (2.0 equiv).

  • Additive: LiCl (0.1 equiv) can sometimes assist by breaking up aggregates.

  • Temperature: 60–80°C.

  • Monitor: 1H NMR shift. The C1-carbonyl signal is diagnostic.

    • N-alkyl:[1][2] Carbonyl retained (~160-165 ppm in 13C NMR).

    • O-alkyl:[1] Carbonyl lost (aromatic C-O shift ~150-160 ppm).

Stability: The Decarboxylation Risk

The carboxylic acid at position C3 is electronically coupled to the isoquinoline nitrogen. Under acidic conditions or high thermal stress, this moiety is prone to decarboxylation, yielding the simple 1-isoquinolone.

Mechanism of Failure

Decarboxylation proceeds via a zwitterionic intermediate where the protonated nitrogen (or electron-deficient ring) facilitates the loss of CO2 from the carboxylate [3].

Decarboxylation Step1 Isoquinoline-3-COOH Step2 Zwitterion Formation (H+ transfer to N) Step1->Step2 Heat/Acid Step3 Transition State (Cyclic 6-membered) Step2->Step3 Step4 Loss of CO2 Step3->Step4 Final Decarboxylated Product (1-Isoquinolone) Step4->Final caption Figure 2: Thermal decarboxylation pathway of isoquinoline-3-carboxylic acids.

Prevention Strategies
  • Avoid Acidic Workups: Do not acidify the reaction mixture below pH 3 during workup if the temperature is elevated.

  • Ester Protection: If high-temperature steps (e.g., Suzuki coupling at C7) are required, convert the C3-acid to a tert-butyl ester first. The steric bulk and lack of acidic proton prevent the zwitterion formation.

  • Temperature Limit: Keep reaction temperatures <120°C when the free acid is present.

Standardized Synthesis Protocol (Roxadustat Core Analog)

This protocol describes the synthesis of the core scaffold, minimizing O-alkylation and decarboxylation risks.

Reaction: Condensation of Phthalic Anhydride derivatives with Glycine (Simulated optimized workflow)

  • Reagents:

    • Substituted Phthalic Anhydride (1.0 equiv)

    • Glycine Methyl Ester HCl (1.1 equiv)

    • Triethylamine (2.2 equiv)

    • Toluene (Solvent)

  • Step A (Imide Formation):

    • Reflux the anhydride and glycine ester in toluene with TEA.

    • Checkpoint: Ensure complete water removal (Dean-Stark trap). Incomplete water removal leads to ring opening.

  • Step B (Cyclization - Gabriel-Colman Variant):

    • Treat the isolated phthalimido-acetate with Sodium Methoxide (NaOMe) in Methanol at 0°C -> RT.[3]

    • Note: Stronger bases (NaH) can cause side reactions. NaOMe is sufficient for the thermodynamic rearrangement [2].

  • Step C (Workup):

    • Quench with dilute HCl to pH 4 (precipitate forms).

    • Critical: Do not heat during acidification to prevent decarboxylation.

  • Purification:

    • Recrystallize from Acetic Acid/Water or DMF/Water.

    • Solubility Note: These compounds are often insoluble in DCM or Ether. Use DMSO-d6 for NMR analysis.

References

  • Eaton, P. E., et al. (1973). "Phosphorus pentoxide-methanesulfonic acid. A convenient alternative to polyphosphoric acid." The Journal of Organic Chemistry. Link

  • Píša, O., et al. (2022).[4][5] "A Scalable Synthesis of Roxadustat (FG-4592)." Organic Process Research & Development. Link[4]

  • Dunn, G. E., et al. (1972). "Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution." Canadian Journal of Chemistry.[6] Link

  • Torhan, M. C., et al. (1994). "N- vs. O-alkylation in the Mitsunobu reaction of 2-pyridone." Tetrahedron Letters. Link

Sources

Technical Support Center: Process Chemistry & Scale-Up of 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Process Development & Manufacturing) Topic: Scale-Up Optimization & Troubleshooting for Isoquinoline-1-one-3-carboxylates

Executive Summary & Process Logic

The Challenge: Scaling up the synthesis of 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid (and its 4-hydroxy tautomers) presents a classic dichotomy in process chemistry: the reagents are inexpensive (phthalic anhydride, glycine, alkoxides), but the thermodynamics are treacherous.

The Dominant Route (Gabriel-Colman Rearrangement): While Palladium-catalyzed carbonylations exist, they are often cost-prohibitive at the kilogram scale. The industry standard remains the Gabriel-Colman Rearrangement of phthalimidoacetate esters. This route, while robust, is prone to "runaway" exotherms and thixotropic slurry formation during scale-up.

Process Flow Visualization: The following logic map details the critical control points (CCPs) where yield is most often lost.

ProcessFlow Start Reagents: Phthalic Anhydride + Glycine/Ester Imide Intermediate: Phthalimidoacetate Start->Imide Dehydration (-H2O) Rearrange Gabriel-Colman Rearrangement (NaOMe/MeOH) Imide->Rearrange Base Addition (Exothermic!) Rearrange->Start Failure: Ring Opening (Wet Base) Quench Acidic Quench (pH Control) Rearrange->Quench Precipitation Isolation Filtration & Drying Quench->Isolation Slurry Handling Quench->Isolation Impurity: Na Salts

Caption: Figure 1. Critical Process Flow for Gabriel-Colman Rearrangement. Red nodes indicate high-risk safety/failure points.

Critical Process Parameters (CPPs) & Data

Before troubleshooting, verify your baseline parameters against this scale-up matrix. Deviations here are the root cause of 80% of failures.

ParameterLab Scale (10 g)Pilot Scale (1 kg)Impact on Quality
Base Equivalents 2.2 - 2.5 eq NaOMe2.5 - 3.0 eq NaOMeExcess base required at scale to maintain slurry fluidity and drive kinetics.
Solvent Ratio Pure MeOHMeOH : Toluene (1:3)Pure MeOH creates a rock-hard cake at scale. Toluene acts as a diluent/heat sink.
Addition Temp 0°C to RT-10°C to 0°CStrict control required to prevent thermal runaway during enolate formation.
Quench pH pH 1-2 (Rapid)pH 1-2 (Controlled)Rapid acidification at scale traps impurities. Digestion (Ostwald ripening) is required.
Troubleshooting Guide (Q&A Format)
Module A: Reaction Initiation & Conversion

Q1: My reaction mixture solidified into a "rock" or thick paste half-way through the base addition. The stirrer seized. What happened?

  • Diagnosis: This is the most common scale-up failure in Gabriel-Colman chemistry. The sodium salt of the intermediate enolate is insoluble in methanol at high concentrations.

  • The Fix:

    • Immediate: Add anhydrous Toluene or THF to dilute the slurry. Do not add more Methanol (it promotes precipitation).

    • Prevention: Switch to a co-solvent system. A mixture of Methanol/Toluene (1:3) maintains a stirrable slurry. The methanol is required for the methoxide base, but the toluene keeps the sodium salt suspended.

Q2: I have 30% unreacted starting material (Phthalimidoacetate) despite using 3 equivalents of Sodium Methoxide. Why?

  • Diagnosis: Moisture contamination. Sodium methoxide is extremely hygroscopic. If it absorbs water, it forms Sodium Hydroxide. NaOH does not promote the rearrangement; instead, it attacks the imide ring, leading to ring-opening (hydrolysis) rather than ring-expansion.

  • Validation: Check the appearance of your NaOMe. If it's clumpy or sticky, discard it. Use fresh, free-flowing powder or a titrated solution in MeOH.

  • Protocol: Ensure the reactor is dried (KF < 0.05%) before charging reagents.

Module B: Impurity Profiling

Q3: HPLC shows a major peak at RRT 0.85. MS suggests it's a ring-opened byproduct (Phthalic acid mono-amide). How do I remove it?

  • Mechanism: This is the "Hydrolysis Impurity." It forms if the reaction temperature is too low during the rearrangement step or if water is present.

  • The Fix:

    • Process Control: Ensure the reaction is heated to reflux (approx. 65°C) after the initial base addition. The rearrangement requires thermal energy to overcome the activation barrier.

    • Purification: This impurity is much more soluble in water than the product. During the acidic quench, ensure the final pH is near the isoelectric point of the product (usually pH 1-2). Wash the filter cake thoroughly with water. The impurity will wash away; the product will remain.

Q4: My product is red/brown instead of off-white. Is this degradation?

  • Diagnosis: Oxidative degradation of the phenolic/enolic moiety. Isoquinolones, especially the 4-hydroxy variants, are electron-rich and prone to oxidation at high pH and temperature.

  • The Fix:

    • Inertion: Sparge the reactor with Nitrogen/Argon before heating.

    • Quench: Add a reducing agent (e.g., Sodium Metabisulfite, 0.5 eq) during the aqueous quench to scavenge oxidative species.

Module C: Isolation & Work-up

Q5: Filtration is excruciatingly slow ( > 24 hours for 1 kg). The cake is slimy.

  • Diagnosis: You formed "fines" by acidifying too quickly. The product precipitated as amorphous particles that clogged the filter cloth.

  • The Fix: Implement an Ostwald Ripening protocol.

    • Acidify to pH 4 (nucleation starts).

    • Hold for 30 minutes at 40°C.

    • Slowly acidify to pH 1 over 2 hours.

    • Cool to 5°C before filtration.

    • Result: This grows larger, crystalline particles that filter rapidly.

Safety & Engineering Controls

Hazard Alert: Thermal Runaway The deprotonation of the


-methylene group by sodium methoxide is exothermic. At scale, the heat removal capacity (surface-area-to-volume ratio) drops drastically.

Engineering Control Diagram:

SafetyLogic Sensor Temp Probe (Internal) Decision Temp > 5°C? Sensor->Decision Dosing Base Dosing Pump Cooling Jacket Cooling (-10°C) Cooling->Sensor Heat Removal Decision->Dosing NO (Continue) Action STOP DOSING Decision->Action YES

Caption: Figure 2. Automated Dosing Logic. The dosing pump must be interlocked with the internal temperature probe.

Protocol:

  • Dosing Rate: Limit base addition such that

    
    .
    
  • Venting: The rearrangement does not evolve gas, but the quench (Acid + Carbonate/Alkoxide) will evolve CO2 if carbonate bases are used or if methanol vapor pressure spikes. Ensure condensers are active.

References & Authority
  • Gabriel-Colman Rearrangement Mechanism & Applications

    • Source: "The Gabriel–Colman rearrangement is the chemical reaction of a phthalimido ester with a strong base... to form substituted isoquinolines."[1]

    • Context: Primary mechanism for ring expansion.

    • Link:

  • Scale-Up Safety Protocols

    • Source: Stanford Environmental Health & Safety. "Scale-Up Safety."

    • Context: Guidelines for thermal management and reagent handling at >100g scale.

    • Link:

  • Isoquinoline-3-carboxylic Acid Derivatives in Drug Discovery

    • Source: "Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2." (Homologous chemistry).[2]

    • Context: Validates the biological relevance and structural stability of the carboxylic acid moiety.

    • Link:[3]

  • Process Chemistry of HIF-PH Inhibitors (Roxadustat)

    • Source: Patents regarding the synthesis of 4-hydroxy-isoquinoline-3-carboxamides often utilize the rearrangement of phthalimidoacetates.

    • Context: Industrial validation of the route.

    • Link:

Disclaimer: This guide is intended for qualified chemical professionals. Always perform a Process Safety Screening (DSC/ARC) before scaling up exothermic reactions.

Sources

Technical Support Center: Stability Optimization for 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Welcome to the Technical Support Center. You are likely working with 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid , a scaffold structurally related to Roxadustat (FG-4592) and other Hypoxia-Inducible Factor (HIF) stabilizers.[1]

The Core Challenge: While this molecule is chemically robust in solid form, its stability in solution is compromised by its primary biological function: Metal Chelation . As a 2-oxoglutarate mimic, it is designed to bind Iron (Fe²⁺) at the active site of prolyl hydroxylases.[1] In a laboratory setting, this affinity leads to "scavenging" of trace metals from buffers or glassware, causing rapid oxidative degradation and color changes.

This guide provides a self-validating system to distinguish between precipitation (physical change) and degradation (chemical change).[1]

Module 1: The "Solubility Trap" (pH & Precipitation)

The Issue: Users often report that their clear stock solution turns cloudy upon addition to cell culture media or aqueous buffers. This is frequently misdiagnosed as chemical degradation.[1]

The Mechanism: The molecule contains a carboxylic acid (pKa ~3-4) and a lactam nitrogen.

  • In DMSO: Fully soluble.[1]

  • In Aqueous Acid (pH < 4): Protonated, neutral form → Insoluble (Precipitates) .[1]

  • In Aqueous Base (pH > 7): Deprotonated, anionic form → Soluble .[1]

Troubleshooting Protocol: The "Crash-Out" Test

Use this workflow to determine if your sample has degraded or simply precipitated.

Solubilityflow Start Observation: Solution is Cloudy/Precipitated CheckpH Step 1: Check pH of Buffer Start->CheckpH IsAcidic Is pH < 5.0? CheckpH->IsAcidic Adjust Action: Adjust pH to 7.4-8.0 (using NaOH or Tris) IsAcidic->Adjust Yes Degraded Diagnosis: Chemical Degradation or Polymerization IsAcidic->Degraded No (pH is already neutral) Recheck Does it clarify? Adjust->Recheck Soluble Diagnosis: pH-Dependent Precipitation (Molecule is Intact) Recheck->Soluble Yes Recheck->Degraded No

Figure 1: Decision tree for distinguishing physical precipitation from chemical degradation.

Correct Solubilization Workflow
  • Stock Preparation: Dissolve powder in 100% DMSO to a concentration of 50–100 mM. This stock is stable at -20°C.[1]

  • Intermediate Dilution: Do NOT pipette DMSO stock directly into cold PBS.

    • Correct Method: Dilute DMSO stock 1:10 into a slightly alkaline buffer (e.g., 100 mM Tris, pH 8.[1]0) before adding to final media.

  • Final Concentration: Ensure final DMSO concentration is <0.5% to avoid cytotoxicity, but ensure the aqueous buffer has sufficient buffering capacity to keep pH > 7.0.

Module 2: The Invisible Catalyst (Trace Metals)

The Issue: The solution turns pink, yellow, or brown over time, even when kept in the dark.

The Mechanism: As a HIF-PH inhibitor, this molecule is a bidentate ligand .[1] It chelates trace Iron (Fe) or Copper (Cu) present in low-quality water or leached from borosilicate glass.[1] This complexation lowers the activation energy for oxidation, leading to rapid degradation.

Mechanism of Instability: Chelation-Driven Oxidation[1]

Chelation Ligand 1-Oxo-1,2-dihydroisoquinoline- 3-carboxylic acid Complex Metal-Ligand Complex (Chromophore/Colored) Ligand->Complex Bidentate Binding Metal Trace Fe(II) / Cu(II) (From Glass/Water) Metal->Complex Oxidation Catalyzed Oxidation (Degradation Products) Complex->Oxidation Fenton-like Reaction

Figure 2: The molecule mimics 2-oxoglutarate, binding trace metals which then catalyze oxidative breakdown.[1]

Prevention Protocol: The "Metal-Free" System
  • Glassware Ban: strictly use polypropylene (plastic) consumables for all preparation steps.[1] Glass surfaces leach trace ions.[1]

  • Water Quality: Use only Milli-Q (18.2 MΩ) water.

  • Chelator Additive: If the assay permits, add 10–50 µM EDTA to your buffers. This sequesters trace metals before they can bind to the drug molecule.

    • Note: Do not use EDTA if you are running an enzymatic assay that requires iron (e.g., a purified PHD2 enzyme assay), as this will kill the enzyme activity.

Module 3: Photostability

The Issue: Unexplained peaks appear in HPLC chromatograms after the solution sits on the bench.

The Mechanism: Isoquinolones are aromatic heterocycles that can absorb UV/blue light, leading to photo-oxidation or dimerization.[1] While often cited as "photostable" in solid form [1], dilute solutions are highly susceptible to photon flux.[1]

Data: Solvent Compatibility & Stability

Solvent / ConditionStability RatingMax Storage TimeNotes
DMSO (Anhydrous) ⭐⭐⭐⭐⭐ (High)6 Months (-20°C)Best for stock solutions.[1]
PBS (pH 7.4) ⭐⭐ (Low)< 24 Hours (4°C)Prone to precipitation if pH drifts.[1]
Tris (pH 8.0) ⭐⭐⭐ (Medium)1 Week (4°C)Better solubility; protect from light.[1]
Transparent Vials ⭐ (Critical Risk)N/ADO NOT USE.
Amber Vials ⭐⭐⭐⭐ (Good)VariableMandatory for all aqueous solutions.[1]

Frequently Asked Questions (FAQ)

Q1: Can I autoclave the solution? A: No. The carboxylic acid group is prone to decarboxylation at high temperatures (121°C), especially if the pH drops. Use sterile filtration (0.22 µm PVDF or PES membranes) instead.[1]

Q2: My cellular IC50 is shifting. Is the drug degrading? A: Check your plasticware. If you switched from plastic to glass, or if you are using a media with high iron content (e.g., transferrin-rich), the drug may be sequestered by the iron in the media rather than inhibiting the intracellular enzyme. This is an "apparent" loss of potency, not necessarily chemical degradation.[1]

Q3: Why does the color change to yellow in DMSO? A: DMSO is hygroscopic (absorbs water). If your DMSO stock is old, it has absorbed water, which may introduce trace metals or alter the pH. Always use fresh, anhydrous DMSO and store aliquots at -80°C to prevent freeze-thaw cycles [2].[1]

References

  • CymitQuimica. 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid Product Data. (Cited for photostability claims and antitumor activity).[1][2]

  • MedChemExpress. 1-Isopropyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid Solubility & Storage. (Cited for DMSO stock handling and freeze-thaw protocols).[1]

  • National Institutes of Health (PubChem). 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid (CID 280001).[1] (Cited for chemical structure and physical properties).[1][2][3]

  • Mima, A. Iron Metabolism and HIF-PH Inhibitors.[1][4] (Cited for the mechanism of HIF-PH inhibition and iron interaction).[1][4][5][6]

Sources

Technical Support Center: Post-Synthesis Purification of 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: ISOQ-PUR-001 Status: Active Assigned Specialist: Dr. A. Vance, Senior Application Scientist Molecule: 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid (CAS: 7509-13-9)

Executive Summary

The purification of 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid (often referred to as ODHC ) presents a unique challenge due to its amphoteric nature (lactam/carboxylic acid functionality) and poor solubility in standard organic solvents.

High-purity isolation (>98%) is critical, particularly if this compound serves as an intermediate for HIF-prolyl hydroxylase inhibitors (e.g., Roxadustat analogs). The most frequent failure modes reported by users are co-precipitation of inorganic salts , incomplete removal of homophthalic anhydride byproducts , and decarboxylation during thermal processing .

This guide replaces generic advice with a chemically rigorous, phase-based troubleshooting protocol.

Phase 1: The "Gold Standard" Acid-Base Reprecipitation

Primary purification strategy for crude material containing >10% impurities.

Because ODHC contains a carboxylic acid moiety (


) and a lactam core, it can be selectively solubilized in base and reprecipitated with acid. This method is superior to direct recrystallization for removing non-acidic impurities (e.g., unreacted imines, decarboxylated byproducts).
Protocol: Selective pH Swing
  • Dissolution: Suspend crude solid in 0.5 M NaOH (5–10 volumes). Stir at room temperature until fully dissolved.

    • Note: If the solution is dark brown/black, treat with activated charcoal (5% w/w) for 30 minutes, then filter through Celite.

  • Wash (Critical Step): Extract the basic aqueous layer twice with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Why? This removes neutral organic impurities (e.g., 1-isoquinolinone decarboxylation products) that do not ionize at high pH.

  • Precipitation: Cool the aqueous phase to 0–5°C. Slowly add 2 M HCl dropwise with vigorous stirring.

  • Target pH: Adjust to pH 2.0–3.0 .

    • Warning: Do not overshoot to pH < 1.0, as the lactam nitrogen can protonate, potentially increasing solubility or trapping inorganic salts.

  • Isolation: Filter the white/off-white precipitate. Wash with cold water (

    
    ) to remove NaCl. Dry under vacuum at 45°C.
    
Diagram: Acid-Base Purification Workflow

AcidBasePurification Start Crude ODHC Solid Dissolve Dissolve in 0.5M NaOH (pH > 10) Start->Dissolve Wash Wash Aqueous Phase with EtOAc/DCM Dissolve->Wash OrganicWaste Discard Organic Layer (Contains Neutrals/Decarboxylated species) Wash->OrganicWaste Remove Impurities Acidify Acidify Aqueous Phase with 2M HCl to pH 2-3 (Temp: 0-5°C) Wash->Acidify Clean Aqueous Layer Filter Filter Precipitate & Wash with Cold Water Acidify->Filter Dry Vacuum Dry (45°C) Filter->Dry

Figure 1: Logic flow for the selective acid-base purification of ODHC, ensuring removal of neutral organic byproducts.

Phase 2: Recrystallization Troubleshooting

Use this phase only if Phase 1 yields purity <98% or for final polishing.

ODHC has high lattice energy due to intermolecular hydrogen bonding (dimerization of carboxylic acids + lactam stacking). Standard solvents often fail.

Solvent Selection Matrix
Solvent SystemSuitabilityMechanismNotes
Acetic Acid (Glacial) Excellent Disrupts H-bonds; high solubility at boiling.Preferred. Recrystallize by dissolving in boiling AcOH and cooling slowly.
DMF / Water GoodHigh polarity solubilizes the lactam.Dissolve in min. hot DMF, add hot water until turbid, cool. Hard to dry.
Ethanol / Water ModeratePolarity match.Requires large volumes. Good for removing inorganic salts.
DMSO Poor (for cryst.)Solubility too high; difficult to remove.Avoid unless using as an anti-solvent crash method.
Common Failure Mode: "Oiling Out"

Symptom: The product separates as a sticky oil or gum instead of crystals upon cooling. Cause: The solution enters the "metastable zone" where liquid-liquid phase separation occurs before crystallization. Fix:

  • Seeding: Add a few crystals of pure ODHC at the cloud point.

  • Slow Cooling: Wrap the flask in foil/towel to slow the cooling rate.

  • Co-solvent Adjustment: If using DMF/Water, increase the DMF ratio slightly to keep the oil dissolved longer.

Phase 3: Impurity Profiling & Analytical Verification

When purity issues persist, you must identify the specific contaminant.

Key Impurities Table
Impurity TypeOriginDetection (HPLC/LCMS)Removal Strategy
1-Isoquinolinone Decarboxylation of ODHC (Thermal degradation).M-44 peak (Mass: ~145). Less polar than ODHC.Phase 1 (Wash step). It is neutral and washes out in EtOAc.
Homophthalic Anhydride Unreacted starting material.Distinct UV spectrum; hydrolyzes to acid in water.Phase 1 (Hydrolysis). Converts to di-acid, stays in water if pH is carefully managed.
Inorganic Salts (NaCl) Neutralization byproduct.Invisible on UV; Ash residue.Water Wash. Ensure thorough washing of the filter cake.

Frequently Asked Questions (FAQs)

Q1: My product turns pink/red during drying. What is happening?

  • Diagnosis: This indicates oxidative instability, often catalyzed by trace metals or residual base. Phenolic/lactam systems are prone to oxidation.

  • Solution: Ensure the final wash is slightly acidic (dilute HCl) rather than neutral/basic. Dry in a vacuum oven under Nitrogen bleed , not air.

Q2: Can I use column chromatography?

  • Analysis: Yes, but it is difficult due to the "streaking" of the carboxylic acid on silica.

  • Protocol: You must modify the mobile phase with 1% Acetic Acid or 0.1% TFA .

  • Recommended System: DCM:Methanol:Acetic Acid (95:4:1). Without acid, the compound will bind irreversibly to the silica.

Q3: The melting point is lower than the literature value (315°C+).

  • Diagnosis: Likely solvent occlusion (solvates) or decarboxylation.

  • Test: Run a TGA (Thermogravimetric Analysis). If you see weight loss <150°C, it is solvent. If the onset of decomposition is low, you may have the decarboxylated impurity.

  • Fix: Dry at higher temp (60°C) under high vacuum (<1 mbar) for 24 hours.

References

  • Synthesis & Cyclization Mechanism

    • Title: A Practical Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Esters.
    • Source: ResearchG
    • URL:

  • Solubility & Characterization

    • Title: 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid (PubChem Compound Summary).
    • Source: National Center for Biotechnology Information.[1]

    • URL:

  • Purification of Heterocyclic Acids

    • Title: How can I purify carboxylic acid?
    • Source: ResearchGate Q&A.[2]

    • URL:

  • Related Isoquinoline Chemistry

    • Title: Expedient synthesis of 3-hydroxyisoquinolines via one-pot aryne acyl-alkylation.[3][4]

    • Source: Organic & Biomolecular Chemistry (RSC).
    • URL:

Sources

Validation & Comparative

Comparative Guide: 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic Acid vs. Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold War in Hypoxia Sensing

In the development of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors, the competition for the optimal iron-chelating pharmacophore is dominated by two distinct heterocyclic cores: the 1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid (Isoquinoline core) and the 4-hydroxyquinoline-3-carboxylic acid (Quinoline core).

While both scaffolds function as 2-oxoglutarate (2-OG) competitive antagonists, they exhibit distinct electronic signatures, solubility profiles, and synthetic accessibilities. This guide provides a head-to-head analysis, demonstrating why the isoquinoline scaffold—often utilized in tool compounds like IOX3—offers a unique alternative to the clinically dominant quinoline class (e.g., Roxadustat).

Part 1: Structural Pharmacology & Binding Mode

The Chelation Geometry

The primary mechanism of action for both scaffolds is the bidentate chelation of the active site Fe(II) ion within the PHD2 enzyme. However, the topology of this chelation differs significantly due to the nitrogen positioning.

  • 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic Acid (The Subject):

    • Chelating Motif: The lactam carbonyl (C1=O) and the carboxylate (C3-COO⁻).

    • Nitrogen Role: The nitrogen is at position 2 (N2), part of the amide/lactam bond. It acts as a hydrogen bond donor to Tyr310 or similar residues in the active site, stabilizing the complex.

    • Geometry: Planar, rigid bite angle optimized for octahedral iron coordination.

  • 4-Hydroxyquinoline-3-carboxylic Acid (The Competitor):

    • Chelating Motif: The tautomeric ketone (C4=O) and the carboxylate (C3-COO⁻).

    • Nitrogen Role: The nitrogen is at position 1 (N1). In the active tautomer (4-pyridone form), it is protonated but sterically distinct from the isoquinoline N2.

Mechanistic Visualization

The following diagram illustrates the distinct binding topologies and the critical "Bite Angle" difference.

Chelation_Comparison cluster_0 Isoquinoline Scaffold (Subject) cluster_1 Quinoline Scaffold (Competitor) Iso_Core 1-Oxo-isoquinoline Core Iso_Chelation Chelation: C1=O + C3-COO- Iso_Core->Iso_Chelation Primary Interaction Iso_H_Bond H-Bond Donor: N2-H Iso_Core->Iso_H_Bond Stabilization Fe_Center Active Site Fe(II) Iso_Chelation->Fe_Center Bidentate Binding Quin_Core 4-Hydroxyquinoline Core Quin_Chelation Chelation: C4=O + C3-COO- Quin_Core->Quin_Chelation Primary Interaction Quin_Sterics Steric Bulk: C5-C8 Region Quin_Core->Quin_Sterics Substrate Displacement Quin_Chelation->Fe_Center Bidentate Binding

Figure 1: Comparative binding modes showing the distinct chelation vectors relative to the heterocyclic nitrogen.

Part 2: Comparative Performance Data

The following data aggregates performance metrics from standard HIF-PH inhibition assays. Note that while Quinoline derivatives (like FG-4592) are optimized drugs, the Isoquinoline core (represented by IOX3/IOX4 analogs) shows superior selectivity in specific contexts.

Table 1: Scaffold Performance Metrics
Feature1-Oxo-isoquinoline-3-COOH4-Hydroxyquinoline-3-COOHPyridine-2,3-dicarboxylate
Representative Compound IOX3 / IOX4Roxadustat (FG-4592)Vadadustat (AKB-6548)
PHD2 IC50 (Cell-Free) 10 – 60 nM15 – 50 nM100 – 300 nM
Selectivity (vs. FIH) High (>100-fold)ModerateModerate
Solubility (pH 7.4) Low-Moderate (Planar stacking)Moderate (Amphoteric)High
Metabolic Stability High (Lactam ring is stable)Moderate (Glucuronidation prone)High
Primary Utility Chemical Probe / Pre-clinicalClinical TherapeuticClinical Therapeutic

Key Insight: The 1-oxo-isoquinoline scaffold often exhibits higher potency in cell-free assays compared to simple pyridine analogs due to the extensive hydrophobic pi-stacking interactions provided by the fused benzene ring, which mimics the binding of the natural 2-OG co-substrate more effectively than smaller rings.

Part 3: Synthetic Accessibility & Protocols

The synthesis of the 1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid scaffold is generally considered more "atom-economical" but less convergent than the quinoline route.

Synthesis Workflow (Isoquinoline Route)

The most robust method involves the condensation of homophthalic acid derivatives or the rearrangement of phthalimides.

Protocol: Synthesis of 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic Acid

  • Step 1 (Cyclization): React homophthalic anhydride with an appropriate isonitrile or amine precursor. Alternatively, use the Gabriel-Colman rearrangement of phthalylglycine esters.

  • Step 2 (Hydrolysis):

    • Dissolve Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate (1.0 eq) in a 1:1 mixture of THF:MeOH.

    • Add 1N NaOH (3.0 eq) dropwise at 0°C.

    • Warm to room temperature and stir for 4 hours (Monitor via TLC, eluent 5% MeOH in DCM).

    • Critical Step: Acidify carefully with 1N HCl to pH 2-3. The product often precipitates as a white solid.

    • Filtration and recrystallization from Ethanol.

Synthesis Workflow (Quinoline Route Comparison)

The competitor (Quinoline) is typically synthesized via the Gould-Jacobs reaction (thermal cyclization of anilinomethylene malonates). This requires very high temperatures (>250°C), whereas the isoquinoline route can often be performed under milder conditions.

Synthesis_Workflow cluster_iso Isoquinoline Route (Milder) cluster_quin Quinoline Route (Harsh) Start_Iso Homophthalic Anhydride Step1_Iso Cyclization (Base/Amine) Start_Iso->Step1_Iso Prod_Iso 1-Oxo-Isoquinoline Scaffold Step1_Iso->Prod_Iso Start_Quin Aniline + Malonate Step1_Quin Gould-Jacobs (>250°C) Start_Quin->Step1_Quin Prod_Quin 4-Hydroxyquinoline Scaffold Step1_Quin->Prod_Quin

Figure 2: Synthetic pathway comparison highlighting the thermal requirements of the competing scaffolds.

Part 4: Physicochemical Properties & ADME

For drug development professionals, the choice between these scaffolds often comes down to ADME (Absorption, Distribution, Metabolism, Excretion).

  • pKa & Ionization:

    • Isoquinoline: The amide N-H has a high pKa (>14), meaning it remains neutral. The carboxylic acid (pKa ~3.5) is the primary ionization center.

    • Quinoline: The 4-hydroxy group is phenolic/vinylogous acid (pKa ~9-10), and the ring nitrogen can be protonated. This zwitterionic character can complicate membrane permeability.

  • Permeability:

    • The 1-oxo-isoquinoline scaffold is generally more lipophilic (higher LogP) than the equivalent quinoline, leading to better passive permeability but potentially higher plasma protein binding.

  • Metabolic Liability:

    • Quinoline: Prone to O-glucuronidation at the 4-hydroxy position.

    • Isoquinoline: The 1-oxo group is metabolically robust. The primary metabolic soft spot is often the benzenoid ring (hydroxylation) unless blocked by halogens (e.g., chlorine/fluorine).

References

  • Chowdhury, R. et al. (2009).[1] Structural Basis for Binding of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors.[2] Journal of Medicinal Chemistry. Link

  • Murray, J.K. et al. (2010). Solid-phase synthesis of 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives. Tetrahedron Letters.[3] Link

  • Rabinowitz, M.H. (2013). Inhibition of Hypoxia-Inducible Factor Prolyl Hydroxylase Domain Oxygen Sensors: Tricking the Body into Thinking It Is Anemic. Journal of Medicinal Chemistry. Link

  • FibroGen Inc. (2015). FG-4592 (Roxadustat) Clinical Data and Pharmacology. ClinicalTrials.gov. Link

  • Yeh, T.L. et al. (2017). Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials.[4] Chemical Science.[5] Link

Sources

Technical Comparison Guide: 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The 2-OG Mimetic Landscape

The modulation of the Hypoxia-Inducible Factor (HIF) pathway via the inhibition of Prolyl Hydroxylase Domain (PHD) enzymes represents a cornerstone in treating anemia of chronic kidney disease (CKD) and ischemia. At the heart of this therapeutic class lies the 1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid scaffold.

This guide provides a rigorous comparative analysis of this scaffold against its structural analogs and clinical benchmarks. Unlike simple bidentate chelators, this scaffold offers a unique "privileged structure" that mimics 2-oxoglutarate (2-OG), allowing for competitive inhibition of the PHD active site Fe(II) center. We will analyze the structure-activity relationships (SAR) that drive potency, the synthetic pathways for analog generation, and the specific experimental protocols required to validate their efficacy.

Mechanistic Foundation: Iron Chelation & HIF Stabilization

To understand the performance differences between analogs, one must first grasp the binding topology. The 1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid core binds to the PHD2 active site in a bidentate manner. The carbonyl oxygen at C-1 and the carboxylate at C-3 chelate the active site Iron (Fe²⁺), displacing the co-substrate 2-oxoglutarate.

The following diagram illustrates the interference of these analogs in the HIF degradation pathway.

HIF_Pathway Normoxia Normoxia (High O2) PHD2 PHD2 Enzyme (Fe2+ / 2-OG Dependent) Normoxia->PHD2 Activates HIF_Alpha HIF-1α (Stable) Hydroxylation Prolyl Hydroxylation (Pro402/Pro564) HIF_Alpha->Hydroxylation Substrate GeneExpr Erythropoietin (EPO) VEGF Transcription HIF_Alpha->GeneExpr Translocates to Nucleus (If Stabilized) PHD2->Hydroxylation Catalyzes VHL pVHL E3 Ligase Binding Hydroxylation->VHL Recruits Degradation Proteasomal Degradation VHL->Degradation Ubiquitination Inhibitor Isoquinoline Analog (Competitive Inhibitor) Inhibitor->PHD2 Blocks Active Site (Chelates Fe2+)

Figure 1: Mechanism of Action.[1][2][3][4][5] The isoquinoline analog competitively inhibits PHD2, preventing HIF-1α hydroxylation and subsequent degradation, leading to EPO gene transcription.

Comparative Analysis: Structural Analogs

The "parent" scaffold (Compound A) provides a baseline. However, clinical efficacy requires optimizing the "tail" region (N-substituent) to fill the hydrophobic pocket of the PHD2 enzyme. Below is a comparison of the core scaffold against a functionalized probe (IOX2-like) and a clinical benchmark (Roxadustat-class).

The Comparison Matrix[3]
FeatureCompound A (Parent Core) Compound B (IOX2 Analog) Compound C (Clinical Benchmark)
Chemical Name 1-oxo-1,2-dihydroisoquinoline-3-carboxylic acidN-((4-phenyl)methyl)-1-oxo-isoquinoline-3-carboxamide deriv.Roxadustat (FG-4592) Class
Key Modification Unsubstituted NitrogenN-substituted with hydrophobic benzyl/phenyl groupC-4 Hydroxyl + N-substituted Glycine tail
PHD2 IC50 > 5.0 µM (Low Potency)~22 nM (High Potency)< 10 nM (Very High Potency)
Binding Mode Weak bidentate chelationChelation + Hydrophobic Pocket InteractionChelation + π-stacking (Tyr residues)
Cellular Activity Poor membrane permeabilityHigh (stabilizes HIF-1α at 5-10 µM)High (stabilizes HIF-1α at < 5 µM)
Metabolic Stability High (Phase II conjugation prone)Moderate (Benzylic oxidation risk)Optimized (Long half-life)
Critical Insights
  • The "Tail" Effect: The parent acid (Compound A) is a poor inhibitor because it lacks the steric bulk to displace 2-OG effectively. The addition of a hydrophobic group at the Nitrogen (as seen in Compound B/IOX2) increases potency by nearly 100-fold. This confirms that the hydrophobic pocket adjacent to the iron center is a critical determinant of affinity.

  • Solubility vs. Permeability: While the carboxylic acid at C-3 is essential for iron binding, it limits cell permeability. Ester prodrugs or bioisosteres (like the glycine amide in Roxadustat) are often required to improve cellular uptake.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility, the following protocols utilize internal controls.

Synthesis of 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic Acid Derivatives

Method: Homophthalic Anhydride Condensation. This route is preferred over the Gabriel-Colman rearrangement for its milder conditions and regioselectivity.

Workflow Diagram:

Synthesis_Workflow Start Homophthalic Anhydride Step1 Condensation (Toluene, Reflux) Start->Step1 Reagent Imine / Amine (R-NH2) Reagent->Step1 Intermediate Cis/Trans Isoquinolonic Acid Step1->Intermediate Step2 Base Treatment (10% NaOH) Intermediate->Step2 Epimerization Product 1-Oxo-1,2-dihydro... (Trans-isomer) Step2->Product Purification

Figure 2: Synthetic route via homophthalic anhydride condensation favoring the thermodynamically stable trans-isomer.

Detailed Protocol:

  • Reactants: Suspend homophthalic anhydride (1.0 eq) in anhydrous toluene. Add the corresponding imine or primary amine (1.1 eq).

  • Cyclization: Reflux the mixture for 2–4 hours. Validation Point: Monitor via TLC for the disappearance of anhydride.

  • Epimerization: The initial product is often a mixture of cis/trans isomers.[6] Evaporate solvent and treat the residue with 10% NaOH (aq) for 1 hour. This forces epimerization to the thermodynamically stable trans-isomer (or fully aromatic system depending on oxidation state).

  • Isolation: Acidify with HCl to pH 2. The product typically precipitates as a white/off-white solid. Recrystallize from Ethanol/Water.

PHD2 Inhibition Assay (TR-FRET)

Objective: Determine IC50 values. Principle: Measures the displacement of a fluorescently labeled HIF-1α peptide from the PHD2 enzyme.

  • Reagents: Recombinant PHD2 enzyme (GST-tagged), Biotinylated HIF-1α peptide (residues 556-574), Europium-labeled anti-GST antibody, Streptavidin-APC.

  • Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM KCl, 1 mM DTT. Critical: Do not add Iron (Fe2+) or 2-OG initially; these are the variables.

  • Inhibitor Incubation: Pre-incubate PHD2 (5 nM) with the isoquinoline analog (serial dilution) for 15 minutes.

  • Competition Start: Add 2-OG (10 µM) and Fe(II) (5 µM).

  • Detection: Add the detection mix (Eu-antibody and SA-APC). Incubate for 1 hour.

  • Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) at 665 nm / 615 nm.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration]. Validation: Reference standard (e.g., IOX2) must yield IC50 ~22 nM.[2]

References

  • Chowdhury, R., et al. (2013). "Structural basis for binding of hypoxia-inducible factor prolyl hydroxylase inhibitors." Journal of Medicinal Chemistry.

  • Murray, J. K., et al. (2010). "IOX2, a specific prolyl hydroxylase-2 (PHD2) inhibitor."[2] MedChemExpress / Scientific Reports.

  • Gupta, N., et al. (2023).[3] "Comparative effectiveness of HIF prolyl-hydroxylase inhibitors versus ESAs." Frontiers in Pharmacology.

  • BenchChem. (2023). "Synthesis of 1-Oxo-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid." BenchChem Technical Notes.

  • Yeh, T. L., et al. (2017).[3] "Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials." Chemical Science.

Sources

Validating the Anticancer Activity of 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic Acid (ODHC)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid (ODHC) (CAS: 7509-13-9) represents a distinct class of isoquinoline derivatives that functions primarily as a Topoisomerase II inhibitor with auxiliary metal-chelating properties.[1][2] Unlike traditional anthracyclines (e.g., Doxorubicin) that cause severe cardiotoxicity via oxidative stress, ODHC offers a targeted mechanism of action focused on replication fork arrest and DNA synthesis inhibition, particularly effective in melanoma and carcinoma models.

This guide provides a rigorous framework for validating ODHC’s anticancer potential, comparing it against industry standards (Etoposide, Doxorubicin) and detailing the experimental protocols required to confirm its specific mechanism of action.

Mechanistic Insight: The Dual-Action Warhead

To validate ODHC, researchers must understand its specific interference with cancer cell survival.[1] The compound operates through two synergistic pathways:

  • Topoisomerase II Poisoning: ODHC stabilizes the Topoisomerase II-DNA covalent complex (the "cleavable complex"), preventing the re-ligation of DNA strands. This leads to the accumulation of Double-Strand Breaks (DSBs).[1]

  • Metal Ion Chelation: The carboxylic acid and oxo groups facilitate the chelation of Fe²⁺/Cu²⁺, essential cofactors for rapid proliferation and potentially inhibiting HIF-1

    
     prolyl hydroxylases (mimicking 2-oxoglutarate), thereby suppressing hypoxic adaptation.[1]
    
Figure 1: ODHC Mechanism of Action (Signaling Pathway)

The following diagram illustrates the downstream signaling cascade triggered by ODHC, leading to apoptosis.

ODHC_Pathway ODHC ODHC (1-Oxo-1,2-dihydro...) TopoII Topoisomerase II ODHC->TopoII Binds/Inhibits DNA_Complex Stable Cleavable Complex (DNA-Enzyme Adduct) TopoII->DNA_Complex Prevents Religation DSB Double Strand Breaks (DSBs) DNA_Complex->DSB Replication Fork Collapse ATM ATM / ATR Kinase Activation DSB->ATM H2AX Phospho-H2AX (γ-H2AX) (DNA Damage Marker) ATM->H2AX Phosphorylation p53 p53 Stabilization ATM->p53 CycleArrest G2/M Cell Cycle Arrest p53->CycleArrest Caspase Caspase-3 Cleavage p53->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 1 Caption: ODHC stabilizes Topo II-DNA complexes, triggering ATM-mediated DNA damage response (DDR) and p53-dependent apoptosis.[1]

Comparative Analysis: ODHC vs. Standard of Care

Researchers should benchmark ODHC against established Topoisomerase inhibitors.[1] The following data synthesizes performance metrics for validation planning.

FeatureODHC (Test Compound) Etoposide (Standard) Doxorubicin (Aggressive)
Primary Target Topoisomerase II (Catalytic/Poison)Topoisomerase II (Poison)Topo II + Intercalation
Secondary Mechanism Metal Chelation (Fe/Cu)NoneROS Generation (High Toxicity)
IC50 (Melanoma) ~10 - 30 µM (Est.)1 - 5 µM0.1 - 0.5 µM
Selectivity Index High (Low toxicity to fibroblasts)ModerateLow (Cardiotoxic)
Solubility Moderate (DMSO required)Low (Lipophilic)High (Hydrophilic)
Validation Marker

-H2AX foci + Iron depletion

-H2AX foci

-H2AX + ROS spikes

Key Insight for Researchers: While ODHC may show a higher IC50 than Doxorubicin, its value lies in its Selectivity Index . Validation studies must emphasize its reduced toxicity profile on normal cells (e.g., HFF-1 fibroblasts) compared to cancer lines.[1]

Experimental Validation Framework

To publish a robust validation of ODHC, follow this three-phase experimental workflow. These protocols are designed to be self-validating controls.[1]

Phase 1: Cytotoxicity & Selectivity Profiling

Objective: Determine the therapeutic window.[1] Protocol:

  • Cell Lines: Use B16F10 (Murine Melanoma) as the target and HFF-1 (Human Foreskin Fibroblast) as the normal control.[1]

  • Seeding: Seed 5,000 cells/well in 96-well plates. Allow attachment for 24h.

  • Treatment: Treat with ODHC in a serial dilution (0.1 µM to 100 µM) for 48h. Include Etoposide (10 µM) as a positive control.

  • Readout: Use CellTiter-Glo (ATP) or MTT assay.[1]

  • Calculation: Calculate Selectivity Index (SI) =

    
    .
    
    • Success Metric: An SI > 2.0 indicates promising therapeutic potential.[1]

Phase 2: Mechanism Confirmation (Topo II Decatenation)

Objective: Prove ODHC targets Topoisomerase II directly, rather than acting as a general toxin.[1] Protocol:

  • Reagents: Use a kDNA (kinetoplast DNA) Decatenation Kit (e.g., TopoGEN).[1]

  • Reaction: Mix Human Topo II

    
     enzyme, kDNA substrate (catenated network), and ODHC (10, 50 µM).
    
  • Incubation: 30 min at 37°C.

  • Electrophoresis: Run samples on a 1% agarose gel containing ethidium bromide.

  • Analysis:

    • Negative Control:[1] Catenated kDNA remains in the well (high MW).[1]

    • Positive Control (Enzyme only): Decatenated minicircles migrate into the gel.[1]

    • ODHC Treatment: If ODHC inhibits Topo II, kDNA will remain catenated (trapped in well), similar to the substrate-only control.[1]

Phase 3: Pathway Verification (Western Blotting)

Objective: Confirm the downstream DNA Damage Response (DDR).[1] Protocol:

  • Treatment: Treat cancer cells with ODHC (IC50 concentration) for 6h, 12h, and 24h.[1]

  • Lysis: Harvest using RIPA buffer with phosphatase inhibitors.

  • Targets:

    • 
      -H2AX (Ser139):  The gold standard for DSBs.[1] Expect upregulation.
      
    • Cleaved Caspase-3: Marker for apoptosis execution.[1] Expect upregulation at 24h.

    • p53: Tumor suppressor accumulation.[1] Expect upregulation.

  • Normalization: Use

    
    -Actin or GAPDH.[1]
    

Validation Workflow Diagram

Use this flowchart to structure your experimental design for publication.

Validation_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Target ID cluster_2 Phase 3: Pathway Step1 MTT Assay (B16F10 vs Fibroblasts) Decision1 SI > 2.0? Step1->Decision1 Decision1->Step1 No (Retest) Step2 kDNA Decatenation (Topo II Assay) Decision1->Step2 Yes Result2 Inhibition of Unwinding Step2->Result2 Step3 Western Blot (γ-H2AX, Caspase-3) Result2->Step3 Step4 Publish Data Step3->Step4

Figure 2 Caption: Step-by-step experimental pipeline for validating ODHC anticancer activity.

References

  • CymitQuimica. 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid Product Description.Link

  • PubChem. Compound Summary: 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid (CID 280001).[1] National Library of Medicine.[1] Link

  • Santa Cruz Biotechnology. 1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid (CAS 7509-13-9).[1][3]Link[1]

  • National Institutes of Health (NIH). Biological activities of selected 1-Oxo-tetrahydroisoquinolinone alkaloids.[1] PubMed.[1][4] Link

  • MDPI. Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines.Link[1]

Sources

Technical Comparison & Validation Guide: 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic Acid (ODIC)

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals Subject: 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid (ODIC) as a Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) Inhibitor Scaffold.

Executive Summary: The Structural Anchor of Hypoxia Mimetics

1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid (ODIC) represents a foundational scaffold in the development of hypoxia-inducible factor (HIF) stabilizers. Unlike broad-spectrum iron chelators (e.g., Deferoxamine) or metabolic competitors (e.g., DMOG), ODIC functions as a structure-specific competitive inhibitor of 2-oxoglutarate (2-OG) dependent oxygenases.

While often less potent than late-stage clinical candidates like Roxadustat (FG-4592), ODIC serves as a critical Fragment-Based Drug Discovery (FBDD) tool. It allows researchers to isolate the effects of the isoquinoline pharmacophore without the off-target lipophilic interactions common in more complex derivatives.

Key Application: Use ODIC when establishing Structure-Activity Relationships (SAR) for PHD inhibition or when a moderate-potency, chemically stable control is required to validate "on-target" hypoxic signaling versus non-specific metal chelation.

Mechanistic Validation: The 2-OG Competitive Antagonism

To cross-validate results obtained with ODIC, one must understand its specific mode of action. ODIC mimics 2-oxoglutarate, the obligate co-substrate for PHD enzymes. It binds to the active site iron (Fe²⁺), preventing the hydroxylation of HIF-1


 proline residues (Pro402/Pro564).
Diagram 1: Mechanism of Action & Competitive Inhibition

This diagram illustrates the physiological pathway of HIF degradation and the specific blockade point of ODIC at the PHD2 Active Site.

G cluster_0 Normoxia (Physiological State) cluster_1 Inhibition (ODIC Treatment) HIF HIF-1α (Substrate) PHD PHD Enzyme (Active Site Fe2+) HIF->PHD OH_HIF Hydroxylated HIF-1α PHD->OH_HIF Hydroxylation STABLE_HIF Stabilized HIF-1α PHD->STABLE_HIF Blocked OG 2-Oxoglutarate (Co-Substrate) OG->PHD O2 Oxygen (O2) O2->PHD VHL pVHL Ubiquitination OH_HIF->VHL DEG Proteasomal Degradation VHL->DEG ODIC ODIC (Inhibitor) ODIC->PHD Competes with 2-OG NUC Nuclear Translocation STABLE_HIF->NUC GENE Target Genes (VEGF, EPO) NUC->GENE

Figure 1: ODIC competitively displaces 2-oxoglutarate at the PHD active site, preventing HIF hydroxylation and driving gene expression.

Comparative Performance: ODIC vs. Alternatives

When validating experimental results, it is crucial to benchmark ODIC against established standards. The following table synthesizes data regarding potency, selectivity, and utility.

FeatureODIC (Isoquinoline Core) DMOG (Standard Control) Roxadustat (FG-4592) IOX2
Role Scaffold / FragmentMetabolic CompetitorClinical DrugResearch Tool
Primary Target PHD1/2/3 (Pan-inhibitor)PHD1/2/3 & FIHPHD1/2/3PHD2 Selective
IC50 (PHD2) ~1–10 µM (Est.)>5 µM~0.01 µM0.022 µM
Mechanism 2-OG Competition (Bidentate)2-OG Competition2-OG Competition2-OG Competition
Cell Permeability Low/Moderate (Acidic)High (Ester form)HighHigh
Selectivity Moderate (binds other 2-OGs)Low (hits many enzymes)HighHigh
Experimental Use Fragment Screening / SAR Positive Control Potency Benchmark Selectivity Check

Technical Insight:

  • Potency: ODIC is significantly less potent than Roxadustat. If your assay shows ODIC outperforming Roxadustat at equimolar concentrations, suspect an assay artifact (e.g., fluorescence quenching or pH interference).

  • Specificity: Unlike DMOG, which broadly inhibits Factor Inhibiting HIF (FIH) and histone demethylases, ODIC derivatives can be tuned for PHD selectivity.

Experimental Cross-Validation Protocols

To ensure scientific integrity, results obtained with ODIC must be cross-validated using orthogonal assays . A biochemical binding signal must be confirmed by a functional cellular response.

Protocol A: Biochemical Validation (TR-FRET Binding Assay)

Objective: Prove direct interaction with the PHD2 catalytic domain.

  • Reagents: Recombinant PHD2 catalytic domain (tagged), Biotinylated HIF-1

    
     peptide, Europium-labeled anti-tag antibody, Streptavidin-APC.
    
  • Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 0.01% Tween-20, 0.1% BSA. Crucial: Do not add Iron (Fe²⁺) or 2-OG yet.

  • Step-by-Step:

    • Incubate PHD2 enzyme with varying concentrations of ODIC (0.1 µM – 100 µM) for 15 mins.

    • Add the tracer (HIF-1

      
       peptide) and detection reagents.
      
    • Competition Step: To validate specificity, run a parallel arm adding excess 2-oxoglutarate (1 mM).

  • Readout: Measure TR-FRET ratio (665 nm / 615 nm).

  • Validation Criteria: ODIC should displace the tracer in a dose-dependent manner. Excess 2-OG should shift the IC50 curve to the right, confirming competitive inhibition.

Protocol B: Cellular Functional Validation (Western Blot)

Objective: Confirm that biochemical inhibition translates to intracellular HIF stabilization.

  • Cell Model: HeLa or Hep3B cells (high baseline PHD2 expression).

  • Treatment:

    • Vehicle (DMSO).

    • ODIC (Titration: 10, 50, 100 µM).

    • Positive Control: DMOG (1 mM) or CoCl2 (100 µM).

  • Incubation: 4 to 6 hours (HIF-1

    
     has a short half-life; long incubations may trigger feedback loops).
    
  • Lysis: Rapid lysis in Urea/SDS buffer containing Deferoxamine (100 µM) .

    • Why? Post-lysis, PHDs can reactivate and degrade HIF in the tube. Deferoxamine strips iron to "freeze" the HIF state during lysis.

  • Detection: Anti-HIF-1

    
     antibody.
    
  • Validation Criteria: A clear band at ~110-120 kDa must appear in ODIC samples, comparable to DMOG.

Diagram 2: Cross-Validation Workflow

This workflow ensures that "false positives" from non-specific toxicity or assay interference are eliminated.

Validation cluster_biochem Tier 1: Biochemical cluster_cell Tier 2: Cellular Start Start: ODIC Sample Enzymatic PHD2 Enzymatic Assay (TR-FRET / Fluorescence) Start->Enzymatic Compete 2-OG Competition Check Enzymatic->Compete Is it competitive? WB HIF-1α Western Blot (Stabilization) Compete->WB If Yes Tox Cell Viability Assay (MTT/ATP) WB->Tox Is it non-toxic? Decision Data Convergence? Tox->Decision Valid VALIDATED Hit Decision->Valid High Potency + Low Toxicity Invalid Artifact / Toxic Decision->Invalid Low Potency or High Toxicity

Figure 2: The "Tiered" approach prevents false positives. A true hit must be competitive biochemically and non-toxic in cells.

Troubleshooting & Critical Controls

When publishing or interpreting data on ODIC, reviewers will look for these specific quality checks:

  • The "Iron Rescue" Control:

    • Concept: Since ODIC works by chelating the active site Iron, adding excess Fe²⁺ (100–200 µM) to the cell media should abolish the effect of ODIC.

    • Result: If HIF-1

      
       remains high even after adding excess Iron, the compound is acting via an off-target mechanism (e.g., mitochondrial poisoning), not PHD inhibition.
      
  • The "Ester" Factor:

    • ODIC (the acid) has poor cell permeability compared to esterified prodrugs. If cellular activity is low, do not assume the molecule is inactive.

    • Solution: Verify activity in a cell-free enzymatic assay first. If active in vitro but not in cells, chemical derivatization (esterification) is required for cellular uptake.

  • Analytical Purity:

    • Isoquinolines can oxidize. Verify purity via HPLC (>95%) and confirm identity via 1H-NMR. Impurities (e.g., oxidation products) can be potent electrophiles that cause false-positive enzyme inhibition.

References

  • Schofield, C. J., & Ratcliffe, P. J. (2004). Oxygen sensing by HIF hydroxylases. Nature Reviews Molecular Cell Biology, 5(5), 343–354. Link

  • McNeill, L. A., et al. (2005). A fluorescence-based assay for 2-oxoglutarate-dependent oxygenases.[1] Analytical Biochemistry, 336(1), 125–131. Link

  • Ivan, M., et al. (2002). Biochemical purification and pharmacological inhibition of a mammalian prolyl hydroxylase acting on hypoxia-inducible factor. Proceedings of the National Academy of Sciences, 99(21), 13459–13464. Link

  • MedChemExpress. HIF/HIF Prolyl-Hydroxylase Inhibitors Product Guide. MedChemExpress. Link

  • Chowdhury, R., et al. (2018). 2-Oxoglutarate-Dependent Oxygenases. Annual Review of Biochemistry, 87, 15.1–15.[2]4. Link

Sources

Comparative Guide: 1-oxo-1,2-dihydroisoquinoline-3-carboxylic Acid vs. Established HIF-PHD Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid (hereafter referred to as the Isoquinoline Core or IQC ) represents the minimal pharmacophore required for the inhibition of Hypoxia-Inducible Factor Prolyl Hydroxylases (PHDs). While not a clinical drug itself, it serves as the structural parent for potent clinical agents like Roxadustat (FG-4592) and FG-2216 (IOX3) .

This guide analyzes the efficacy of this core scaffold against industry-standard controls (DMOG, Roxadustat, and Desferrioxamine), providing researchers with the rationale for selecting the appropriate probe for hypoxia signaling studies.

Mechanism of Action: Competitive 2-OG Mimicry

To understand the efficacy of the Isoquinoline Core, one must understand the enzymatic target. PHDs are iron-dependent dioxygenases that require 2-oxoglutarate (2-OG) as a co-substrate to hydroxylate HIF-1


, marking it for proteasomal degradation.

The Isoquinoline Core functions as a 2-OG competitive inhibitor . Its bidentate structure chelates the active site Fe(II) ion, sterically blocking the entry of 2-OG. This prevents the hydroxylation of HIF-1


, leading to its accumulation and translocation to the nucleus—mimicking a hypoxic state under normoxic conditions.
Pathway Visualization: The Intervention Point

The following diagram illustrates the specific blockade point of the Isoquinoline Core within the hypoxia signaling cascade.

HypoxiaPathway HIF_alpha HIF-1α (Unstable) PHD_Enzyme PHD Enzyme (Fe2+ Dependent) HIF_alpha->PHD_Enzyme Substrate Nucleus Nucleus: HRE Gene Transcription HIF_alpha->Nucleus Stabilization (If PHD Inhibited) Hydroxylated_HIF Hydroxylated HIF-1α (OH-HIF) PHD_Enzyme->Hydroxylated_HIF Hydroxylation Two_OG 2-Oxoglutarate (Co-substrate) Two_OG->PHD_Enzyme Required VHL pVHL E3 Ligase Hydroxylated_HIF->VHL Ubiquitination Proteasome Proteasomal Degradation VHL->Proteasome Degradation Inhibitor Isoquinoline Core (Inhibitor) Inhibitor->PHD_Enzyme Competes with 2-OG (Chelates Fe2+)

Figure 1: Mechanism of Action. The Isoquinoline Core competes with 2-oxoglutarate at the PHD active site, preventing HIF-1


 hydroxylation and subsequent degradation.

Comparative Efficacy Analysis

The utility of the Isoquinoline Core lies in its specificity compared to broad-spectrum chelators, though it lacks the nanomolar potency of optimized drugs.

Comparison Table: IQC vs. Known Inhibitors
FeatureIsoquinoline Core (IQC) Roxadustat (FG-4592) DMOG Desferrioxamine (DFO)
Class Pharmacophore ScaffoldOptimized Clinical DrugBroad Spectrum ToolIron Chelator
Primary Target PHD Enzymes (Pan)PHD Enzymes (Pan)2-OG OxygenasesFree Iron (Fe3+)
Potency (IC50) Low

M (Est. 5-50

M)
Low nM (<100 nM)High

M (~500

M)
High

M (~100

M)
Selectivity Moderate (PHD focused)High (PHD1-3)Low (Hits JMJD, FIH)Very Low (Global iron)
Cell Permeability ModerateHigh (Optimized)High (Ester form)Poor (Slow uptake)
Use Case SAR Studies / Fragment ScreeningClinical Control / High PotencyGeneral Hypoxia Positive Control"Dirty" Control
Detailed Analysis
1. IQC vs. Roxadustat (The "Parent vs. Child" Comparison)

Roxadustat is essentially the Isoquinoline Core with a phenoxy-extension at the C4 position.

  • Efficacy: Roxadustat is 100-1000x more potent than the naked Isoquinoline Core. The added side chain in Roxadustat reaches into a hydrophobic pocket within the PHD enzyme, anchoring it more securely than the core alone.

  • Recommendation: Use Roxadustat if you need maximal HIF stabilization at low concentrations. Use the Isoquinoline Core if you are conducting fragment-based drug design to test novel substitutions.

2. IQC vs. DMOG (The Specificity Comparison)

DMOG (Dimethyloxalylglycine) is a standard laboratory reagent.

  • Efficacy: DMOG is a "blunt hammer." It inhibits all 2-OG dependent enzymes, including histone demethylases (KDMs) and Factor Inhibiting HIF (FIH).

  • Advantage of IQC: The Isoquinoline Core is structurally more restricted than DMOG, offering better specificity for PHDs over other 2-OG oxygenases.

  • Recommendation: Replace DMOG with an isoquinoline-based inhibitor (like IQC or IOX2) if you observe toxicity or off-target epigenetic changes in your cell model.

3. IQC vs. DFO (The Mechanism Comparison)

Desferrioxamine (DFO) stabilizes HIF by stripping iron from the cell entirely.

  • Efficacy: DFO is toxic to cells over long exposures because it depletes iron required for DNA synthesis and mitochondrial function.

  • Recommendation: Avoid DFO for specific signaling studies. The Isoquinoline Core inhibits the enzyme, not the global iron pool, making it a physiologically more relevant tool.

Validated Experimental Protocols

To assess the efficacy of the Isoquinoline Core in your specific cell line, the following protocols are recommended. These are designed to be self-validating by including necessary negative and positive controls.

A. HIF-1 Stabilization Assay (Western Blot)

Objective: Confirm that the compound physically stabilizes the HIF-1


 protein.

Reagents:

  • Test Compound: Isoquinoline Core (dissolved in DMSO).

  • Positive Control: Roxadustat (10

    
    M) or DMOG (1 mM).
    
  • Negative Control: DMSO (Vehicle).

  • Antibody: Anti-HIF-1

    
     (e.g., BD Biosciences or Abcam). Note: HIF-1
    
    
    
    is labile; work quickly on ice.

Workflow Visualization:

WesternBlotProtocol Seed Seed Cells (70% Confluence) Treat Treatment (4-6 Hours) A: DMSO (Neg) B: IQC (Test) C: Roxadustat (Pos) Seed->Treat Lysis Rapid Lysis (Urea/SDS Buffer + PI) Treat->Lysis Wash with cold PBS Blot Western Blot Target: HIF-1α Loading: β-Actin Lysis->Blot Do not boil (Aggregates HIF) Analyze Band Densitometry Calculate Fold Induction Blot->Analyze

Figure 2: Validation Workflow. Critical Step: Do not boil samples for HIF-1


 blotting as it causes hydrophobic aggregation of the protein.

Protocol Steps:

  • Seeding: Plate HeLa or HepG2 cells to 70% confluence.

  • Dosing: Treat with increasing concentrations of Isoquinoline Core (e.g., 10, 50, 100

    
    M). Include a DMSO control and a Roxadustat (10 
    
    
    
    M) positive control.
  • Incubation: Incubate for 4–6 hours . (HIF stabilization is rapid; 24 hours may trigger feedback loops).

  • Lysis: Aspirate media, wash once with ice-cold PBS. Lyse directly in high-detergent buffer (RIPA or Urea buffer) containing Protease Inhibitors.

  • Detection: Run SDS-PAGE. Blot for HIF-1

    
     (~110-120 kDa).
    
B. Functional Reporter Assay (HRE-Luciferase)

Objective: Confirm that the stabilized HIF is transcriptionally active.

  • Transfect cells with a plasmid containing Hypoxia Response Elements (HRE) driving Luciferase.

  • Treat with the Isoquinoline Core for 16 hours.

  • Lyse and add Luciferin substrate.

  • Success Metric: A >5-fold increase in luminescence compared to DMSO control indicates functional transcriptional activation.

Conclusion & Recommendations

The 1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid scaffold is a vital chemical probe for understanding the structural requirements of PHD inhibition.

  • For Drug Discovery: Use this molecule as a starting scaffold. Modifications at the C4 position (as seen in Roxadustat) are the primary route to increasing potency from micromolar to nanomolar levels.

  • For Biological Assays: If high potency is required, bypass this core and use Roxadustat or IOX2 . If investigating the minimal structural requirements for iron chelation in the PHD active site, this core is the ideal control.

References

  • Maxwell, P. H., et al. (1999). "The tumour suppressor protein VHL targets hypoxia-inducible factors for oxygen-dependent proteolysis." Nature. Link

  • Epstein, A. C., et al. (2001). "C. elegans EGL-9 and mammalian homologs define a family of dioxygenases that regulate HIF by prolyl hydroxylation." Cell. Link

  • Schofield, C. J., & Ratcliffe, P. J. (2004). "Oxygen sensing by HIF hydroxylases." Nature Reviews Molecular Cell Biology. Link

  • FibroGen Inc. (2015). "Roxadustat (FG-4592): Mechanism of Action and Clinical Development." Journal of Clinical Pharmacology. Link

  • Chowdhury, R., et al. (2009). "Structural basis for binding of hypoxia-inducible factor to the oxygen-sensing prolyl hydroxylases." Structure. Link

Structure-Activity Relationship (SAR) of 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The 2-OG Mimetic Scaffold

The 1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid scaffold represents a privileged structure in medicinal chemistry, primarily recognized for its potent inhibition of HIF Prolyl Hydroxylase Domain (PHD) enzymes. By mimicking the endogenous cofactor 2-oxoglutarate (2-OG), these derivatives stabilize Hypoxia-Inducible Factor (HIF-1


), triggering erythropoiesis and cytoprotective pathways.

Unlike the non-planar 1,2,3,4-tetrahydroisoquinoline (Tic) derivatives used in Bcl-2 inhibition, the 1-oxo-1,2-dihydro core is planar and aromatic. This guide dissects the structural requirements for high-affinity iron chelation within the PHD2 active site, comparing this scaffold against clinical standards like Roxadustat and research probes like IOX2.

Mechanistic Basis: Competitive Iron Chelation

To understand the SAR, one must first understand the binding mode. PHD enzymes require Fe(II) and 2-OG to hydroxylate proline residues on HIF-1


.
  • The Warhead: The 1-oxo group and the 3-carboxylic acid (or its bioisosteres) form a bidentate ligand that chelates the active site Fe(II).

  • The Anchor: The isoquinoline ring provides a rigid scaffold that positions hydrophobic substituents into the enzyme's lipophilic pocket, displacing water and increasing entropy-driven binding.

Diagram 1: Mechanism of Action & Binding Topology

PHD_Inhibition_Mechanism cluster_Enzyme PHD2 Active Site Fe Fe(II) Center HIF HIF-1α (Substrate) Fe->HIF Hydroxylation Blocked Pocket Hydrophobic Pocket (Tyr303, Met299) Arg Arg383 (Salt Bridge) Scaffold 1-Oxo-isoquinoline-3-COOH (Inhibitor) Scaffold->Fe Bidentate Chelation (1-Oxo + 3-COOH) Scaffold->Pocket Pi-Stacking / Hydrophobic (C4-Substituents) Scaffold->Arg Electrostatic Interaction (Carboxylate) TwoOG 2-Oxoglutarate (Endogenous Co-factor) TwoOG->Fe Displaced by Inhibitor

Caption: Competitive inhibition mechanism showing the displacement of 2-oxoglutarate by the isoquinoline scaffold via iron chelation and hydrophobic anchoring.

Comparative SAR Analysis

The optimization of this scaffold focuses on three distinct regions: the Chelating Core (Region A), the N-Terminus (Region B), and the Hydrophobic Periphery (Region C).

Region A: The Chelating Core (C1 & C3)
  • Requirement: The 1-oxo and 3-carboxylate are non-negotiable for activity.

  • Modification: Converting the 3-carboxylic acid to a glycine amide (as seen in IOX2) often increases potency by 10-100 fold. This extension mimics the C5-carboxyl of 2-OG, engaging in additional hydrogen bonding with Arg383.

  • Esterification: Methyl/Ethyl esters at C3 are inactive in vitro (cannot chelate) but serve as excellent prodrugs for cellular permeability.

Region B: The N-Position (N2)
  • Unsubstituted (NH): Good potency but often poor solubility.

  • N-Alkylation: Adding small alkyl groups (Methyl, Ethyl) can improve metabolic stability against N-oxidation.

  • N-Aryl/Benzyl: Bulky groups here are generally tolerated but can clash with the active site entrance unless specific linkers are used.

Region C: The Hydrophobic Clamp (C4)
  • The Driver of Potency: Substitution at C4 is the most critical determinant of high affinity.

  • Phenyl/Benzyl Groups: A phenyl group at C4 (or fused benzene ring) fills the large hydrophobic pocket of PHD2.

  • Halogens: Introduction of Chlorine or Bromine on the C4-phenyl ring often improves potency via halogen bonding or lipophilic efficiency.

Table 1: Comparative Performance Data

Data synthesized from standard PHD2 inhibition assays (TR-FRET or Fluorescence Polarization).

Compound ClassKey SubstitutionIC50 (PHD2)Selectivity (vs PHD1/3)Metabolic Stability
Reference (2-OG) Endogenous~5 µM (Km)N/ALow (Rapid Turnover)
Basic Scaffold Unsubstituted> 50 µMPoorModerate
IOX2 (Probe) C4-Benzyl + 3-Gly-Amide22 nM High (>100x)High
Roxadustat Analog C4-Phenoxy + N-Methyl~50 nMModerateHigh
Ester Prodrug 3-COOMeInactive*N/AHigh (Cell permeable)

*Esters are inactive in enzyme assays but active in cell-based assays after hydrolysis.

Experimental Protocols

Synthesis Workflow: Gabriel-Colman Rearrangement

This is the most robust route to access the 1-oxo-1,2-dihydroisoquinoline core.

Reagents: Phthalimidoacetate, Sodium Alkoxide, Acid.

  • Condensation: React methyl phthalimidoacetate with sodium methoxide in methanol. This triggers the Gabriel-Colman rearrangement to form the 4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylate (tautomer of the 1,4-dioxo form).

  • O-Alkylation/Derivatization: Treat with POCl3 to chlorinate C4, followed by Suzuki coupling to introduce aryl groups, OR use direct alkylation if the 4-position is nucleophilic.

  • Hydrolysis: Saponify the ester using LiOH in THF/Water to yield the free acid.

Biological Validation: HIF-1 VCB Binding Assay

Objective: Measure the ability of the compound to displace the HIF-1


 peptide from the VHL-ElonginB-ElonginC (VCB) complex (indirect measure of hydroxylation inhibition).

Protocol:

  • Enzyme Mix: Incubate recombinant PHD2 (50 nM) with HIF-1

    
     peptide (biotinylated), Fe(II) (50 µM), and Ascorbate (100 µM).
    
  • Inhibitor: Add serial dilutions of the test compound (dissolved in DMSO).

  • Reaction: Initiate with 2-OG (10 µM). Incubate for 60 min at Room Temp.

  • Detection: Add VCB complex labeled with Europium cryptate and Streptavidin-XL665.

  • Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Low signal = High Inhibition (Peptide not hydroxylated

    
     No VCB binding).
    
Diagram 2: Experimental Workflow

Workflow cluster_Synth Synthesis cluster_Assay Validation Step1 Gabriel-Colman Rearrangement Step2 C4-Functionalization (Suzuki/SNAr) Step1->Step2 Step3 Ester Hydrolysis (LiOH) Step2->Step3 Assay1 Enzymatic Assay (TR-FRET) Step3->Assay1 Assay2 Cellular Assay (HIF-1α Western) Assay1->Assay2 If IC50 < 1µM

Caption: Workflow from chemical synthesis via Gabriel-Colman rearrangement to biological validation using TR-FRET.

Critical Analysis & Expert Opinion

Why this scaffold?

Compared to pyridine-dicarboxylates (another common PHD inhibitor class), the isoquinoline scaffold offers superior metabolic stability. The fused benzene ring protects the core from rapid oxidative metabolism while providing a "handle" (C5-C8 positions) to tune solubility without interfering with the metal-binding pharmacophore.

Common Pitfalls
  • Tautomer Confusion: Researchers often confuse the 4-hydroxy-1-oxo form with the 1,4-dioxo form. While they are tautomers, the 4-hydroxy-1-oxo species is the active chelator. Ensure your docking simulations use the correct protonation state.

  • Assay Interference: These compounds are metal chelators. They can strip ions from other metalloenzymes if not selective. Always run a counter-screen against Factor Inhibiting HIF (FIH) or other 2-OG oxygenases (e.g., KDM histone demethylases) to prove selectivity.

References

  • Chowdhury, R., et al. (2013). "Structural basis for binding of hypoxia-inducible factor prolyl hydroxylase inhibitors." Structure.

  • Murray, J. K., et al. (2010). "Structure-activity relationships of 1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid derivatives as inhibitors of HIF prolyl hydroxylase-2." Bioorganic & Medicinal Chemistry Letters.

  • MedChemExpress. "IOX2 Product Information and Biological Activity."

  • Yeh, T. L., et al. (2017). "Molecular Characterization of the PHD2:HIF-1α Interface." Chemical Science.

  • Rabinowitz, M. H. (2013). "Inhibition of hypoxia-inducible factor prolyl hydroxylase domain oxygen sensors: tricking the body into thinking it is anemic." Journal of Medicinal Chemistry.

Advanced Comparative Guide: Biological Activity of Tetrahydroisoquinoline (THIQ) Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity Comparison of Tetrahydroisoquinoline Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Privileged THIQ Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety is a "privileged scaffold" in medicinal chemistry, serving as the core structure for over 3,000 naturally occurring alkaloids and a vast array of synthetic drugs. Its conformational rigidity, combined with the ability to position functional groups in specific spatial orientations, makes it an ideal template for targeting diverse biological receptors, including monoamine oxidases (MAO), tubulin, and G-protein coupled receptors (GPCRs).

This guide provides a technical comparison of THIQ derivatives across three primary therapeutic axes: Neuroprotection (Parkinson’s/Alzheimer’s) , Oncology , and Antimicrobial activity . It synthesizes experimental data to highlight structure-activity relationships (SAR) and provides validated protocols for reproducing these biological assessments.

Comparative Analysis: Biological Activity Profiles

Neuroprotection: MAO-B Inhibition & Parkinson’s Disease

THIQ derivatives are extensively studied as Monoamine Oxidase B (MAO-B) inhibitors.[1] Selective MAO-B inhibition prevents the breakdown of dopamine in the striatum, offering symptomatic relief in Parkinson’s Disease (PD) without the "cheese effect" (hypertensive crisis) associated with non-selective MAO inhibition.

  • Key Mechanism: Competitive or irreversible inhibition of the MAO-B active site. The N2-propargyl group (similar to Selegiline/Rasagiline) is a critical pharmacophore for irreversible inhibition.

  • Endogenous Modulators: 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) is an endogenous neuroprotectant, whereas other derivatives like N-methyl-salsolinol are potential neurotoxins.

Oncology: Cytotoxicity & Multi-Targeting

In oncology, THIQ derivatives function through diverse mechanisms, including tubulin polymerization inhibition, DNA minor groove binding, and topoisomerase poisoning.

  • Key Example: Trabectedin (Yondelis) , a complex THIQ-based marine alkaloid, is approved for soft tissue sarcoma. It binds to the DNA minor groove, bending the helix towards the major groove and disrupting the cell cycle.

  • Synthetic Analogs: Simple 1-substituted THIQs (e.g., 1-indolyl derivatives) have shown potent cytotoxicity against MCF-7 (breast) and A549 (lung) cancer lines, often rivaling Doxorubicin.

Comparative Data Summary

Table 1: Potency and Selectivity Profile of Key THIQ Classes

Compound ClassPrimary TargetTypical Potency (

)
Mechanism of ActionSelectivity/Notes
N-Propargyl THIQs MAO-B0.05 - 5.0 µMIrreversible InhibitionHigh selectivity for MAO-B over MAO-A (>100-fold).
1-Aryl-THIQs Tubulin / DNA0.1 - 2.0 µMMicrotubule DestabilizationPotent against MDR (Multi-Drug Resistant) cell lines.
Ecteinascidins DNA Minor Groove< 0.01 µM (nM range)TC-NER Repair DisruptionClinical drug (Trabectedin). High toxicity profile.
Saframycins Bacterial DNA0.1 - 1.0 µg/mLDNA AlkylationPotent antimicrobial; limited by systemic toxicity.
C1-Substituted THIQs KRas1.6 - 2.6 µMSynthetic LethalityRecent discovery; potential for "undruggable" targets.

Structure-Activity Relationship (SAR) Visualization

The biological fate of a THIQ derivative is dictated by substitutions at three critical positions: N2 (Nitrogen) , C1 (Chiral Center) , and the Aromatic Ring (C6/C7) .

THIQ_SAR THIQ_Core THIQ Scaffold (1,2,3,4-Tetrahydroisoquinoline) N2_Pos N2 Position (Nitrogen) THIQ_Core->N2_Pos C1_Pos C1 Position (Chiral Center) THIQ_Core->C1_Pos Ar_Pos C6/C7 Position (Aromatic Ring) THIQ_Core->Ar_Pos MAO_Activity MAO-B Inhibition (Neuroprotection) N2_Pos->MAO_Activity Propargyl group increases affinity C1_Pos->MAO_Activity Methyl/Ethyl modulates selectivity Anticancer Cytotoxicity (Tubulin/DNA) C1_Pos->Anticancer Bulky Aryl groups enhance potency Ar_Pos->Anticancer Electron-donating groups (OMe) boost cytotoxicity Metabolic Metabolic Stability (CYP450) Ar_Pos->Metabolic Methoxy/OH groups affect clearance

Figure 1: SAR Map illustrating how specific structural modifications shift the biological profile of THIQ derivatives.

Validated Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are standardized for evaluating THIQ derivatives.

Protocol A: MAO-B Inhibition Screen (Fluorometric)

Objective: Determine the


 of a THIQ derivative against Recombinant Human MAO-B.
Principle:  MAO-B oxidizes a non-fluorescent substrate (e.g., Tyramine) to generate 

, which reacts with a probe (Amplex Red) to produce a fluorescent signal.

Reagents:

  • Recombinant Human MAO-B enzyme (0.5 mg/mL).

  • Substrate: Tyramine (10 mM).

  • Inhibitor Control: Selegiline (10 µM).

  • Reaction Buffer: 100 mM Potassium Phosphate (pH 7.4).

Workflow:

  • Preparation: Dissolve test compounds in DMSO. Prepare serial dilutions (0.01 µM to 100 µM). Final DMSO concentration in assay must be <1%.

  • Enzyme Incubation: Add 10 µL of test compound + 40 µL of MAO-B enzyme solution to a black 96-well plate. Incubate at 37°C for 15 minutes. Rationale: This allows the inhibitor to bind (reversible or irreversible) before substrate competition begins.

  • Reaction Initiation: Add 50 µL of Substrate/Probe mix (Tyramine + HRP + Amplex Red).

  • Measurement: Monitor fluorescence (Ex/Em = 535/587 nm) kinetically for 30 minutes.

  • Analysis: Calculate the slope of the linear portion of the curve.

    
    
    
Protocol B: MTT Cytotoxicity Assay

Objective: Assess antiproliferative activity against cancer cell lines (e.g., A549, MCF-7).

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Add THIQ derivatives at varying concentrations (0.1 – 100 µM). Include Doxorubicin as a positive control. Incubate for 48h or 72h.

  • MTT Addition: Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate 4h at 37°C. Visual Check: Look for purple formazan crystals.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals. Shake for 10 min.

  • Quantification: Measure Absorbance at 570 nm (Reference: 630 nm).

  • Calculation: Plot dose-response curves to determine

    
     using non-linear regression (Sigmoidal dose-response).
    
Experimental Workflow Visualization

Workflow cluster_Screening Biological Screening Cascade Start Start: THIQ Library Synthesis Primary Primary Screen: MTT Assay (Cancer) OR MAO-B Screen (Neuro) Start->Primary Hit_ID Hit Identification (>50% Inhibition at 10 µM) Primary->Hit_ID Pass Secondary Secondary Screen: Selectivity (MAO-A vs B) Mechanism (Tubulin/DNA) Hit_ID->Secondary Validation Lead Validation: Western Blot (Apoptosis) Kinetic Analysis (Ki) Secondary->Validation

Figure 2: Standardized screening workflow for evaluating THIQ derivatives.

Expert Insights & Future Directions

The "Multi-Target" Strategy

The future of THIQ development lies in Multi-Target Directed Ligands (MTDLs) .

  • Alzheimer's: Researchers are fusing the THIQ scaffold with tacrine or benzimidazole moieties. The goal is a single molecule that inhibits Acetylcholinesterase (AChE) (to boost cognition) and MAO-B (neuroprotection).

  • Design Tip: Linkers are crucial. A carbon chain length of 3-5 atoms between the THIQ nitrogen and the second pharmacophore often yields optimal dual-binding without steric clash.

Metabolic Liability

A common failure point for THIQ derivatives is rapid metabolism. The C1 position is prone to oxidation.

  • Solution: Introducing a methyl group at C1 (creating a quaternary center) or substituting the N2-nitrogen with electron-withdrawing groups can improve metabolic stability, though this must be balanced against the loss of basicity required for receptor binding.

References

  • Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 2023. 2[1]

  • Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Cancer Agents. NIH PubMed Central, 2020. 3[1][4][5]

  • Novel Tetrahydroisoquinolines as DHFR and CDK2 Inhibitors. NIH PubMed Central, 2018. 6[1]

  • Design, Synthesis, and Monoamine Oxidase B Selective Inhibitory Activity of N-Arylated Heliamine Analogues. ACS Omega, 2022. 7

  • MTT Assay Protocol for Cell Viability and Proliferation. Sigma-Aldrich Technical Bulletin. 8

  • Monoamine Oxidase B Inhibitor Screening Kit (Fluorometric). Sigma-Aldrich Technical Bulletin. 9[1][5][10]

Sources

Comparative Efficacy Guide: 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic Acid (OICA) Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid (OICA) represents a privileged pharmacophore in medicinal chemistry, most notably as the chelating core of HIF-Prolyl Hydroxylase (HIF-PH) inhibitors . While the unsubstituted acid exhibits pleiotropic effects (including Topoisomerase II inhibition), its 4-hydroxy-substituted derivatives (exemplified by FG-2216/IOX3 ) are potent, reversible inhibitors of the PHD enzymes (PHD1-3).

This guide compares the efficacy of the OICA scaffold (using FG-2216 as the primary functional exemplar) against the clinical standard Roxadustat (FG-4592) and the endogenous ligand 2-Oxoglutarate (2-OG) .

Mechanism: Competitive Chelation

The OICA scaffold mimics 2-oxoglutarate. It binds to the catalytic pocket of PHD2, chelating the active site Fe(II) ion in a bidentate manner via its carbonyl and carboxylic acid groups. This prevents the hydroxylation of HIF-1


 (Pro402/Pro564), thereby blocking its degradation by the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.

MOA PHD2 PHD2 Enzyme (Active Site Fe2+) HIF_OH Hydroxylated HIF-1α (Unstable) PHD2->HIF_OH Catalyzes Hydroxylation HIF_Stab Stabilized HIF-1α (Translocates to Nucleus) PHD2->HIF_Stab Inhibition leads to... 2 2 OG Endogenous Ligand (2-Oxoglutarate) OG->PHD2 Normal Binding OICA Inhibitor Scaffold (OICA / FG-2216) OICA->PHD2 Competitive Inhibition (Displaces 2-OG) VHL VHL Complex (Ubiquitination) HIF_OH->VHL Recruitment EPO Target Gene Expression (EPO, VEGF) HIF_Stab->EPO Dimerizes with HIF-1β Proteasomal Degradation Proteasomal Degradation VHL->Proteasomal Degradation

Figure 1: Mechanism of Action. The OICA scaffold competitively displaces 2-OG, preventing HIF hydroxylation and stabilizing the transcription factor.

Comparative Profiling: In Vitro vs. In Vivo[1]

The following data synthesizes experimental results comparing the OICA scaffold (FG-2216 derivative) with the clinical benchmark Roxadustat.

Table 1: Efficacy & Pharmacokinetics Comparison
FeatureOICA Scaffold (FG-2216/IOX3)Roxadustat (FG-4592)Endogenous (2-OG)
Primary Target PHD2 (HIF-PH2)Pan-PHD (PHD1/2/3)PHD Co-factor
In Vitro Potency (IC50) 3.9 µM (Enzymatic)~0.6 µM (Enzymatic)N/A (Substrate)
Cellular HIF Stabilization Effective at 50–100 µM (Hep3B)Effective at 10–25 µM (Hep3B)N/A
In Vivo EPO Induction 80–300 fold increase (Mouse)High (Clinical Grade)Baseline
Oral Bioavailability Moderate (Species dependent)HighLow (Metabolized)
Half-life (t1/2) Short (~3.3h in rats)Long (~12-15h in humans)Minutes
Key Advantage High specificity probe for researchOptimized PK for clinical useNatural signaling

Expert Insight: While Roxadustat is more potent, the OICA scaffold (FG-2216) remains a critical "chemical probe" because its structural simplicity allows for clearer structure-activity relationship (SAR) studies when designing novel chelators.

In Vitro Experimental Guide

To validate the efficacy of OICA derivatives, you must demonstrate HIF-1


 protein stabilization  and downstream gene activation .
Experiment A: HIF-1 Stabilization (Western Blot)

Challenge: HIF-1


 degrades within minutes in the presence of oxygen.
Solution:  Use a specialized lysis buffer and rapid processing.
Protocol:
  • Cell Seeding: Seed Hep3B or HeLa cells at

    
     cells/well in 6-well plates. Incubate 24h.
    
  • Treatment:

    • Vehicle: 0.1% DMSO.

    • Positive Control: 100 µM Deferoxamine (DFO) or 1 mM DMOG.

    • Test Article: OICA/FG-2216 at 10, 50, and 100 µM.

    • Duration: Incubate for 4–6 hours (HIF accumulation peaks early).

  • Lysis (Critical Step):

    • Wash cells with ice-cold PBS .

    • Lyse immediately on ice using RIPA buffer supplemented with 1 mM PMSF (protease inhibitor) and 100 µM DFO (to prevent post-lysis hydroxylation).

  • Western Blotting:

    • Load 20–40 µg protein/lane.

    • Primary Ab: Anti-HIF-1

      
       (1:1000).
      
    • Loading Control: Anti-

      
      -actin.
      
    • Expected Result: A distinct band at ~120 kDa in treated samples; absent in vehicle.

Experiment B: HRE-Luciferase Reporter Assay

This assay confirms that the stabilized HIF is functionally active (transcriptional activity).

  • Transfection: Transfect cells with a plasmid containing Hypoxia Response Elements (HRE) driving Luciferase (e.g., pGL3-HRE).

  • Incubation: Treat cells with OICA (10–100 µM) for 16–24 hours.

  • Readout: Lyse cells and add Luciferin substrate. Measure luminescence.

  • Data Analysis: Normalize to Renilla luciferase (transfection control).

    • Validation Criteria: >5-fold induction compared to vehicle.

In Vivo Translation Guide

Moving from cell culture to animal models requires accounting for pharmacokinetics. The OICA scaffold generally requires higher dosing than clinical candidates due to faster clearance.

Workflow: Pharmacodynamic (PD) Assessment

Objective: Measure Erythropoietin (EPO) induction in mice.[1]

InVivoWorkflow cluster_0 Phase 1: Administration cluster_1 Phase 2: Sampling cluster_2 Phase 3: Analysis Step1 Acclimatize C57BL/6 Mice (n=6 per group) Step2 Oral Gavage (PO) Vehicle vs. OICA (50 mg/kg) Step1->Step2 Step3 Timepoint: 4 Hours (Peak EPO mRNA) Step2->Step3 Step4 Timepoint: 24 Hours (Plasma Protein) Step2->Step4 Step5 Kidney Harvest (RT-qPCR for EPO mRNA) Step3->Step5 Step6 Serum Collection (ELISA for EPO) Step4->Step6

Figure 2: In Vivo PD Workflow. Optimized timeline for capturing both transcriptional (mRNA) and translational (Protein) responses.

Detailed Protocol:
  • Formulation: Dissolve OICA/FG-2216 in 10% DMSO / 90% Corn Oil (sonication required). Avoid aqueous buffers as the acid precipitates at low pH.

  • Dosing: Oral gavage (PO) at 50–60 mg/kg .

    • Note: Intraperitoneal (IP) injection is possible but may cause local irritation due to the carboxylic acid moiety.

  • Endpoint 1 (4 Hours): Harvest kidneys. Extract RNA. Perform RT-qPCR for Epo gene.

    • Primer: Mouse Epo (Forward/Reverse).

  • Endpoint 2 (24 Hours): Collect blood via cardiac puncture. Isolate serum. Perform Mouse EPO ELISA.

    • Success Metric: A significant (>10-fold) increase in serum EPO compared to vehicle.

Technical Troubleshooting & Pitfalls

IssueProbable CauseSolution
No HIF-1

band in Western Blot
Protein degradation post-lysis.Add 100 µM DFO directly to the lysis buffer. Work strictly on ice.
Precipitation in Vehicle Low solubility of the acid form.Predissolve in 100% DMSO, then dilute into warm corn oil or cyclodextrin solution.
High Toxicity in Cells Off-target effects (Topo II).Do not exceed 100 µM. If toxicity persists, switch to the glycine-conjugated derivative (FG-2216).
Inconsistent In Vivo Data Circadian fluctuation of EPO.Standardize dosing time (e.g., 9:00 AM) for all groups.

References

  • Hsieh, M. M., et al. (2007).[2] "HIF prolyl hydroxylase inhibition results in endogenous erythropoietin induction, erythrocytosis, and modest fetal hemoglobin expression in rhesus macaques."[2] Blood. Link

  • Ivan, M., et al. (2001). "HIFalpha targeted for VHL-mediated destruction by proline hydroxylation: implications for O2 sensing." Science. Link

  • MedChemExpress. "FG-2216 (IOX3) Product Information & Biological Activity." MCE. Link

  • PubChem. "1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid (Compound Summary)." National Library of Medicine. Link

  • Cayman Chemical. "FG-2216 Product Data Sheet." Cayman Chem. Link

Sources

Benchmarking 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid against standard compounds

[1][2]

Executive Summary & Compound Profile

1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid (CAS: 7509-13-9), often abbreviated as ODHC in specific literature contexts, represents a critical "dual-personality" scaffold in medicinal chemistry.[1][2] It serves simultaneously as:

  • A Core Pharmacophore for HIF-PH Inhibitors: It is the structural backbone of clinical drugs like Roxadustat (FG-4592), providing the essential bidentate chelation motif required to inhibit Hypoxia-Inducible Factor Prolyl Hydroxylase (PHD) enzymes.[1][2]

  • An Intrinsic Topoisomerase II Inhibitor: In its underivatized form, ODHC exhibits micromolar anti-tumor activity by binding Topoisomerase II and preventing DNA unwinding, distinct from the HIF pathway.[1][2]

This guide benchmarks ODHC against Roxadustat (the optimized HIF-PH inhibitor) and Etoposide (the standard Topo II inhibitor) to delineate the performance gap between a "bare scaffold" and "optimized clinical agents."[1][2]

Compound Identification
FeatureDetail
Chemical Name 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid
CAS Registry 7509-13-9
Synonyms ODHC; 3-Isoquinolinecarboxylic acid, 1,2-dihydro-1-oxo-; Isocarbostyril-3-carboxylic acid
Molecular Weight 189.17 g/mol
Key Motif 1-Oxo-3-carboxyl bidentate chelator (Fe²⁺ binding site)

Comparative Analysis: ODHC vs. Standards

A. The HIF-PH Axis: Scaffold vs. Optimized Drug

ODHC contains the minimum structural requirements to bind the active site iron of PHD enzymes (the 1-oxo and 3-carboxylate groups).[1][2] However, it lacks the extended hydrophobic tail required for high-affinity binding to the 2-oxoglutarate (2-OG) pocket, resulting in a massive potency gap compared to Roxadustat.[1][2]

MetricODHC (Scaffold) Roxadustat (Standard) Causality / Insight
Primary Target PHD2 (Weak/Moderate)PHD1, PHD2, PHD3 (Potent)ODHC lacks the N-acyl glycine tail that stabilizes Roxadustat in the enzyme pocket.[1][2]
Potency (IC50) > 10 µM (Estimated)~10–30 nM The 4-hydroxy group and phenyl tail in Roxadustat increase binding enthalpy significantly.[1][2]
Binding Mode Bidentate Fe²⁺ ChelationTridentate Chelation + Hydrophobic FitRoxadustat's 4-OH group adds a third coordination point to the active site iron.[1][2]
Cellular Effect Weak HIF-1α stabilizationRobust Erythropoietin (EPO) inductionODHC requires high concentrations to compete with intracellular 2-OG.[1][2]
B. The Anti-Tumor Axis: Intrinsic Activity

Unlike Roxadustat, ODHC has been characterized as a Topoisomerase II inhibitor in melanoma models.[1][2] Here, it is benchmarked against Etoposide.

MetricODHC Etoposide (Standard) Performance Verdict
Mechanism Topo II Binding / DNA IntercalationTopo II Poison (DNA Strand Breaks)ODHC acts as a catalytic inhibitor; Etoposide creates permanent DNA damage.[1][2]
Potency (EC50) ~13.97 µM (Huh-7 cells)~0.1 – 5 µM ODHC is ~10-100x less potent but may exhibit lower toxicity to healthy cells.[1][2]
Toxicity Profile Low toxicity to healthy fibroblastsHigh (Myelosuppression)ODHC's lower potency correlates with a wider safety margin in early assays.[1][2]

Mechanism of Action Visualization

The following diagram illustrates the divergent pathways of ODHC (the scaffold) versus its derivatives.

ODHC_Mechanismcluster_HIFHIF-PH Pathway (Derivatization)cluster_TopoIntrinsic Anti-Tumor PathwayODHC1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid (ODHC)RoxadustatRoxadustat(FG-4592)ODHC->RoxadustatChemical Optimization(+ 4-OH, + Glycine tail)PHD2PHD2 Enzyme(Fe2+ Active Site)ODHC->PHD2Weak Chelation(IC50 >10 µM)TopoIITopoisomerase II(DNA Unwinding)ODHC->TopoIIDirect Binding(EC50 ~14 µM)Roxadustat->PHD2Potent Inhibition(IC50 ~30 nM)HIF_StabHIF-1α Stabilization(Erythropoiesis)PHD2->HIF_StabPrevents DegradationApoptosisCell Cycle Arrest(Melanoma/HepG2)TopoII->ApoptosisInhibits Replication

Caption: Divergent biological activities of the ODHC scaffold.[1][2] Direct application targets Topo II, while structural optimization (e.g., to Roxadustat) shifts specificity to PHD2.[1][2]

Experimental Protocols

To validate ODHC activity, researchers should use these self-validating protocols.

Protocol A: Topoisomerase II Relaxation Assay (Intrinsic Activity)

Objective: Determine if ODHC inhibits the unwinding of supercoiled DNA.[1][2]

  • Reagents:

    • Recombinant Human Topoisomerase IIα.[1][2]

    • Supercoiled pHOT1 plasmid DNA (Substrate).[1][2]

    • Assay Buffer: 50 mM Tris-HCl (pH 8), 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT.[1][2]

  • Workflow:

    • Control: Incubate 200 ng pHOT1 DNA with Topo II (2 units) in buffer for 30 min at 37°C. (Result: Relaxed DNA bands).

    • Test: Pre-incubate Topo II with ODHC (gradient: 1 µM – 100 µM) for 10 min before adding DNA.

    • Standard: Run parallel wells with Etoposide (100 µM) as a positive inhibition control.[1][2]

  • Readout:

    • Stop reaction with 1% SDS/Proteinase K.[1][2]

    • Run samples on a 1% agarose gel (without Ethidium Bromide initially).[1][2]

    • Stain with Ethidium Bromide post-run.[1][2]

    • Validation: ODHC is active if supercoiled DNA bands persist (migration differs from relaxed DNA).[1][2]

Protocol B: PHD2 Fluorescence Polarization Assay (Scaffold Potency)

Objective: Quantify the binding affinity of ODHC to the HIF-PH active site relative to Roxadustat.[2]

  • Reagents:

    • Recombinant PHD2 catalytic domain (aa 181–426).[1][2]

    • FAM-labeled HIF-1α peptide (Tracer).[1][2]

    • Iron(II) sulfate (10 µM) and 2-Oxoglutarate (competitor).[1][2]

  • Workflow:

    • Prepare 384-well black plate.[1][2]

    • Add PHD2 enzyme (final conc. ~100 nM).[1][2]

    • Add ODHC (titration 100 µM to 1 nM) or Roxadustat (control).[1][2]

    • Add FAM-HIF peptide.[1][2]

    • Incubate 30 min at Room Temp.

  • Readout:

    • Measure Fluorescence Polarization (Ex 485 nm / Em 528 nm).

    • Logic: If ODHC binds the active site (displacing 2-OG or altering conformation), it may not displace the peptide directly but will inhibit hydroxylation if run as a turnover assay.[1][2]

    • Alternative (Turnover): Use a TR-FRET kit detecting hydroxy-HIF.[1][2] ODHC should show inhibition only at high concentrations (>10 µM), whereas Roxadustat inhibits at nM levels.[1][2]

Physicochemical Properties & Handling[1][2][4][5]

PropertyValueHandling Note
Solubility (DMSO) ~30 mg/mLSoluble.[1][2][3][4] Prepare stock at 10-50 mM.[1][2]
Solubility (Water) < 0.1 mg/mLPoor.[1][2] Requires pH adjustment (basic pH improves solubility due to COOH).[1][2]
pKa ~3.5 (COOH)Ionized at physiological pH; permeable in neutral form.[1][2]
Stability HighPhotostable (unlike some isoquinolines).[1][2][5] Store at -20°C.

Formulation Tip: For animal studies (melanoma models), formulate ODHC as a sodium salt or in a cyclodextrin vehicle to improve bioavailability, as the free acid has poor aqueous solubility.[1][2]

References

  • CymitQuimica. 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid (ODHC) Product Description. (Accessed 2026).[1][2] Link

    • Source of Topoisomerase II and melanoma activity d
  • PubChem. Compound Summary: 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid (CID 280001).[1][2] National Library of Medicine.[1][2] Link

    • Source of physicochemical properties and CAS verific
  • FibroGen/Astellas. Roxadustat (FG-4592) Mechanism of Action and Structural Analogues.[1][2] (Clinical Data).[1][2]

    • Reference for the structural relationship between the isoquinoline scaffold and HIF-PH inhibitors.
  • BenchChem. 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid Biological Activity.Link[1]

    • comparative data on rel

Reproducibility of 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid scaffold (often referred to as isocarbostyril-3-carboxylic acid) is a privileged pharmacophore in medicinal chemistry, serving as the core structure for HIF prolyl hydroxylase inhibitors (e.g., FG-2216), NMDA antagonists, and various antitumor agents.

Reproducibility in synthesizing this moiety often falters due to confusion between the 4-hydroxy substituted variants (derived from classical rearrangements) and the unsubstituted 3-carboxylic acid core. This guide objectively compares the two most reproducible synthetic pathways: the Direct Isocyanoacetate Condensation (Suzuki-Nunami Method) and the Classical Gabriel-Colman Rearrangement , providing experimental protocols, mechanistic insights, and critical control points.

Comparative Analysis of Methodologies

FeatureMethod A: Isocyanoacetate Route (Suzuki/Nunami)Method B: Gabriel-Colman Rearrangement
Primary Product 1-Oxo-1,2-dihydroisoquinoline-3-carboxylate (No 4-OH)4-Hydroxy -1-oxo-1,2-dihydroisoquinoline-3-carboxylate
Starting Materials Phthalic Anhydride + Methyl IsocyanoacetatePhthalimidoacetic Acid Ester + NaOMe
Step Count 1 (One-pot condensation/cyclization)2 (Imide formation + Rearrangement)
Atom Economy HighModerate (Loss of leaving groups)
Scalability High (Kilogram scale reported)High (Industrial legacy method)
Key Challenge Isocyanoacetate odor/toxicity; Base sensitivityRemoval of 4-OH group (if not desired) requires 2 extra steps
Reproducibility Excellent (if anhydrous conditions maintained)Good (Robust but sensitive to base stoichiometry)

Method A: The Direct Isocyanoacetate Route (Suzuki-Nunami Protocol)

This method is the "Gold Standard" for accessing the 1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid core without the 4-hydroxy substituent. It utilizes a base-mediated condensation between phthalic anhydride and methyl isocyanoacetate.

Mechanistic Insight

The reaction proceeds via a cascade sequence:

  • Nucleophilic Attack: The deprotonated isocyanoacetate attacks the anhydride carbonyl.

  • Ring Opening: Formation of the keto-amide intermediate.

  • Cyclization: Intramolecular Knoevenagel-type condensation closes the isoquinoline ring.

  • Tautomerization: Rapid tautomerization establishes the stable aromatic lactam system.

Experimental Protocol

Scale: 10 mmol

Reagents:

  • Phthalic Anhydride (1.48 g, 10 mmol)

  • Methyl Isocyanoacetate (1.09 g, 11 mmol)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.67 g, 11 mmol) or Potassium tert-butoxide (1.23 g, 11 mmol)

  • Solvent: Anhydrous DMF (20 mL) or THF (30 mL)

Step-by-Step Workflow:

  • Setup: Flame-dry a 100 mL round-bottom flask and purge with Nitrogen/Argon.

  • Dissolution: Dissolve Phthalic Anhydride in anhydrous DMF (or THF). Ensure complete solvation.

  • Addition: Add Methyl Isocyanoacetate dropwise via syringe at 0°C.

  • Catalysis: Add DBU dropwise over 5 minutes. Note: A slight exotherm may occur.

  • Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[1]

  • Quench: Pour the reaction mixture into ice-cold 1N HCl (50 mL) to precipitate the product.

  • Isolation: Filter the resulting solid. Wash copiously with water and cold methanol.

  • Purification: Recrystallize from Ethanol/DMF if necessary.

Critical Control Points:

  • Moisture: Phthalic anhydride hydrolyzes rapidly to phthalic acid in wet solvents, killing the reaction. Use freshly sublimed anhydride if the bottle is old.

  • Base Choice: DBU provides cleaner profiles for electron-deficient anhydrides; KOtBu is preferred for sterically hindered substrates.

Method B: The Gabriel-Colman Rearrangement (Classical Route)

This method is historically significant and robust but inherently yields the 4-hydroxy derivative. It is the method of choice if the 4-OH group is required for biological activity (e.g., certain viral inhibitors).

Mechanistic Insight

The reaction involves the rearrangement of a phthalimidoacetate ester under strongly basic conditions. The alkoxide base abstracts a proton from the methylene group, generating a carbanion that attacks one of the imide carbonyls, expanding the 5-membered ring to a 6-membered isoquinoline system.

Experimental Protocol

Scale: 10 mmol

Reagents:

  • Methyl Phthalimidoacetate (2.19 g, 10 mmol)

  • Sodium Methoxide (NaOMe) (1.08 g, 20 mmol, 2.0 equiv)

  • Solvent: Anhydrous Methanol (30 mL)

Step-by-Step Workflow:

  • Precursor Synthesis: (If starting from scratch) React Phthalic Anhydride with Glycine, then esterify with MeOH/H2SO4 to get Methyl Phthalimidoacetate.

  • Rearrangement: Dissolve Methyl Phthalimidoacetate in anhydrous Methanol.

  • Cyclization: Add NaOMe solution (freshly prepared) in one portion. The solution will turn yellow/orange.

  • Reflux: Heat to reflux (65°C) for 2–3 hours.

  • Workup: Cool to room temperature. The product exists as the sodium salt.

  • Acidification: Pour into ice water and acidify to pH 2 with concentrated HCl. The 4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylate will precipitate.

  • Isolation: Filter and dry.[2]

Critical Control Points:

  • Stoichiometry: At least 2 equivalents of base are required (one for enolization, one to stabilize the phenol/lactam).

  • Deoxygenation (Optional): To remove the 4-OH group, convert the 4-OH to a chloride (POCl3) and reduce with Palladium/Carbon or Zinc/Acetic Acid. This adds 2 steps to the workflow compared to Method A.

Visualization of Pathways

The following diagram illustrates the divergent pathways and the decision logic for selecting a method.

SynthesisPathways Start Target: 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid Decision Is the 4-Hydroxy group required? Start->Decision MethodA Method A: Isocyanoacetate Route (Suzuki/Nunami) Decision->MethodA No (Unsubstituted) MethodB Method B: Gabriel-Colman Rearrangement Decision->MethodB Yes (4-OH needed) ReagentsA Phthalic Anhydride + Methyl Isocyanoacetate Base: DBU/KOtBu MethodA->ReagentsA ReagentsB Methyl Phthalimidoacetate Base: NaOMe (2 eq) MethodB->ReagentsB IntermediateA Cascade: Condensation -> Cyclization ReagentsA->IntermediateA IntermediateB Phthalimide Enolate -> Ring Expansion ReagentsB->IntermediateB ProductA Product: 1-Oxo-1,2-dihydroisoquinoline-3-carboxylate (Unsubstituted at C4) IntermediateA->ProductA ProductB Product: 4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylate (OH at C4) IntermediateB->ProductB ProductB->ProductA Optional: 1. POCl3 2. Pd/C Reduction (Adds 2 Steps)

Caption: Decision tree for selecting the optimal synthesis route based on the requirement for C4-substitution.

References

  • Nunami, K., Suzuki, M., & Yoneda, N. (1979). Synthesis of heterocyclic compounds using isocyano compounds. 5. One-step synthesis of 1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid derivatives. The Journal of Organic Chemistry, 44(20), 3544–3546.

  • Gabriel, S., & Colman, J. (1900). Ueber die Umwandlung von Phthalylglycin in Derivate des Isochinolins. Berichte der deutschen chemischen Gesellschaft, 33(1), 980–995.

  • Cushman, M., & Castagnoli, N. (1971). The condensation of succinic anhydrides with Schiff bases. A new approach to the synthesis of pyrrolidinones and related heterocycles. The Journal of Organic Chemistry, 36(22), 3404–3406.

  • Ukrainets, I. V., et al. (2014). 4-Hydroxy-2-quinolones. 250. Synthesis, structure, and biological activity of 1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid alkylamides. Chemistry of Heterocyclic Compounds, 50, 853–862.

Sources

Safety Operating Guide

Personal protective equipment for handling 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Handling 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid requires a nuanced approach that balances standard organic synthesis safety with specific precautions for isoquinoline derivatives. Often utilized as a scaffold in medicinal chemistry (specifically in the synthesis of HIF prolyl hydroxylase inhibitors like Roxadustat), this compound presents risks primarily associated with solid-state inhalation and acidic irritation.

As researchers, we must move beyond "compliance" to "containment." This guide provides a self-validating safety protocol designed to protect the integrity of your biological assays and, more importantly, your respiratory and ocular health.

Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the "Why." This compound is generally classified under GHS as an irritant, but in drug development, we apply the Precautionary Principle .

  • Physical State: Solid (Powder/Crystal).

  • Primary Route of Entry: Inhalation of dust during weighing; Ocular contact during dissolution.

  • Chemical Nature: The carboxylic acid moiety (

    
    ) provides acidity (pKa approx 3-4), capable of causing immediate chemical irritation to mucous membranes. The isoquinoline core suggests potential biological activity, necessitating containment levels suitable for Occupational Exposure Bands (OEB) 2 or 3 until fully characterized.
    
Table 1: Hazard-Specific PPE Matrix
Hazard VectorRisk LevelPrimary PPE RequirementTechnical Rationale
Airborne Dust High (during weighing)N95/P2 Respirator or Fume HoodPrevents alveolar deposition of solid particulates.
Dermal Contact ModerateNitrile Gloves (min 0.11mm)Latex is permeable to many organic solvents used to dissolve this acid (e.g., DMSO, DMF).
Ocular Splash High (acidic solution)Chemical Splash GogglesStandard safety glasses allow liquid ingress from the side; acidic solutions require sealed protection.
Body Exposure Low/ModerateLab Coat (Poly/Cotton)Acts as a removable barrier; prevents contamination of street clothes.

Detailed PPE Specifications

Hand Protection: The Permeation Logic

Do not rely on standard latex examination gloves. 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid is frequently dissolved in polar aprotic solvents (DMSO, DMF) for nucleophilic substitution reactions.

  • Material: 100% Nitrile Rubber.

  • Thickness: Minimum 0.11 mm (4 mil) for solid handling; 0.20 mm (8 mil) for solution handling.

  • Protocol: Double Gloving is recommended when handling >1g or when the compound is in solution.

    • Inner Glove: Bright color (e.g., orange/blue) to act as a breach indicator.

    • Outer Glove: Standard laboratory nitrile.

    • Why? If the outer glove is compromised or permeated by the solvent carrier, the contrasting color of the inner glove provides an immediate visual cue to stop work.

Respiratory Protection: Engineering vs. PPE

The hierarchy of controls dictates that engineering controls (Fume Hoods) are superior to PPE. However, if weighing must occur on an open bench (not recommended) or during hood maintenance:

  • Minimum: NIOSH N95 or CEN P2 particulate respirator.

  • Preferred: Weighing inside a certified Chemical Fume Hood or Powder Containment Enclosure.

Ocular Protection

Because this is a carboxylic acid, contact with the eye will result in immediate pain and potential corneal damage due to pH shift.

  • Requirement: ANSI Z87.1 (or EN 166) certified Chemical Splash Goggles.

  • Contraindication: Do not wear contact lenses when handling the powder form, as dust can become trapped between the lens and cornea, exacerbating the acid burn.

Operational Workflow: The "Safe-Path" Protocol

Safety is a process, not a product. The following diagram illustrates the decision logic for handling this compound, ensuring that the level of protection scales with the scale of the experiment.

PPE_Decision_Logic Start Start: Handling 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid State_Check Check Physical State Start->State_Check Solid Solid / Powder Form State_Check->Solid Solution In Solution (DMSO/DMF) State_Check->Solution Quantity_Check Quantity > 500mg? Solid->Quantity_Check Solvent_Risk Solvent Permeation Risk: Use Extended Cuff Nitrile (0.2mm) Solution->Solvent_Risk Standard_PPE Standard PPE: Lab Coat + Nitrile Gloves + Safety Glasses (Work in Fume Hood) Quantity_Check->Standard_PPE No (<500mg) Enhanced_PPE Enhanced PPE: Double Nitrile Gloves + Splash Goggles + N95 (if outside hood) Quantity_Check->Enhanced_PPE Yes (>500mg) Solvent_Risk->Standard_PPE Low Volume

Figure 1: Decision logic for selecting PPE based on physical state and quantity. Note that "Enhanced PPE" is triggered by higher quantities due to the increased risk of dust cloud formation.

Step-by-Step Handling Procedure
  • Pre-Operation Check:

    • Verify Fume Hood flow rate (target: 100 fpm).

    • Inspect gloves for pinholes (inflate with air).

  • Weighing (The Critical Step):

    • Place the analytical balance inside the fume hood.

    • Use an anti-static gun if available; static charge often causes isoquinoline derivatives to "fly," increasing inhalation risk.

    • Technique: Keep the sash as low as possible. Do not put your head inside the hood.

  • Transfer & Dissolution:

    • Add solvent slowly. The dissolution of carboxylic acids can be slightly exothermic.

    • Ensure the vessel is vented if heating is applied.

  • Decontamination:

    • Wipe down the balance area with a wet paper towel (water/surfactant) to capture residual dust. Do not use compressed air, which aerosolizes the powder.

Emergency Response & Disposal

Exposure Response
  • Eye Contact: Immediately flush with water for 15 minutes. Hold eyelids open. The acidity requires thorough dilution. Seek medical attention.

  • Skin Contact: Wash with soap and water. Do not use alcohol/acetone, as this may increase skin absorption of the compound.

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen may be required (medical professionals only).

Disposal Strategy

Do not pour down the drain. As an organic intermediate with potential biological activity:

  • Solid Waste: Collect in a designated "Solid Hazardous Waste" drum.

  • Liquid Waste: Collect in "Organic Solvent Waste" (halogenated or non-halogenated depending on the solvent used).

  • Destruction: High-temperature incineration is the required method to break down the isoquinoline ring structure.

Visualizing the Safety Lifecycle

The following workflow demonstrates the "Cradle-to-Grave" safety loop for a single experiment involving this compound.

Safety_Lifecycle Prep 1. Preparation (Review MSDS, Don PPE) Ops 2. Operation (Weighing & Synthesis) Prep->Ops Valid PPE Cleanup 3. Decontamination (Wet Wipe, Solvent Wash) Ops->Cleanup Experiment Done Disposal 4. Disposal (Tag & Bin) Cleanup->Disposal Waste Segregated Review 5. Review (Log Accidents/Near Misses) Disposal->Review Complete Review->Prep Next Exp

Figure 2: The Safety Lifecycle ensures that disposal and review are treated as integral parts of the experimental process, not afterthoughts.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 277439, 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment (Standards - 29 CFR 1910.132). United States Department of Labor. Retrieved from [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.